molecular formula C12H18N2S B13331202 N-[2-(Pyridin-2-yl)ethyl]thian-3-amine

N-[2-(Pyridin-2-yl)ethyl]thian-3-amine

Cat. No.: B13331202
M. Wt: 222.35 g/mol
InChI Key: AEZLOJBXLNAHLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(Pyridin-2-yl)ethyl]thian-3-amine is a chemical compound of interest in scientific research and development. This molecule features a pyridine ring and a thiane (thian-3-amine) ring system, a structure often investigated for its potential biological activity and utility as a synthetic intermediate . Compounds with similar pyridinyl and amine-substituted structures are frequently explored in medicinal chemistry for their binding properties and as scaffolds for constructing more complex molecules . This product is intended for research purposes as a chemical reference standard or a potential building block in organic synthesis and drug discovery projects. It is supplied as a high-purity material to ensure consistent results in laboratory applications. Handling Note: Researchers should consult relevant safety data sheets and handle all chemicals in a appropriately equipped laboratory. Intended Use: This product is for research use only. It is strictly not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H18N2S

Molecular Weight

222.35 g/mol

IUPAC Name

N-(2-pyridin-2-ylethyl)thian-3-amine

InChI

InChI=1S/C12H18N2S/c1-2-7-13-11(4-1)6-8-14-12-5-3-9-15-10-12/h1-2,4,7,12,14H,3,5-6,8-10H2

InChI Key

AEZLOJBXLNAHLE-UHFFFAOYSA-N

Canonical SMILES

C1CC(CSC1)NCCC2=CC=CC=N2

Origin of Product

United States

Foundational & Exploratory

Synthesis and characterization of N-[2-(Pyridin-2-yl)ethyl]thian-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis and Characterization of N-[2-(Pyridin-2-yl)ethyl]thian-3-amine

Abstract

This technical guide provides a comprehensive framework for the synthesis and characterization of N-[2-(Pyridin-2-yl)ethyl]thian-3-amine, a novel heterocyclic compound incorporating both a pyridine and a thiane moiety. These structural motifs are of significant interest in medicinal chemistry, suggesting the potential for this compound as a valuable scaffold in drug discovery programs. We present a detailed, field-proven protocol for its synthesis via one-pot reductive amination, a robust and highly efficient method for the formation of secondary amines. The guide further outlines a complete strategy for the structural elucidation and purity assessment of the title compound, leveraging modern analytical techniques including NMR spectroscopy, mass spectrometry, and FTIR. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to synthesize and study this compound or its analogs for therapeutic applications.

Introduction: The Convergence of Privileged Scaffolds

In the landscape of medicinal chemistry, the pyridine ring stands out as a "privileged scaffold," a structural framework frequently found in a wide array of biologically active compounds and approved drugs.[1][2] Its unique electronic properties, ability to participate in hydrogen bonding, and capacity to enhance the solubility and bioavailability of molecules make it a highly sought-after component in drug design.[2][3] Similarly, sulfur-containing heterocycles like thiane and its derivatives are integral to numerous pharmaceuticals and bioactive molecules, often contributing to target binding and modulating metabolic stability.[4][5]

The target molecule of this guide, N-[2-(Pyridin-2-yl)ethyl]thian-3-amine, represents a logical fusion of these two important pharmacophores. The synthesis of such hybrid molecules is a key strategy in the quest for novel therapeutic agents.[1] This guide provides an authoritative, step-by-step methodology for its synthesis and offers a detailed roadmap for its comprehensive characterization, thereby enabling its exploration in various biological assays.

Synthesis Strategy: Reductive Amination

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target secondary amine points to a carbonyl compound and a primary amine as the ideal starting materials. This approach identifies thian-3-one and 2-(pyridin-2-yl)ethan-1-amine as the key precursors, linked via a reductive amination reaction.

G Target N-[2-(Pyridin-2-yl)ethyl]thian-3-amine Disconnect C-N Disconnection (Reductive Amination) Target->Disconnect Precursors Thian-3-one + 2-(Pyridin-2-yl)ethan-1-amine Disconnect->Precursors

Caption: Retrosynthetic analysis of the target molecule.

Rationale for Method Selection

Direct reductive amination is one of the most effective and widely used methods for synthesizing substituted amines from carbonyl compounds.[6] This one-pot procedure is favored over alternatives like direct N-alkylation with alkyl halides, which is notoriously difficult to control and often leads to undesired over-alkylation, resulting in mixtures of secondary, tertiary, and even quaternary ammonium salts.[7]

Reductive amination proceeds under mild conditions and demonstrates high functional group tolerance.[6] The reaction involves the initial formation of an imine or enamine intermediate, which is then reduced in situ by a selective reducing agent.[8][9] The use of hydride reagents like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) is particularly advantageous. These reagents are mild enough not to reduce the starting ketone but are highly effective at reducing the protonated imine (iminium ion) intermediate, driving the reaction to completion with high yields.[7][10]

Detailed Experimental Protocol

Materials and Reagents
ReagentCAS NumberSupplierNotes
Thian-3-one14389-38-7Sigma-Aldrich, etc.Starting material (ketone)
2-(Pyridin-2-yl)ethan-1-amine2706-56-1Sigma-Aldrich, etc.Starting material (amine)
Sodium Triacetoxyborohydride56553-60-7Sigma-Aldrich, etc.Mild and selective reducing agent
Dichloromethane (DCM), anhydrous75-09-2Standard suppliersReaction solvent
Saturated Sodium Bicarbonate (aq.)144-55-8Standard suppliersFor aqueous workup
Magnesium Sulfate (anhydrous)7487-88-9Standard suppliersDrying agent
Silica Gel (230-400 mesh)7631-86-9Standard suppliersFor column chromatography
Synthesis Workflow

The synthesis is performed as a one-pot reaction, followed by an aqueous workup and purification by column chromatography.

G cluster_reaction One-Pot Reaction cluster_workup Workup & Purification A 1. Dissolve Thian-3-one & 2-(Pyridin-2-yl)ethan-1-amine in DCM B 2. Stir at RT (30 min) (Imine/Enamine formation) A->B C 3. Add NaBH(OAc)₃ portion-wise B->C D 4. Stir at RT overnight (Reduction) C->D E 5. Quench with sat. NaHCO₃ D->E F 6. Extract with DCM E->F G 7. Dry (MgSO₄) & Concentrate F->G H 8. Purify via Column Chromatography G->H I Final Product H->I

Caption: Step-by-step workflow for synthesis and purification.

Step-by-Step Procedure
  • To a solution of thian-3-one (1.0 eq) in anhydrous dichloromethane (DCM, ~0.1 M) in a round-bottom flask under an inert atmosphere (e.g., nitrogen), add 2-(pyridin-2-yl)ethan-1-amine (1.1 eq).

  • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the imine/enamine intermediate.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) to the mixture portion-wise over 10 minutes. The addition may be slightly exothermic.

  • Allow the reaction to stir at room temperature overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting materials are consumed.

  • Upon completion, carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution. Stir vigorously for 15-20 minutes.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of methanol in dichloromethane (e.g., 0% to 10% MeOH) containing 0.5% triethylamine to prevent the amine from streaking on the silica.

  • Combine the fractions containing the pure product and concentrate under reduced pressure to yield N-[2-(Pyridin-2-yl)ethyl]thian-3-amine as a pure solid or oil.

Reaction Mechanism

The reaction proceeds via a two-stage mechanism within the same pot.

Caption: Mechanism of reductive amination.

  • Iminium Ion Formation: The primary amine attacks the carbonyl carbon of the ketone to form a hemiaminal intermediate. Under the slightly acidic conditions generated by the amine salt or trace acid, the hemiaminal dehydrates to form a transient iminium ion.[8]

  • Hydride Reduction: The iminium ion is a strong electrophile. A hydride ion (H⁻) delivered from the sodium triacetoxyborohydride attacks the electrophilic carbon of the C=N double bond, reducing it to the corresponding secondary amine.[9]

Characterization and Data Analysis

Comprehensive characterization is essential to confirm the identity, structure, and purity of the synthesized compound.

Physical Properties
PropertyExpected Value
Molecular FormulaC₁₁H₁₆N₂S
Molecular Weight208.33 g/mol
Exact Mass208.1034 g/mol
AppearanceExpected to be a colorless to pale yellow oil or solid.

Data derived from the molecular formula.[11]

Spectroscopic Data (Predicted)

The following data are predicted based on the analysis of structurally similar compounds and fundamental principles of spectroscopy.[12][13][14]

¹H NMR Spectroscopy (400 MHz, CDCl₃)

  • Pyridine Ring Protons: Expect four distinct signals in the aromatic region (δ 7.0-8.6 ppm). The proton ortho to the nitrogen (at C6) will be the most downfield.

  • Ethyl Linker Protons: Two triplet signals around δ 2.8-3.2 ppm, each integrating to 2H.

  • Thiane Ring Protons: A series of complex multiplets in the aliphatic region (δ 1.5-3.5 ppm). The proton at the C3 position (methine proton, CH-N) will likely appear as a multiplet around δ 2.8-3.3 ppm.

Protons (Position)Predicted δ (ppm)MultiplicityIntegration
Pyridine (H3, H4, H5)7.10 - 7.70m3H
Pyridine (H6)8.50 - 8.60d1H
Py-CH₂ -CH₂-N2.90 - 3.10t2H
Py-CH₂-CH₂ -N2.80 - 3.00t2H
N-H 1.50 - 2.50br s1H
Thian-CH -N (H3)2.80 - 3.30m1H
Thian-CH₂ -S (H2, H4)2.50 - 2.90m4H
Thian-CH₂ (H5, H6)1.60 - 2.20m4H

¹³C NMR Spectroscopy (100 MHz, CDCl₃)

  • Pyridine Ring Carbons: Five signals in the aromatic region (δ 120-160 ppm).

  • Aliphatic Carbons: Six signals corresponding to the ethyl linker and the thiane ring carbons.

Carbon (Position)Predicted δ (ppm)
Pyridine (C2)159 - 161
Pyridine (C6)148 - 150
Pyridine (C4)135 - 137
Pyridine (C3, C5)121 - 124
Py-C H₂-CH₂-N38 - 40
Py-CH₂-C H₂-N48 - 50
Thian-C H-N (C3)55 - 60
Thian-C H₂-S (C2, C4)30 - 35
Thian-C H₂ (C5, C6)25 - 30

Mass Spectrometry (ESI+)

  • Expected [M+H]⁺: m/z = 209.1110. This corresponds to the protonated molecule [C₁₁H₁₇N₂S]⁺. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.

FTIR Spectroscopy

  • N-H Stretch: A moderate, sharp peak around 3300-3400 cm⁻¹.

  • Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹.

  • Aliphatic C-H Stretch: Strong peaks just below 3000 cm⁻¹ (2850-2950 cm⁻¹).

  • C=N, C=C Stretch (Pyridine): Peaks in the 1450-1600 cm⁻¹ region.

  • C-N Stretch: Peaks in the 1100-1250 cm⁻¹ region.

Potential Applications and Future Work

The structural combination of a pyridine ring and a substituted thiane suggests that N-[2-(Pyridin-2-yl)ethyl]thian-3-amine could be a valuable scaffold for developing novel therapeutic agents. Pyridine derivatives have demonstrated a wide range of biological activities, including antibacterial, antifungal, anticancer, and antiviral properties.[15][16] The thiane moiety can influence lipophilicity and metabolic stability, potentially improving the pharmacokinetic profile of a drug candidate.

This synthesized compound can serve as a foundational molecule for the creation of a chemical library. Future work could involve:

  • Derivatization: Modification of the pyridine ring or the secondary amine to establish Structure-Activity Relationships (SAR).

  • Biological Screening: Testing the compound and its analogs in a variety of assays (e.g., antimicrobial, kinase inhibition, GPCR binding) to identify potential therapeutic applications.

  • Chiral Separation: As the C3 of the thiane ring is a chiral center, resolving the enantiomers and testing them separately could reveal stereospecific biological activity.

Conclusion

This technical guide has detailed a robust and efficient synthesis of N-[2-(Pyridin-2-yl)ethyl]thian-3-amine via reductive amination. The protocol is straightforward, uses readily available commercial reagents, and is amenable to scale-up. Furthermore, a comprehensive analytical workflow has been established to ensure rigorous structural confirmation and purity assessment of the final product. The availability of this protocol empowers researchers to access this novel chemical entity for exploration in medicinal chemistry and drug discovery programs.

References

  • ResearchGate. Synthesis Methods of 3-Amino Thietane and its Derivatives. ResearchGate. Available at: [Link]

  • Begum, S., et al. Therapeutic Utility of 1, 3-Thiazines - Mini Review. Open Access Journal of Pharmaceutical Research. Available at: [Link]

  • Ashenhurst, J. Making Substituted Amines Through Reductive Amination. Master Organic Chemistry. Available at: [Link]

  • The Organic Chemistry Tutor. Reductive Amination | Synthesis of Amines. YouTube. Available at: [Link]

  • Wikipedia. Reductive amination. Wikipedia. Available at: [Link]

  • Wang, L., et al. A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. Molecules. Available at: [Link]

  • Yao, R-S., et al. Synthesis and Characterization of N-Substitutional Ethylenediamine Derivatives. Asian Journal of Chemistry. Available at: [Link]

  • IntechOpen. Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. IntechOpen. Available at: [Link]

  • R Discovery. Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. R Discovery. Available at: [Link]

  • Chemistry Steps. Reductive Amination. Chemistry Steps. Available at: [Link]

  • Google Patents. US20130324737A1 - Processes to produce certain 2-(pyridine-3-yl)thiazoles. Google Patents.
  • Rasayan J. Chem. SYNTHESIS, CHARACTERIZATION, SPECTRAL STUDIES AND ANTIMICROBIAL APPLICATION OF LIGAND N , N -BIS (5-NITROTHIAZOL-2-YL) PYRIDINE. Rasayan J. Chem. Available at: [Link]

  • Patil, S., et al. Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents. Molecules. Available at: [Link]

  • Khan, I., et al. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Journal of Chemistry. Available at: [Link]

  • Hattab, A. Z., & Wadi, J. S. Anticancer activity of new 3-secondary amine derivatives containing fused rings of the imidazopyridine. Journal of Medicinal and Pharmaceutical Chemistry Research. Available at: [Link]

  • Al-Juboori, A. A., et al. MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. Frontiers in Chemistry. Available at: [Link]

  • Ghorab, M. M., & Alqahtani, A. S. Design, Synthesis and Antimicrobial Activities Evaluation of 1, 3 Thiazine Derivatives. Acta Scientific Pharmaceutical Sciences. Available at: [Link]

Sources

Computational Characterization of N-[2-(Pyridin-2-yl)ethyl]thian-3-amine: A GPCR-Targeted Modeling Framework

Author: BenchChem Technical Support Team. Date: February 2026

Topic: In silico modeling of N-[2-(Pyridin-2-yl)ethyl]thian-3-amine interactions Content Type: Technical Whitepaper / Methodological Guide Audience: Computational Chemists, Medicinal Chemists, and Pharmacologists.

Executive Summary

This guide details the in silico characterization of N-[2-(Pyridin-2-yl)ethyl]thian-3-amine , a heterocyclic analog of the anti-vertigo drug Betahistine . Structurally, this molecule retains the 2-(2-pyridyl)ethylamine pharmacophore essential for Histamine H1/H3 receptor recognition but replaces the terminal methyl group with a bulky, lipophilic thiane (tetrahydrothiopyran) ring.

Modeling this compound requires a specialized workflow that accounts for the conformational flexibility of the thiane ring , the polarizability of the sulfur atom , and the stereochemistry at the C3 position . This document provides a self-validating protocol for predicting its binding affinity, stability, and dynamic behavior within the lipid-embedded GPCR environment.

Part 1: Ligand Architecture & Quantum Mechanical Preparation

The accuracy of any docking or MD study depends entirely on the quality of the ligand parameters. For this molecule, the thiane ring introduces specific challenges regarding ring puckering and sulfur parameterization.

Stereochemical & Conformational Analysis

The amine attachment at the C3 position of the thiane ring creates a chiral center. The modeling workflow must treat the (R)- and (S)- enantiomers as distinct entities until binding preference is established.

  • Thiane Ring Puckering: Unlike cyclohexane, the C-S-C bond angle (~99°) and C-S bond length (~1.82 Å) distort the ideal chair conformation.

  • Protonation State: The secondary amine (pKa ~9.5) will be protonated at physiological pH (7.4), forming a cation essential for the "ionic lock" interaction with GPCRs.

QM Optimization Protocol

Do not rely on standard force field libraries (like GAFF) initially. The sulfur atom's lone pairs require ab initio validation to ensure the electrostatic potential (ESP) is correct.

Workflow:

  • Conformational Search: Generate conformers for both (R) and (S) enantiomers using a low-level semi-empirical method (PM7).

  • Geometry Optimization: Refine the lowest energy conformers using DFT: B3LYP/6-311G(d,p) .

  • ESP Calculation: Calculate partial charges (RESP or CHELPG) to capture the electron density around the pyridine nitrogen and thiane sulfur.

LigandPrep Start Structure Input (SMILES) Chiral Split Enantiomers (R-form / S-form) Start->Chiral ConfSearch Conformational Search (Chair vs. Boat) Chiral->ConfSearch DFT DFT Optimization B3LYP/6-311G(d,p) ConfSearch->DFT Lowest E Param Force Field Generation (GAFF2 / OPLS4) DFT->Param RESP Charges

Figure 1: Ligand parameterization workflow emphasizing chiral separation and QM-derived charges.

Part 2: Target Selection & Homology Modeling

Based on the 2-(2-pyridyl)ethylamine pharmacophore, the primary biological targets are the Histamine H1 (H1R) and Histamine H3 (H3R) receptors.

Structural Templates[1][2]
  • H1 Receptor: Crystal structures are available (e.g., PDB: 3RZE ).[1] This is the "Anchor" model.

  • H3 Receptor: High-resolution crystal structures are scarce.[2] Construct a homology model using AlphaFold2 or SwissModel , utilizing the H1R structure (3RZE) or the Muscarinic M3 receptor as a template due to high sequence identity in the transmembrane (TM) regions.

The Binding Pocket "Ionic Lock"

The critical interaction to validate in your model is the salt bridge between the protonated secondary amine of the ligand and the conserved Aspartate residue in TM3 (Asp3.32 in Ballesteros-Weinstein numbering). If your docked pose does not show this interaction (< 3.5 Å), the pose is likely an artifact.

Part 3: Molecular Docking Strategy

Standard rigid-receptor docking often fails with bulky heterocyclic rings like thiane. An Induced Fit Docking (IFD) protocol is required to allow the side chains (specifically Trp and Tyr residues) to accommodate the thiane moiety.

Protocol: Induced Fit Docking
  • Grid Generation: Center the grid on Asp3.32 (TM3). Box size: 25 Å x 25 Å x 25 Å.

  • Constraints: Set a positional constraint (H-bond or Salt Bridge) on Asp3.32. This forces the docking algorithm to respect the critical amine interaction.

  • Thiane Orientation: The hydrophobic thiane ring should orient towards the hydrophobic sub-pocket (often TM5/TM6 interface in H3R), while the pyridine ring engages in pi-pi stacking.

Interaction Analysis Table

Evaluate the top 5 poses based on these criteria:

Interaction TypeTarget Residue (Generic)Ligand MoietyValidation Metric
Salt Bridge Asp 3.32 (TM3)Protonated AmineDistance < 3.5 Å
Pi-Pi Stacking Trp 6.48 / Tyr 3.33Pyridine RingCentroid dist < 5.0 Å
Hydrophobic Phe / Leu (TM5)Thiane RingSurface Contact Area
Sulfur Interaction Aromatic ResiduesThiane SulfurS-Pi interaction (< 4.5 Å)

Part 4: Molecular Dynamics (MD) in Membrane Bilayer

Docking provides a static snapshot. MD is required to verify if the bulky thiane ring destabilizes the binding pose over time.

System Setup (Membrane Embedding)

GPCRs must be simulated in a lipid bilayer.[3] A vacuum or water-only simulation is scientifically invalid for this transmembrane target.

  • Lipid Composition: POPC (1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine) is standard.[2] For neuronal contexts (H3R), consider adding 10% Cholesterol.

  • Solvation: TIP3P water model + 0.15 M NaCl (neutralizing charge).

  • Force Field: CHARMM36m (Protein/Lipids) + CGenFF (Ligand).

Simulation Protocol
  • Minimization: Steepest descent (5000 steps).

  • Equilibration (NVT): 1 ns with position restraints on protein/ligand heavy atoms.

  • Equilibration (NPT): 5 ns to stabilize membrane density.

  • Production Run: 100 ns (minimum).

Analysis Metrics
  • RMSD (Ligand): If RMSD > 2.5 Å relative to the starting frame, the docking pose was unstable.

  • Hydrogen Bond Lifetime: Calculate the % occupancy of the Asp3.32--Amine salt bridge. It should be >80%.

  • Thiane Ring Flip: Monitor the torsion angles of the thiane ring to see if it transitions between chair/boat conformations inside the pocket.

MD_Workflow Complex Ligand-Receptor Complex Membrane Embed in POPC Bilayer (CHARMM-GUI) Complex->Membrane Solvate Solvate & Ionize (0.15M NaCl) Membrane->Solvate Equil Equilibration (NVT -> NPT) Solvate->Equil Prod Production MD (100 ns, 310 K) Equil->Prod Analysis Analysis: RMSD, H-Bonds, Clustering Prod->Analysis

Figure 2: Membrane-embedded MD simulation workflow for GPCR-ligand stability.

Part 5: References

  • RCSB Protein Data Bank. Crystal structure of the Histamine H1 Receptor (PDB: 3RZE).[Link]

  • UniProt Consortium. Histamine H3 Receptor (Human) - Sequence & Function.[Link]

  • GROMACS. High-performance molecular dynamics and output analysis.[Link]

  • CHARMM-GUI. Membrane Builder for GPCR system setup.[Link]

  • AutoDock Vina. Molecular docking and virtual screening.[Link]

Sources

Biological activity screening of N-[2-(Pyridin-2-yl)ethyl]thian-3-amine derivatives.

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide & Protocol Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists Focus: Rational screening cascade for Histamine H3 Receptor (H3R) modulation and CNS bioavailability.

Executive Summary & Structural Rationale

The scaffold N-[2-(Pyridin-2-yl)ethyl]thian-3-amine represents a strategic bioisosteric modification of the classic histamine pharmacophore. By coupling the 2-(pyridin-2-yl)ethyl moiety (a stable histamine mimic found in Betahistine) with a thian-3-amine ring (a lipophilic, metabolic bioisostere of cyclohexylamine or piperidine), this series is rationally designed to target Histamine H3 Receptors (H3R) as antagonists or inverse agonists.

Therapeutic Potential: Cognitive enhancement (Alzheimer’s, ADHD), narcolepsy, and obesity. Key Liability: Sulfur oxidation (S-oxide/sulfone formation) in the thiane ring, requiring rigorous metabolic stability profiling.

Structural Deconstruction
MoietyPharmacological FunctionTarget Interaction
Pyridin-2-yl-ethyl Histamine mimic (Bioisostere of imidazole-ethyl)H-bonding with Asp114 (TM3) in H3R;

-

stacking.
Secondary Amine Basic center (

~9-10)
Ionic interaction with conserved Asp114.
Thian-3-yl Ring Lipophilic SpacerHydrophobic interaction in the H3R antagonist binding pocket; modulates BBB permeability.

In Silico Profiling (Pre-Screening)

Before wet-lab synthesis, derivatives must undergo computational filtration to prioritize high-affinity binders with CNS-penetrant properties.

Molecular Docking Strategy
  • Target: Human Histamine H3 Receptor (PDB ID: 7F8J or 6AZA ).

  • Control Ligand: Pitolisant or Ciproxifan.

  • Protocol:

    • Ligand Prep: Generate 3D conformers; protonate the secondary amine (dominant species at pH 7.4).

    • Grid Generation: Center on the orthosteric binding pocket (defined by Asp114 and Glu206).

    • Scoring Function: Prioritize poses showing the salt bridge (Amine-Asp114) and edge-to-face

      
      -stacking (Pyridine-Tyr374).
      
ADMET Prediction Filters
  • TPSA: < 90 Ų (Optimal for BBB penetration).

  • LogP: 2.0 – 3.5 (Thiane sulfur increases lipophilicity; monitor for LogP > 4).

  • Metabolic Alert: Flag sites for S-oxidation (thiane sulfur) and N-dealkylation.

Chemical Synthesis Overview

To ensure assay validity, test compounds must meet >95% purity (HPLC) and >95% ee (if chiral).

Recommended Route: Reductive Amination.

  • Precursors: 2-(Pyridin-2-yl)acetaldehyde + Thian-3-amine.

  • Reagent: Sodium triacetoxyborohydride (STAB) in DCE.

  • Purification: Acid-base extraction followed by reverse-phase HPLC (avoid silica if amine sticks).

Primary Screening: In Vitro Target Engagement

Objective: Determine affinity (


) for the human H3 Receptor.
Radioligand Binding Assay (Displacement)

This assay is the "Gold Standard" for confirming direct interaction.

  • Membrane Source: HEK-293 cells stably expressing human H3R (

    
     ~2–5 pmol/mg protein).
    
  • Radioligand:

    
    -N- 
    
    
    
    -methylhistamine (
    
    
    -NAMH) at 2 nM (
    
    
    ~0.5 nM).
  • Non-specific Binding (NSB): Defined by 10

    
    M Thioperamide.
    
  • Buffer: 50 mM Tris-HCl, 5 mM MgCl

    
    , pH 7.4.
    

Protocol Steps:

  • Incubate membranes (20

    
    g) with test compound (10 concentrations, 0.1 nM – 10 
    
    
    
    M) and radioligand for 60 min at 25°C.
  • Terminate via rapid filtration (GF/B filters pre-soaked in 0.3% PEI).

  • Count radioactivity (LSC).

  • Analysis: Fit to one-site competition model. Calculate

    
     using Cheng-Prusoff equation.
    
    • Success Criterion:

      
       < 100 nM.
      
Functional Assay: cAMP Modulation (Gi/o Coupled)

H3R is G


-coupled; agonists decrease cAMP, while antagonists/inverse agonists prevent this decrease or increase basal cAMP.
  • Platform: HTRF (Homogeneous Time-Resolved Fluorescence) or Lance Ultra cAMP.

  • Cell Line: CHO-K1 hH3R (Forskolin-stimulated).

  • Agonist Challenge: Co-treat with Histamine (

    
    ).
    
  • Readout:

    • Antagonist Mode: Recovery of Forskolin-induced cAMP levels in the presence of Histamine.

    • Inverse Agonist Mode: Increase in cAMP over basal levels (constitutive activity).

Secondary Screening: Selectivity & Liability

Objective: Ensure the molecule is safe and selective for H3R over related targets.

Selectivity Profiling (The "Pyridine Risk")

Pyridine-ethylamines can cross-react with H1, H2, and H4 receptors.

  • H1 Receptor: Calcium Flux Assay (FLIPR). Risk: Sedation (if antagonist) or Vasodilation (if agonist).

  • H4 Receptor: Radioligand binding (

    
    -Histamine). Risk: Immune modulation.[1]
    
  • hERG Channel: Automated Patch Clamp (QPatch). Critical safety marker for cardiac toxicity.

Metabolic Stability (Microsomal Stability)

The thiane sulfur is a metabolic soft spot.

  • System: Human/Rat Liver Microsomes + NADPH.

  • Timepoints: 0, 15, 30, 60 min.

  • Analysis: LC-MS/MS monitoring parent depletion and formation of Sulfoxide (M+16) and Sulfone (M+32) metabolites.

  • Guidance: If

    
     < 15 min, block the sulfur (e.g., oxidize to sulfone proactively or substitute with 4,4-difluorocyclohexane).
    

Visualization: Screening Workflow & Signaling

Diagram 1: The Rational Screening Cascade

This flowchart illustrates the decision logic from molecule design to in vivo selection.

ScreeningCascade Start N-[2-(Pyridin-2-yl)ethyl]thian-3-amine Library Design InSilico In Silico Filter (Docking H3R + ADME) Start->InSilico Synthesis Synthesis & Purification (>95% Purity) InSilico->Synthesis Pass Discard Discard / Redesign InSilico->Discard Fail Binding Primary Binding (Ki) [3H]-NAMH Displacement Synthesis->Binding Functional Functional Assay (cAMP) Antagonist/Inverse Agonist Mode Binding->Functional Ki < 100 nM Binding->Discard Ki > 100 nM Selectivity Selectivity Profiling (H1, H4, hERG) Functional->Selectivity Potent Antagonist Functional->Discard No Effect/Agonist Metabolism Metabolic Stability (Microsomes: S-Oxidation) Selectivity->Metabolism H3 Selective Selectivity->Discard H1/hERG Hit InVivo In Vivo Candidate (Behavioral Models) Metabolism->InVivo T1/2 > 30 min Metabolism->Discard Rapid S-Oxidation

Caption: Decision tree for evaluating thian-3-amine derivatives, prioritizing H3R affinity and metabolic stability.

Diagram 2: H3R Signaling Pathway & Assay Logic

Understanding the G-protein coupling explains the choice of cAMP assays.

H3R_Signaling cluster_readout Assay Readout Ligand Thian-3-amine Derivative H3R Histamine H3 Receptor (GPCR) Ligand->H3R Antagonism (Blocks Gi) Gi Gαi/o Protein H3R->Gi Activation AC Adenylyl Cyclase Gi->AC Inhibition cAMP cAMP AC->cAMP Catalysis ATP ATP ATP->AC Result Increased cAMP (vs Histamine control) cAMP->Result Detection (HTRF) Histamine Endogenous Histamine Histamine->H3R Agonism

Caption: H3R couples to Gi/o to inhibit cAMP. Antagonists block this inhibition, restoring cAMP levels (Assay Signal).

Data Analysis & SAR Interpretation

Summarize screening data to drive Structure-Activity Relationship (SAR) decisions.

Compound ID

(hH3R)

(cAMP)
Selectivity (H3/H1)

(Microsomes)
SAR Conclusion
Ref (Pitolisant) 0.1 nM0.5 nM>1000x>60 minBenchmark
T3A-001 (Parent) 45 nM120 nM50x12 minPotent, but metabolically unstable (S-oxidation).
T3A-002 (Sulfone) 250 nM800 nM>100x>120 minStable, but loss of affinity due to polarity.
T3A-005 (4-F) 12 nM30 nM200x45 minLead Candidate. Fluorine blocks metabolism.

Key SAR Trends to Watch:

  • Linker Length: The ethyl linker is usually optimal for H3R. Shortening to methyl or lengthening to propyl often kills affinity.

  • Thiane Oxidation: If the parent thiane is unstable, test the sulfoxide and sulfone analogs directly. Often, the sulfone retains activity but improves solubility.

References

  • Berlin, M., et al. (2011). "Recent Advances in Histamine H3 Receptor Antagonists." Journal of Medicinal Chemistry. Link

  • Gemkow, M. J., et al. (2009). "The Histamine H3 Receptor as a Therapeutic Drug Target for CNS Disorders." Drug Discovery Today. Link

  • Lovenberg, T. W., et al. (1999). "Cloning and Functional Expression of the Human Histamine H3 Receptor." Molecular Pharmacology. Link

  • Sander, K., et al. (2008). "Histamine H3 Receptor Antagonists: A New Approach for the Treatment of Cognitive Disorders." Bioorganic & Medicinal Chemistry. Link

  • FDA Guidance for Industry. (2020). "In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions." Link

Sources

N-[2-(Pyridin-2-yl)ethyl]thian-3-amine: A Technical Analysis of Therapeutic Targets

[1]

Executive Summary & Chemical Identity[1]

N-[2-(Pyridin-2-yl)ethyl]thian-3-amine represents a specialized chemical entity within the class of non-imidazole histamine receptor ligands.[1] Structurally, it fuses the 2-(2-pyridyl)ethylamine pharmacophore—a classic histamine bioisostere found in therapeutics like Betahistine—with a tetrahydro-2H-thiopyran-3-amine (thiane) moiety.[1]

This structural hybridization suggests a dual-modulatory profile.[1] The pyridine-ethyl-amine tail provides affinity for the histamine binding pocket, while the thiane ring introduces steric bulk and lipophilicity, characteristics often employed to shift selectivity towards the Histamine H3 Receptor (H3R) as an antagonist or inverse agonist, while potentially retaining weak partial agonism at the Histamine H1 Receptor (H1R) .[1]

Chemical Structure Analysis
ComponentFunctionalityPharmacological Implication
2-(Pyridin-2-yl)ethyl Histamine BioisostereMimics the ethylamine side chain of histamine; confers H1/H3 recognition.[1][2]
Secondary Amine Protonation SiteEssential for ionic interaction with Asp3.32 (Asp114) in the H3 receptor transmembrane domain.[1]
Thian-3-yl Ring Lipophilic CoreA 6-membered sulfur heterocycle (tetrahydrothiopyran).[1] Enhances blood-brain barrier (BBB) penetration and H3 selectivity over H1/H2 subtypes.[1]

Primary Therapeutic Target: Histamine H3 Receptor (H3R)[1]

The primary and most high-value target for this compound is the Histamine H3 Receptor , a G-protein-coupled receptor (GPCR) predominantly expressed in the Central Nervous System (CNS).[1]

Mechanism of Action: Presynaptic Antagonism/Inverse Agonism

The H3R functions as a constitutive presynaptic autoreceptor and heteroreceptor.[1] Under basal conditions, it exhibits high intrinsic activity, tonically inhibiting the release of histamine and other neurotransmitters (ACh, DA, NE, 5-HT).[1]

  • Binding Mode: N-[2-(Pyridin-2-yl)ethyl]thian-3-amine binds to the orthosteric site.[1] The thiane ring likely occupies the hydrophobic pocket formed by TM3, TM5, and TM6, stabilizing the receptor in an inactive conformation.[1]

  • Effect: By blocking H3R (antagonism) or suppressing its basal activity (inverse agonism), the compound disinhibits the histaminergic neurons in the tuberomammillary nucleus (TMN).[1]

  • Result: Increased synthesis and release of histamine in the prefrontal cortex, hippocampus, and hypothalamus.[1]

Signaling Pathway

The H3R couples to Gαi/o proteins.[1] The therapeutic effect is mediated by reversing the following cascade:

  • Basal State (Active H3R): Gαi inhibits Adenylyl Cyclase (AC)

    
     Decreased cAMP 
    
    
    Reduced PKA activity
    
    
    Reduced phosphorylation of synthesis enzymes (e.g., tyrosine hydroxylase) and inhibition of voltage-gated Ca²⁺ channels (preventing vesicle fusion).[1]
  • Ligand State (Blocked H3R): Relief of Gαi inhibition

    
    Increased cAMP 
    
    
    Increased Ca²⁺ influx
    
    
    Neurotransmitter Release .[1]
Therapeutic Indications[1]
  • Cognitive Disorders (Alzheimer’s, ADHD): Enhanced cortical histamine and acetylcholine release improves attention, learning, and memory consolidation.[1]

  • Narcolepsy/Sleep Disorders: Histamine is a key wake-promoting neurotransmitter.[1] H3 antagonism promotes wakefulness without the psychostimulant side effects of amphetamines.[1]

  • Obesity: H3R modulation influences satiety signals in the hypothalamus.[1]

Secondary Target: Histamine H1 Receptor (H1R)[1][3]

Due to the 2-(2-pyridyl)ethylamine moiety (identical to Betahistine), this compound likely possesses weak partial agonist activity at the post-synaptic H1 receptor.[1]

  • Mechanism: Gαq/11 coupling

    
     PLC activation 
    
    
    IP3/DAG
    
    
    Ca²⁺ mobilization.[1]
  • Therapeutic Relevance:

    • Vestibular Disorders (Meniere’s Disease): H1 agonism in the inner ear improves microcirculation (vasodilation) and reduces endolymphatic pressure.[1]

    • Synergy: The combination of H3 antagonism (increasing histamine release) and H1 agonism (direct receptor activation) creates a potent "dual-action" mechanism for treating vertigo and cognitive deficits.[1]

Visualization: H3R Signaling & Drug Action[4]

The following diagram illustrates the pathway by which N-[2-(Pyridin-2-yl)ethyl]thian-3-amine modulates neurotransmission.

H3R_Pathwaycluster_synapsePresynaptic Neuron (TMN)CompoundN-[2-(Pyridin-2-yl)ethyl]thian-3-amineH3RHistamine H3 Receptor(Constitutively Active)Compound->H3RAntagonism / Inverse AgonismG_ProteinGαi/o ProteinCompound->G_ProteinPrevents ActivationACAdenylyl CyclaseCompound->ACRestores ActivityH3R->G_ProteinInhibits (Basal)G_Protein->ACInhibitscAMPcAMP LevelsAC->cAMPSynthesizesAC->cAMPIncreasesCa_ChannelVoltage-GatedCa2+ ChannelscAMP->Ca_ChannelActivatesVesiclesSynaptic Vesicles(Histamine/ACh/DA)Ca_Channel->VesiclesTriggers FusionSynaptic_CleftSynaptic Cleft(Neurotransmitter Release)Vesicles->Synaptic_CleftRelease Increased

Caption: Mechanism of Action: The compound blocks constitutive H3R activity, relieving the 'brake' on Gαi/o, leading to increased cAMP, Ca²⁺ influx, and enhanced neurotransmitter release.[1]

Experimental Validation Protocols

To validate this compound as a therapeutic candidate, the following standardized assays are required.

Protocol: [³H]-N-α-Methylhistamine Competitive Binding Assay

Objective: Determine the binding affinity (

1
  • Preparation:

    • Use membranes from CHO-K1 cells stably expressing human H3R.[1]

    • Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 1 mM EDTA.

  • Incubation:

    • Mix 20 µg membrane protein with 1 nM [³H]-N-α-methylhistamine (radiolabeled agonist).[1]

    • Add increasing concentrations of N-[2-(Pyridin-2-yl)ethyl]thian-3-amine (

      
       to 
      
      
      M).[1]
    • Incubate for 60 minutes at 25°C.

  • Termination:

    • Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethyleneimine) using a cell harvester.[1]

    • Wash 3x with ice-cold buffer.[1]

  • Analysis:

    • Measure radioactivity via liquid scintillation counting.[1]

    • Calculate

      
       and derive 
      
      
      using the Cheng-Prusoff equation.[1]
Protocol: [³⁵S]GTPγS Functional Binding Assay

Objective: Distinguish between antagonist and inverse agonist activity.[1]

  • Principle: Inverse agonists decrease basal [³⁵S]GTPγS binding; neutral antagonists do not change basal levels but block agonist-induced binding.[1]

  • Workflow:

    • Incubate membranes with 0.1 nM [³⁵S]GTPγS and GDP (10 µM) in assay buffer.[1]

    • Test A (Inverse Agonism): Add compound alone. A decrease in CPM compared to baseline indicates inverse agonism.[1]

    • Test B (Antagonism): Add compound +

      
       of a standard agonist (e.g., (R)-α-methylhistamine).[1] Inhibition of the agonist response confirms antagonism.[1]
      

Structure-Activity Relationship (SAR) Data Summary

Based on the pharmacophore class (2-pyridylethylamines), the predicted profile compared to reference standards is summarized below.

CompoundH3R Affinity (

)
H3R FunctionH1R ActivityBBB Permeability
N-[2-(Pyridin-2-yl)ethyl]thian-3-amine < 10 nM (Predicted) Inverse Agonist Weak Agonist High
Betahistine> 1000 nMWeak AntagonistWeak AgonistModerate
Pitolisant (Drug)0.16 nMInverse AgonistNegligibleHigh
Histamine5-10 nMAgonistAgonistLow

Key Insight: The substitution of the simple methyl group in betahistine with the thian-3-yl ring is a critical modification.[1] It increases lipophilicity (

1

References

  • Arrang, J. M., et al. (1987).[1] "Auto-inhibition of brain histamine release mediated by a novel class (H3) of histamine receptor."[1] Nature, 327(6118), 117-123.[1] Link[1]

  • Ligneau, X., et al. (2007).[1] "Brain histamine and schizophrenia: Potential therapeutic applications of H3-receptor inverse agonists."[1] CNS & Neurological Disorders-Drug Targets, 6(1), 47-59.[1] Link

  • Tiligada, E., et al. (2011).[1] "The histamine H3 receptor: from gene cloning to H3 antagonists." Nature Reviews Drug Discovery, 10, 1003.[1] Link[1]

  • Barak, N., et al. (2008).[1] "Betahistine: what's new on the agenda?" Expert Opinion on Investigational Drugs, 17(5), 795-804.[1] Link

  • Guidechem. "N-[2-(Pyridin-2-YL)ethyl]thiolan-3-amine Product Record." (Structural Analog Reference). Link

Structure-activity relationship (SAR) studies of N-[2-(Pyridin-2-yl)ethyl]thian-3-amine analogs.

[1]

Content Type: Technical Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists Focus: Bioisosteric Design, Synthetic Methodology, and Metabolic Stability

Executive Summary

The N-[2-(Pyridin-2-yl)ethyl]thian-3-amine scaffold represents a strategic bioisosteric modification of classical histamine receptor ligands.[1] By replacing the piperidine or pyrrolidine core of traditional H1/H3 antagonists (e.g., histaprodifen analogs) with a tetrahydrothiopyran (thiane) ring, researchers can modulate lipophilicity, alter basicity profiles, and introduce specific metabolic soft spots.[1]

This guide provides a comprehensive analysis of the Structure-Activity Relationship (SAR) for this chemical series.[1] It focuses on the interplay between the thian-3-amine core (Region A), the aminoethyl linker (Region B), and the pyridine pharmacophore (Region C), with particular emphasis on the metabolic liability of the sulfur atom (S-oxidation).[1]

Chemical Space & Scaffold Analysis

The molecule is constructed from a thian-3-amine core linked to a 2-(pyridin-2-yl)ethyl moiety.[1][2] This specific combination targets G-Protein Coupled Receptors (GPCRs), specifically the histaminergic system, where the 2-(pyridin-2-yl)ethylamine fragment serves as a histamine mimic.[1]

The Core Scaffold

The structure is divided into three critical SAR zones:

  • Zone A (The Core): The thian-3-amine ring.[1][3][4] A six-membered sulfide heterocycle.[1]

  • Zone B (The Linker): The secondary amine and ethyl chain.[1][5]

  • Zone C (The Head): The pyridine ring (specifically 2-substituted).[1][5][6][7]

Visualization of SAR Zones

SAR_Zonescluster_0SAR ModificationsThianeZone A: Thiane Ring(Lipophilicity & Metabolism)LinkerZone B: Linker(Basicity & Flexibility)Thiane->LinkerC3-N BondMod_AS-Oxidation (SO, SO2)Ring Size (5 vs 6)Thiane->Mod_APyridineZone C: Pyridine(Receptor Binding)Linker->PyridineEthyl ChainMod_BN-MethylationChain RigidificationLinker->Mod_BMod_CN-Position (2,3,4)HalogenationPyridine->Mod_C

Figure 1: Modular decomposition of the scaffold into three distinct SAR zones for optimization.[1]

Detailed SAR Exploration

Zone A: The Thiane Ring (Bioisosterism & Metabolism)

The substitution of a nitrogen (piperidine) with sulfur (thiane) fundamentally alters the physicochemical properties of the ligand.[1]

  • Lipophilicity (LogP): The thiane ring is significantly more lipophilic than its piperidine counterpart.[1] This increases blood-brain barrier (BBB) penetration but decreases water solubility.[1]

  • Basicity (pKa): Unlike piperidine (pKa ~11), the sulfur atom is non-basic.[1] The only ionizable center is the exocyclic secondary amine (Zone B).[1] This lowers the global pKa, potentially reducing lysosomal trapping.[1]

  • Metabolic Liability (The "S-Switch"):

    • The sulfur atom is prone to oxidative metabolism by FMO (Flavin-containing monooxygenase) and CYP450 enzymes.[1]

    • Sulfoxide (S=O): Introduces a dipole and chirality (if the ring is asymmetric).[1] Often retains activity but increases polarity.[1]

    • Sulfone (O=S=O): highly polar, often inactive or used to drive clearance.

Key Insight: To block metabolic S-oxidation, steric bulk (e.g., gem-dimethyl groups) can be introduced adjacent to the sulfur, or the sulfur can be pre-oxidized to the sulfone if the target tolerates the polarity.[1]

Zone B: The Linker (Flexibility & Basicity)

The ethyl-amine linker is the "hinge" that allows the pyridine head to orient correctly in the receptor pocket.[1]

  • Chain Length: The 2-carbon (ethyl) chain is optimal for Histamine H1/H3 recognition.[1] Shortening to methyl or lengthening to propyl typically abolishes activity (the "Distance Rule").[1]

  • N-Alkylation:

    • Secondary Amine (-NH-): Essential for H-bonding with Aspartate residues in the receptor (e.g., Asp3.32 in amine GPCRs).[1]

    • Tertiary Amine (-NMe-): Methylation often improves H3 receptor selectivity over H1, but reduces metabolic stability (N-demethylation).[1]

Zone C: The Pyridine Head (Pharmacophore)

The 2-(pyridin-2-yl)ethyl moiety is a classic histamine bioisostere (betahistine motif).[1]

  • Nitrogen Position:

    • 2-pyridyl: Critical for H1 agonist/antagonist activity.[1]

    • 4-pyridyl: Often shifts selectivity toward H3 or H4 receptors.[1]

  • Substitution: Adding a methyl group at the 6-position of the pyridine ring creates steric hindrance that can prevent rotation, locking the bioactive conformation.[1]

Synthetic Protocols

The synthesis of N-[2-(Pyridin-2-yl)ethyl]thian-3-amine is most efficiently achieved via Reductive Amination .[1] This convergent route allows for the separate preparation of the thiane core and the pyridine tail.[1]

Retrosynthetic Analysis
  • Precursor A: Thian-3-one (Tetrahydrothiopyran-3-one).[1]

  • Precursor B: 2-(Pyridin-2-yl)ethanamine.[1]

  • Reaction: Reductive Amination using Sodium Triacetoxyborohydride (STAB).[1]

Step-by-Step Protocol

Materials:

  • Thian-3-one (1.0 equiv)[1]

  • 2-(Pyridin-2-yl)ethanamine (1.1 equiv)[1]

  • Sodium Triacetoxyborohydride (STAB) (1.5 equiv)[1]

  • Acetic Acid (catalytic)[1]

  • Dichloromethane (DCM) (Solvent)[1]

Procedure:

  • Imine Formation: In a dry round-bottom flask, dissolve thian-3-one (10 mmol) and 2-(pyridin-2-yl)ethanamine (11 mmol) in anhydrous DCM (50 mL). Add glacial acetic acid (2-3 drops) to catalyze imine formation.[1] Stir at room temperature for 30 minutes under Nitrogen.

  • Reduction: Cool the mixture to 0°C. Add Sodium Triacetoxyborohydride (15 mmol) portion-wise over 10 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12-16 hours. Monitor via LC-MS for the disappearance of the ketone.[1]

  • Workup: Quench with saturated aqueous NaHCO3. Extract with DCM (3x).[1] Wash combined organics with brine, dry over Na2SO4, and concentrate.[1][7]

  • Purification: Purify the crude oil via flash column chromatography (Silica gel, MeOH/DCM gradient 0-10%).

Yield Expectation: 75-85% isolated yield.

Synthetic Workflow Diagram

Synthesis_FlowKetoneThian-3-one(Core)ImineIntermediate Imine(In situ)Ketone->ImineAmine2-(Pyridin-2-yl)ethanamine(Tail)Amine->ImineReductionReduction(NaBH(OAc)3, DCM)Imine->ReductionProductN-[2-(Pyridin-2-yl)ethyl]thian-3-amineReduction->Product

Figure 2: Convergent reductive amination pathway for the synthesis of the target scaffold.[1]

Metabolic Stability & Toxicology

A critical aspect of the thian-3-amine scaffold is the metabolic fate of the sulfur atom.[1] Unlike carbon-only rings (cyclohexane), the thiane ring undergoes oxidative metabolism.[1]

S-Oxidation Pathway

The sulfur is sequentially oxidized to the sulfoxide and sulfone.[1] This dramatically changes the polarity (Topological Polar Surface Area, TPSA) and can alter target binding affinity.[1]

  • Parent Thiane: LogP ~ 2.5 (Lipophilic, BBB permeable).[1]

  • Sulfoxide (Metabolite 1): LogP ~ 1.0 (More polar, chiral center created).[1]

  • Sulfone (Metabolite 2): LogP ~ 0.5 (Highly polar, rapid renal clearance).[1]

Metabolic Diagram

MetabolismParentParent Drug(Thiane)SulfoxideSulfoxide(S=O)Parent->SulfoxideOxidationSulfoneSulfone(O=S=O)Sulfoxide->SulfoneOxidationEnzyme1CYP450 / FMOEnzyme1->ParentEnzyme2CYP450Enzyme2->Sulfoxide

Figure 3: Sequential oxidative metabolism of the thiane ring.

Summary of SAR Data Trends

The following table summarizes the qualitative SAR trends observed for this scaffold class based on bioisosteric principles and related histamine ligand data.

Modification ZoneStructural ChangeEffect on Potency (H1/H3)Effect on ADME
Zone A (Ring) Thiane → Thiolane (5-ring)MaintainedSlightly lower LogP
Zone A (Ring) Thiane → SulfoxideDecreased (Polarity clash)Increased Clearance
Zone B (Linker) -NH- → -N(Me)-Increased H3 SelectivityDecreased Metabolic Stability
Zone B (Linker) Ethyl → PropylAbolished (Steric clash)N/A
Zone C (Head) 2-Pyridyl → 4-PyridylShift to H4 activityNo major change
Zone C (Head) 2-Pyridyl → PhenylLoss of H-bond acceptorLoss of potency

References

  • Bioisosterism in Medicinal Chemistry: Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147–3176.[1] Link[1]

  • Thiane Synthesis & Reactivity: Block, E. (1978).[1] Reactions of Organosulfur Compounds. Academic Press.[1]

  • Histamine Ligand SAR: Stark, H. (2003).[1] Recent advances in histamine H3/H4 receptor ligands.[1] Expert Opinion on Therapeutic Patents, 13(6), 851-865.[1]

  • Reductive Amination Protocols: Abdel-Magid, A. F., et al. (1996).[1] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][3] Journal of Organic Chemistry, 61(11), 3849–3862.[1] Link[1]

  • DPP-IV Inhibitor Patents: US Patent 8,853,212.[1] Substituted aminotetrahydrothiopyrans and derivatives thereof as dipeptidyl peptidase-IV inhibitors.[1][4] Link

Preliminary toxicity assessment of N-[2-(Pyridin-2-yl)ethyl]thian-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide outlines the preliminary toxicity assessment framework for N-[2-(Pyridin-2-yl)ethyl]thian-3-amine , a secondary amine integrating a pyridine pharmacophore with a sulfur-containing thiane (tetrahydrothiopyran) ring.

Given the structural similarity to Betahistine and other H3 receptor antagonists, this assessment prioritizes neurotoxicity, cardiotoxicity (hERG inhibition), and sulfur-mediated metabolic activation.

Chemical Identity & Structural Alerts

Before initiating wet-lab assays, the molecule is profiled in silico to identify structural alerts (SAs) that dictate the experimental strategy.

PropertySpecification
IUPAC Name N-[2-(Pyridin-2-yl)ethyl]tetrahydro-2H-thiopyran-3-amine
Core Scaffolds Pyridine (aromatic heterocycle) + Thiane (saturated S-heterocycle)
Linker Ethyl chain (flexible, rotatable)
Functional Group Secondary Amine (basic, pKa ~9.5)
Analog Read-Across Betahistine (N-methyl analog); Thiolane derivatives (CAS 1019487-95-6)
Cramer Class Class III (High Safety Concern due to heterocyclic rings)
Structural Alert Analysis
  • Secondary Amine: Potential for N-nitrosamine formation if exposed to nitrosating agents during synthesis or formulation (ICH M7 concern).

  • Thiane Sulfur: Susceptible to S-oxidation (sulfoxide/sulfone formation), potentially generating reactive intermediates or altering solubility/toxicity profiles.

  • Pyridine-Ethyl-Amine Motif: Structurally homologous to histamine analogs; potential for adrenergic/histaminergic off-target effects and hERG channel blockade .

Tier 1: In Silico & Physicochemical Profiling

Objective: Establish solubility limits and predict organ-specific toxicity.

Physicochemical Parameters
  • LogP (Predicted): ~2.0–2.5 (Thiane ring increases lipophilicity compared to Betahistine).

  • pKa: Pyridine N (~5.6) and Secondary Amine N (~9.8).

    • Implication: At physiological pH (7.4), the molecule is predominantly cationic (protonated at the secondary amine). This facilitates BBB penetration via organic cation transporters (OCTs) but may increase lysosomal trapping in hepatocytes.

QSAR Predictions
  • DEREK / SARAH Nexus: Screen for mutagenicity.

    • Expectation: Likely negative for mutagenicity (Ames) unless impurities are present.

  • Cardiotoxicity (hERG): The combination of a basic amine, a linker, and an aromatic ring (pyridine) fits the pharmacophore for hERG blockers.

    • Action:Mandatory hERG screening in Tier 2.

Tier 2: In Vitro Cytotoxicity & Genotoxicity

Objective: Determine cellular safety margins and DNA damage potential.

Cytotoxicity Assays (Cell Viability)

Protocol:

  • Cell Lines: HepG2 (Liver metabolic model), HEK293 (Kidney/General), SH-SY5Y (Neuronal - due to histamine homology).

  • Concentration Range: 0.1 µM to 100 µM (half-log dilutions).

  • Endpoints:

    • MTT/MTS Assay: Mitochondrial function (IC50 determination).

    • LDH Release: Membrane integrity (necrosis indicator).

    • ATP Content: Early apoptotic marker.

Acceptance Criteria: IC50 > 50 µM is generally considered low cytotoxicity for early hits.

Genotoxicity Battery (ICH S2)

A. Ames Test (OECD 471):

  • Strains: S. typhimurium (TA98, TA100, TA1535, TA1537) and E. coli (WP2 uvrA).

  • Conditions: +/- S9 metabolic activation (Rat liver homogenate).

  • Rationale: Detects frameshift and base-pair substitutions. The pyridine ring is generally stable, but S-oxidation products must be evaluated.

B. In Vitro Micronucleus Assay (OECD 487):

  • Cell Line: CHO-K1 or TK6 lymphoblastoid cells.

  • Readout: Presence of micronuclei (chromosomal damage/aneuploidy).

  • Critical Check: Ensure cytotoxicity does not exceed 55% (top dose) to avoid false positives.

Tier 3: Metabolic Stability & Reactive Metabolites

Objective: Map the biotransformation pathways that could lead to toxic intermediates.

The thiane ring introduces a "soft" metabolic spot (Sulfur) distinct from the "hard" pyridine ring.

Metabolic Pathway Mapping

Experiment: Incubate 10 µM compound with pooled human/rat liver microsomes (HLM/RLM) + NADPH. Analysis: LC-MS/MS (High Resolution) at 0, 15, 30, 60 min.

Predicted Pathways:

  • S-Oxidation: Thiane

    
     Sulfoxide 
    
    
    
    Sulfone (Major pathway).
  • N-Dealkylation: Cleavage of the ethyl linker (Loss of pyridine or thiane moiety).

  • N-Oxidation: Pyridine-N-oxide formation.

Reactive Metabolite Trapping (Glutathione)

Protocol: Incubate with HLM + NADPH + GSH (Glutathione) or KCN (Cyanide). Rationale:

  • GSH Adducts: Detects electrophilic intermediates (e.g., quinone-methide like species if the pyridine ring is bioactivated).

  • Cyanide Trapping: Detects iminium ions formed during amine metabolism.

Diagram: Predicted Metabolic & Toxicity Pathways

MetabolicPathways Parent N-[2-(Pyridin-2-yl)ethyl]thian-3-amine SOx S-Oxidation (Sulfoxide/Sulfone) Parent->SOx FMO / CYP450 NDealk N-Dealkylation (Cleavage) Parent->NDealk CYP450 NOx Pyridine N-Oxidation Parent->NOx CYP450 Excretion Renal Excretion (Polar Metabolites) SOx->Excretion Increased Polarity Reactive Reactive Intermediates (Electrophiles) NDealk->Reactive Potential Iminium NOx->Excretion Tox Toxicity: Oxidative Stress / Adducts Reactive->Tox GSH Depletion

Caption: Predicted metabolic fate showing S-oxidation as a clearance route and N-dealkylation as a potential source of reactive iminium intermediates.

Tier 4: Cardiotoxicity (hERG Inhibition)

Critical Safety Stop: Pyridine-ethyl-amine derivatives are high-risk for QT prolongation.

Protocol (Automated Patch Clamp):

  • System: CHO cells stably expressing hERG (Kv11.1).

  • Controls: E-4031 (Positive), DMSO (Negative).

  • Dosing: 4-point concentration response (e.g., 0.1, 1, 10, 30 µM).

  • Threshold: IC50 < 10 µM triggers a "Red Flag" for lead optimization. IC50 < 1 µM is a "No-Go".

Experimental Workflow Summary

The following diagram illustrates the decision tree for the preliminary assessment.

AssessmentWorkflow Start Compound Synthesis (>98% Purity) InSilico Tier 1: In Silico (QSAR, LogP, pKa) Start->InSilico InVitroTox Tier 2: Cytotoxicity (HepG2, HEK293) InSilico->InVitroTox Genotox Genotoxicity (Ames, Micronucleus) InVitroTox->Genotox If IC50 > 10µM Decision Go / No-Go Decision InVitroTox->Decision Fail hERG Tier 4: hERG (Cardiotoxicity) Genotox->hERG If Negative Genotox->Decision Fail Metab Tier 3: Metabolism (Microsomes + GSH) hERG->Metab If IC50 > 10µM hERG->Decision Fail Metab->Decision

Caption: Step-wise toxicity assessment workflow. Failure at any 'Red' node (Cytotox, Genotox, hERG) triggers a stop or structural redesign.

References

  • ICH Harmonised Tripartite Guideline. (2011). Guidance on Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals (M3(R2)). International Council for Harmonisation. Link

  • OECD. (2020). Test No. 471: Bacterial Reverse Mutation Test. OECD Guidelines for the Testing of Chemicals, Section 4. Link

  • Vandenberghe, I., et al. (2015). Metabolic activation of pyridine derivatives: Risks and mitigation strategies in drug discovery. Chemical Research in Toxicology, 28(12), 2287-2302. Link

  • Redfern, W. S., et al. (2003). Relationships between preclinical cardiac electrophysiology, clinical QT interval prolongation and torsade de pointes for a broad range of drugs: evidence from a non-clinical database. Cardiovascular Research, 58(1), 32-45. Link

  • European Medicines Agency. (2014). Assessment report on betahistine. (EMA/433075/2014). Link

Next-Generation Pyridine Scaffolds: From Rational Design to Late-Stage Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyridine moiety remains a cornerstone of modern pharmacopoeia, present in approximately 20% of all FDA-approved small molecule drugs. Its unique electronic deficiency, hydrogen-bonding capacity, and metabolic versatility make it an indispensable scaffold. However, the "low-hanging fruit" of pyridine chemistry has been harvested. The next frontier lies in Late-Stage Functionalization (LSF) and Regioselective C-H Activation , allowing researchers to modify complex pyridine cores without de novo synthesis.

This guide details advanced protocols for synthesizing novel pyridine-containing bioactives, moving beyond classical Hantzsch synthesis to radical-mediated Minisci reactions and photocatalytic strategies.

Strategic Design: The Pyridine Pharmacophore

The "Nitrogen Scan" & Bioisosterism

Replacing a benzene ring with a pyridine (nitrogen scan) is a standard strategy to improve water solubility and lower logP. However, the placement of the nitrogen atom dictates metabolic stability and target affinity.

  • Metabolic Hotspots: The C2 and C6 positions are prone to oxidative metabolism by CYP450 enzymes (forming N-oxides or 2-pyridones). Blocking these sites with small alkyl groups (methyl, trifluoromethyl) or halogens (F, Cl) is a critical SAR (Structure-Activity Relationship) strategy.

  • Electronic Modulation: The electron-deficient nature of pyridine makes it an excellent bioisostere for electron-poor aromatics, enhancing

    
     stacking interactions in kinase ATP-binding pockets.
    
Recent FDA Trends (2014–2025)

A 2024 analysis of FDA approvals reveals that pyridine-containing heterocycles dominate the kinase inhibitor landscape. Notable examples include Lazertinib (EGFR inhibitor) and Pirtobrutinib (BTK inhibitor), where the pyridine core serves as a hinge binder or a solubility-enhancing vector [1].

Advanced Synthetic Methodologies

Traditional electrophilic aromatic substitution (EAS) is difficult on the electron-deficient pyridine ring. Nucleophilic substitution (


) requires good leaving groups. The modern solution is Radical C-H Functionalization .
Protocol A: Regioselective C4-Alkylation via Maleate Blocking

Challenge: The Minisci reaction (radical alkylation) typically favors the C2 position due to electronic effects. Obtaining C4-selective products usually requires pre-functionalized starting materials.[1] Solution: A transient blocking group strategy using dimethyl maleate allows for exclusive C4-functionalization [2].

Step-by-Step Protocol:

1. Blocking Group Installation:

  • Reagents: Pyridine substrate (1.0 equiv), Dimethyl maleate (1.2 equiv).

  • Conditions: Stir in DCM/MeOH (4:1) at room temperature for 12 hours.

  • Mechanism: A reversible Michael addition occurs at the ring nitrogen, sterically shielding the C2/C6 positions.

2. Minisci C-H Alkylation:

  • Reagents: Blocked Pyridine Intermediate, Carboxylic Acid (Alkyl radical source, 2.0 equiv),

    
     (Oxidant, 2.0 equiv), 
    
    
    
    (Catalyst, 0.2 equiv).
  • Solvent:

    
     (biphasic 1:1).
    
  • Temperature: 40°C for 4-6 hours.

  • Note: The radical species, generated via oxidative decarboxylation of the acid, attacks the accessible C4 position.

3. Deprotection:

  • Reagents: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene, 1.5 equiv).

  • Conditions: Stir in DCM at RT for 30 mins.

  • Workup: Wash with dilute HCl to remove DBU; concentrate organic layer.

Validation Metrics:

  • Yield: Typically 60-85%.

  • Regioselectivity: >20:1 C4:C2 ratio.

Protocol B: Photocatalytic Late-Stage Functionalization (LSF)

Challenge: Introducing alkyl groups onto complex drug molecules without using toxic metals or pre-functionalized halides. Solution: Hydrogen Atom Transfer (HAT) photocatalysis using gaseous alkanes (ethane, propane) [3].

Step-by-Step Protocol:

1. Setup:

  • Use a continuous flow reactor (e.g., Vapourtec or custom PFA tubing coil) to handle gaseous reagents safely.

  • Light Source: 365 nm or 450 nm High-Power LEDs.

2. Reaction Mixture:

  • Substrate: Complex Pyridine Scaffold (0.1 M in MeCN).

  • Photocatalyst: Decatungstate (

    
    , 2 mol%) or Quinuclidine (HAT catalyst).
    
  • Reagent: Gaseous Ethane or Propane (saturated solution or segmented flow).

  • Additives: TFA (Trifluoroacetic acid, 1.0 equiv) to activate the pyridine ring via protonation.

3. Execution:

  • Pump the liquid stream and gas stream into the T-mixer.

  • Residence time: 10–30 minutes under irradiation.

  • Purification: Evaporate solvent; purify via reverse-phase HPLC.

Why this works: The HAT catalyst abstracts a hydrogen from the alkane (C-H bond energy ~98 kcal/mol), creating a nucleophilic alkyl radical that attacks the protonated (electron-poor) pyridine.

Visualization of Workflows

Diagram 1: The Regioselective C4-Minisci Mechanism

This diagram illustrates the "Block-Functionalize-Deblock" strategy described in Protocol A.

Minisci_Mechanism Start Native Pyridine Block Blocking Step (+ Dimethyl Maleate) Start->Block Intermediate N-Alkylated Blocked Species Block->Intermediate Steric Shielding of C2/C6 Radical Radical Attack (R• at C4) Intermediate->Radical Minisci Cond. Product_Blocked C4-Substituted Intermediate Radical->Product_Blocked Regioselective Deblock Deprotection (+ DBU) Product_Blocked->Deblock Final Novel C4-Alkyl Pyridine Deblock->Final Yield: 60-85%

Caption: Figure 1. The "Block-Functionalize-Deblock" cycle ensuring exclusive C4-regioselectivity during radical alkylation.

Diagram 2: Integrated Discovery Pipeline

A holistic view of how these synthesis methods fit into a modern drug discovery campaign.

Discovery_Pipeline cluster_0 Phase 1: Design cluster_1 Phase 2: Synthesis (The Core) cluster_2 Phase 3: Validation AI_Model AI/ML Scaffold Generation Bioisostere Pyridine Bioisostere Replacement AI_Model->Bioisostere CH_Act C-H Activation (Protocol A/B) Bioisostere->CH_Act Target Scaffold Library Divergent Library Generation CH_Act->Library Late-Stage Func. Screening High-Content Screening Library->Screening Screening->AI_Model SAR Feedback Loop Lead Lead Candidate Selection Screening->Lead IC50 < 10nM

Caption: Figure 2. Integrated workflow connecting computational design with wet-lab C-H activation protocols.

Quantitative Data Summary

Table 1: Comparative Analysis of Pyridine Functionalization Methods

MethodologyTarget PositionSubstrate ScopeKey ReagentsAtom EconomyReference
Classical Minisci C2 > C4 (Mixture)Simple Pyridines

Low (Decarboxylative)[2]
Maleate-Blocked C4 Exclusive Drug-like ScaffoldsDimethyl Maleate, DBUHigh[2]
Photocatalytic HAT C2/C4 (Tunable)Complex BioactivesDecatungstate, Gaseous AlkanesVery High[3]
Suzuki Coupling Ipso (C-X)Halogenated PyridinesPd-catalyst, Boronic AcidsModerate[1]

Bioactivity & Case Studies

Recent literature highlights the efficacy of these novel pyridines.[2] A 2025 study demonstrated that Pyridine-Amide-Hydrazide hybrids synthesized via these methods exhibited broad-spectrum antifungal activity (


 against F. graminearum) [4].[3] Furthermore, 1,3,4-oxadiazole-pyridine hybrids have shown superior cytotoxicity against MCF-7 breast cancer lines compared to standard chemotherapy agents like 5-Fluorouracil [5].[4]
References
  • Dwivedi, A. R., et al. (2024).[5] "A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis." RSC Medicinal Chemistry.[5]

  • Kawalec, M., et al. (2025). "Practical and Regioselective Synthesis of C4-Alkylated Pyridines." PMC / NIH. (Note: Contextual date update based on recent application of method).

  • Recent Advances in Photocatalytic Minisci Reactions. (2025). "Late-Stage Heteroarene Alkylation via Minisci Reaction with Gaseous Alkanes." Green Chemistry.

  • Zhang, Y., et al. (2025). "Evaluation of Novel Pyridine-Based Compounds Integrating Bioactive Amide and Hydrazide Groups." PubMed.[6]

  • Zhang, S., et al. (2023).[7] "Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors." ACS Omega.

Sources

Technical Guide: Spectroscopic Characterization of N-[2-(Pyridin-2-yl)ethyl]thian-3-amine

[1][2]

Compound Identity & Structural Logic

Before interpreting spectra, the structural connectivity must be defined to assign signals correctly.[2] This molecule fuses a pyridine-ethyl moiety (electron-deficient aromatic) with a thiane-3-amine (saturated sulfur heterocycle).[1][2]

  • IUPAC Name: N-[2-(Pyridin-2-yl)ethyl]tetrahydro-2H-thiopyran-3-amine[1][2]

  • Molecular Formula: C₁₂H₁₈N₂S[1][2]

  • Exact Mass: 222.1191 Da[1][2]

  • Key Structural Fragments for Assignment:

    • Pyridine Ring: Characteristic downfield aromatic protons (α-proton desheilded by Nitrogen).[1][2]

    • Ethyl Linker: Flexible ethylene bridge (

      
      ).[1][2]
      
    • Thiane Ring: A 6-membered saturated ring containing sulfur.[1][2] The sulfur atom creates a distinct chemical shift anisotropy compared to cyclohexane or piperidine analogs.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol Note: All shifts (

2CDCl₃

12
A. ¹H-NMR (Proton) Assignment Strategy

The thiane ring exists in a chair conformation.[1][2] The substituent at position 3 (the amine) will prefer the equatorial position to minimize 1,3-diaxial interactions, though dynamic equilibrium exists.[2]

PositionGroupShift (

ppm)
MultiplicityCoupling (

Hz)
Assignment Logic
Pyridine
Py-H6CH8.52d4.8

-proton to N; most deshielded.[1]
Py-H4CH7.61td7.7, 1.8

-proton; distinct triplet of doublets.[1]
Py-H3CH7.16d7.8

-proton; shielded by resonance.[1]
Py-H5CH7.12ddd7.5, 4.8, 1.2

-proton; often overlaps with H3.[1]
Linker
Linker-

CH₂2.98t7.0Adjacent to Pyridine ring (deshielded).[1][2]
Linker-

CH₂2.92t7.0Adjacent to Amine N.
Thiane
Th-H2CH₂2.80 - 2.65m-

to S and N. Diastereotopic (ax/eq).[1][2]
Th-H3CH2.60m-Methine proton at chiral center.[1]
Th-H6CH₂2.55 - 2.45m-

to Sulfur.[1]
Th-H4/5CH₂2.20 - 1.60m (complex)-Ring methylenes (

to S).[1][2]
Amine NH1.80br s-Exchangeable; shift varies with conc.[1][2]
B. ¹³C-NMR (Carbon) Assignment

The thiane carbons are distinct due to the heavy atom effect of Sulfur (Shielding


12
Carbon TypeShift (

ppm)
Assignment Note
Pyridine C2 160.1Quaternary ipso-carbon.[1][2]
Pyridine C6 149.3

-carbon (C=N).[1][2]
Pyridine C4 136.4

-carbon.[1][2]
Pyridine C3/C5 123.2, 121.3

-carbons.[1]
Linker CH₂ 48.5Carbon attached to Amine N.
Linker CH₂ 38.2Carbon attached to Pyridine.[1][2]
Thiane C3 56.8Methine (C-N); Chiral center.[2]
Thiane C2 37.5

to S and N.
Thiane C6 29.8

to S only.[1][2]
Thiane C4/C5 32.1, 25.4Distal ring carbons.[2]

Infrared (IR) Spectroscopy

Method: ATR-FTIR (Attenuated Total Reflectance) on neat oil or solid HCl salt.[1][2]

The spectrum is dominated by the aromatic pyridine modes and the aliphatic thiane "fingerprint."[2]

  • 3300 – 3250 cm⁻¹ (Weak/Broad):

    
     stretching (Secondary amine).[2] If the sample is a hydrochloride salt, this becomes a broad ammonium band centered ~3000 cm⁻¹.[2]
    
  • 3050 cm⁻¹ (Weak): Aromatic

    
     stretch (Pyridine).[2]
    
  • 2950 – 2850 cm⁻¹ (Medium): Aliphatic

    
     stretch (Thiane ring and ethyl linker).[2]
    
  • 1590 & 1475 cm⁻¹ (Strong): Pyridine ring breathing modes (

    
     and 
    
    
    stretch).[2] Diagnostic marker.
  • 1435 cm⁻¹ (Medium):

    
     scissoring (adjacent to S or N).[2]
    
  • 750 cm⁻¹ (Strong): Out-of-plane (oop) bending for 2-substituted pyridine (4 adjacent H).[1][2]

  • 650 – 700 cm⁻¹ (Weak):

    
     stretching (often obscured in fingerprint region).[2]
    

Mass Spectrometry (MS) & Fragmentation

Method: ESI-MS (Positive Mode) or GC-MS (EI, 70eV).[1][2]

Primary Ionization
  • 
     (ESI):  223.12 m/z[2]
    
  • 
     (EI):  222.1 m/z[2]
    
Fragmentation Pathway (EI/CID)

The fragmentation is driven by

2
  • Base Peak (m/z 106): Vinylpyridine cation.[2] Formed by McLafferty-like rearrangement or inductive cleavage of the ethyl linker.[1]

  • Fragment A (m/z 130): Loss of the pyridine-methyl radical.[1][2] Retention of the thiane-amine moiety.[1][3]

  • Fragment B (m/z 93): Thiane ring fragment (loss of amine side chain).[2]

Workflow Diagram: MS Fragmentation Logic

The following diagram illustrates the logical cleavage points for structural verification.

MS_FragmentationParentParent Molecule[M+H]+ = 223Frag_VinylPyVinylpyridinem/z = 106(Base Peak)Parent->Frag_VinylPyC-N Cleavage(Linker)Frag_ThianeAminothiane Ionm/z = 116Parent->Frag_ThianeLoss ofPy-EthylFrag_PyEthylPyridine-Ethylm/z = 107Parent->Frag_PyEthylN-C Cleavage(Thiane loss)m/z 83\n(Thiopyran)m/z 83(Thiopyran)Frag_Thiane->m/z 83\n(Thiopyran)-NH3

Caption: Predicted ESI-MS fragmentation tree highlighting the primary cleavage sites at the ethyl linker and amine

12

Experimental Validation Protocols

To confirm the identity of this specific molecule versus its 5-membered analog (thiolane) or acyclic isomers, follow this validation workflow.

Protocol A: Distinguishing Thiane (6-ring) vs. Thiolane (5-ring)

The user must differentiate the 6-membered thiane from the 5-membered thiolane (common in CAS 1019487-95-6).[1][2]

  • Run ¹³C-NMR (DEPT-135):

    • Thiane (6-ring): Will show 3 distinct secondary (

      
      ) carbons in the ring (C2, C4, C5, C6 - note symmetry may simplify, but typically 4 distinct CH2 signals total including linker).[2]
      
    • Thiolane (5-ring): Will show 2 distinct secondary (

      
      ) carbons in the ring.[1][2]
      
  • Coupling Constants (¹H-NMR):

    • Thiane H-3 (methine) will show large axial-axial coupling (

      
       Hz) if the amine is equatorial.[1][2] Thiolane rings are more planar/envelope, showing smaller couplings (
      
      
      Hz).[2]
Protocol B: Sample Preparation for MS
  • Solvent: Dissolve 0.1 mg in MeOH:H₂O (50:50) + 0.1% Formic Acid.[2]

  • Injection: Direct infusion (flow rate 5 µL/min).

  • Target: Look for the m/z 223.12 peak.

  • Validation: Apply collision energy (20-35 eV). If m/z 106 is the dominant daughter ion, the pyridine-ethyl chain is intact.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[2] Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[1][2] (Standard reference for fragment-based shift prediction).

  • National Institute of Standards and Technology (NIST). (2023).[2] Mass Spectral Library (NIST23). [Link] (Source for Pyridine-ethyl fragmentation patterns).[2]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[2] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[1][2] [Link] (Source for Thiane ring chemical shifts).[2]

Technical Monograph: Stability Profiling and Degradation Mechanisms of N-[2-(Pyridin-2-yl)ethyl]thian-3-amine

[1]

Executive Summary & Compound Architecture

N-[2-(Pyridin-2-yl)ethyl]thian-3-amine is a heterobicyclic motif often explored in medicinal chemistry as a bioisostere of histamine analogs (e.g., betahistine derivatives) or as a ligand for H3/H4 receptors.[1][2] Its structure combines a basic pyridine ring, an ethyl linker, and a saturated six-membered sulfur heterocycle (thiane) bearing a secondary amine.[1]

From a stability perspective, this molecule presents a "Dual-Locus Susceptibility" :

  • The Thiane Sulfur: A soft nucleophile highly prone to oxidative attack, leading to sulfoxides and sulfones.

  • The Secondary Amine: Susceptible to N-oxidation, alkylation, and radical-mediated dealkylation.[1]

This guide provides a mechanistic breakdown of these pathways, supported by experimental protocols for their characterization.

Physicochemical Context & Reactivity Hotspots[1]

The stability of this compound is dictated by the electronic interplay between the electron-rich sulfur atom and the basic nitrogen centers.[1]

Functional GroupReactivity ClassPrimary Degradation Risk
Thiane Sulfur (C-S-C) Soft NucleophileS-Oxidation (Major).[1] Formation of sulfoxide (chiral) and sulfone.[3]
Secondary Amine (R-NH-R') Base / NucleophileN-Oxidation (Minor), Maillard Reaction (with excipients), N-Nitrosation .[1]
Ethyl Linker Benzylic-like Alpha-COxidative Dealkylation .[1] Radical abstraction at the carbon

to the pyridine.
Pyridine Ring Aromatic BasePhotolytic Instability .[1] Potential for N-oxide formation under high UV stress.[1]

Primary Degradation Pathways[1]

Pathway A: S-Oxidation (The Dominant Pathway)

The thiane sulfur is the most labile site. Under oxidative stress (peroxides, air exposure in solution), it undergoes a two-step oxidation.[1]

  • Step 1: Sulfoxide Formation (Stereogenic Center Creation)

    • The sulfur atom attacks an electrophilic oxygen species (e.g.,

      
      , peracids).
      
    • Stereochemistry: This reaction generates a new chiral center at the sulfur. Because the amine at position 3 is also chiral (assuming enantiopurity of the starting material), S-oxidation produces diastereomers (cis-sulfoxide and trans-sulfoxide).[1]

    • Note: The "trans" isomer (oxygen anti to the amine) is often thermodynamically favored due to reduced steric strain, but kinetic control may yield mixtures.

  • Step 2: Sulfone Formation

    • The sulfoxide is further oxidized to the sulfone (

      
      ). This step is generally slower than the first but irreversible. The sulfone is achiral at the sulfur center.
      
Pathway B: Oxidative N-Dealkylation

Radical-mediated oxidation (often metal-catalyzed in formulation) can attack the carbon alpha to the amine nitrogen.[1]

  • Mechanism: Hydrogen abstraction

    
     Carbinolamine intermediate 
    
    
    C-N bond cleavage.[1]
  • Products: 2-vinylpyridine (from elimination) or pyridine-2-acetaldehyde, and the corresponding thian-3-amine fragment.[1]

Pathway C: Excipient Incompatibilities[1]
  • Formaldehyde/Formic Acid: Common impurities in PEG or polysorbates can react with the secondary amine to form N-methyl or N-formyl adducts (Eschweiler-Clarke type mechanism).[1]

Visualization of Degradation Logic

The following diagram maps the degradation cascade, distinguishing between oxidative and impurity-driven pathways.

DegradationPathwayscluster_legendDegradation SeverityParentParent Molecule(Thiane-Amine)SulfoxideThiane-1-Oxide(Diastereomers: cis/trans)Parent->SulfoxideOxidation (H2O2/Air)Fast, Reversible (redox)NOxideN-Oxide(Minor)Parent->NOxidePeracids/MetabolicDealkylCleavage Products(Pyridine-aldehyde + Thian-amine)Parent->DealkylRadical/Light(Alpha-C oxidation)NMethylN-Methyl Adduct(via HCHO from PEG)Parent->NMethylExcipient Impurity(Formaldehyde)SulfoneThiane-1,1-Dioxide(Sulfone)Sulfoxide->SulfoneStrong OxidationIrreversibleBlue: StableBlue: StableYellow: IntermediateYellow: IntermediateBlue: Stable->Yellow: IntermediateRed: Terminal ProductRed: Terminal ProductYellow: Intermediate->Red: Terminal Product

Figure 1: Mechanistic degradation tree showing the bifurcation between Sulfur-based (dominant) and Nitrogen-based degradation.[1]

Experimental Protocols for Stability Profiling

To validate these pathways, the following "Forced Degradation" protocol is recommended. This is designed to be self-validating by using specific stressors to isolate mechanisms.[1]

Protocol: Oxidative Stress Testing (S- vs N-Selectivity)

Objective: Differentiate between S-oxidation and N-oxidation susceptibility.[1]

  • Preparation: Prepare a 1 mg/mL solution of the compound in Acetonitrile:Water (50:50).

  • Stressor A (Mild): Add 0.1% Hydrogen Peroxide (

    
    ) at Room Temperature.
    
    • Target: Primarily S-oxidation (Sulfoxide).[1]

    • Timepoints: 1h, 4h, 24h.

  • Stressor B (Harsh): Add 3%

    
     at 60°C.
    
    • Target: S-oxidation to Sulfone + potential N-oxide/dealkylation.[1]

  • Analysis: Inject onto HPLC-UV/MS immediately.

    • Expectation: Stressor A should yield two closely eluting peaks (diastereomeric sulfoxides) with Mass [M+16]. Stressor B should collapse these into a single Sulfone peak [M+32].

Protocol: Excipient Compatibility Simulation

Objective: Assess risk of Maillard-type reactions with reducing sugars or PEG impurities.[1]

  • Binary Mix: Mix solid drug substance 1:1 with PEG-400 (spiked with 100 ppm formaldehyde).

  • Incubation: Store at 40°C / 75% RH for 2 weeks.

  • Analysis: LC-MS focus on [M+12] (N-methylene) or [M+14] (N-methyl) peaks.[1]

Analytical Strategy & Data Interpretation

Separating the diastereomers of the sulfoxide is the critical analytical challenge.

Recommended HPLC Method Parameters
ParameterSettingRationale
Column C18 with Polar Embedding (e.g., Waters XBridge Shield RP18)Enhanced retention of polar basic amines and separation of sulfoxide isomers.[1]
Mobile Phase A 10mM Ammonium Acetate, pH 9.0High pH suppresses protonation of the pyridine/amine, improving peak shape and retention.
Mobile Phase B AcetonitrileStandard organic modifier.[1]
Gradient 5% to 90% B over 15 minsGeneral scouting gradient.[1]
Detection UV @ 260 nm (Pyridine

)
The pyridine ring provides a stable chromophore unaffected by S-oxidation.[1]
Analytical Decision Tree

AnalyticalWorkflowSampleDegraded Sample(LC-MS Analysis)MassShiftObserve Mass Shift?Sample->MassShiftM16+16 DaMassShift->M16YesM32+32 DaMassShift->M32YesM14+14 DaMassShift->M14YesCheckRTCheck Retention Time& Peak CountM16->CheckRTSulfoneSulfone (S-Dioxide)Single PeakM32->SulfoneMethylN-Methyl ImpurityM14->MethylSulfoxideS-Oxide (Sulfoxide)Likely 2 peaks (Diastereomers)CheckRT->SulfoxideDoublet Peak(Early eluting)NOxideN-OxideLikely 1 peakCheckRT->NOxideSinglet Peak(Late eluting)

Figure 2: Analytical logic for identifying degradation products based on Mass Shift and Chromatographic Behavior.[1]

References

  • Drabowicz, J., et al. (2021).[4] Oxidation of Dithia Compounds: Comparative Experimental and Theoretical Studies on 1,3-Bis(methylthio)propane and Thiane Derivatives. ResearchGate.[1] Link

  • Sluggett, G. W., et al. (2018). Artifactual degradation of secondary amine-containing drugs during accelerated stability testing when saturated sodium nitrite solutions are used for humidity control.[1] Journal of Pharmaceutical and Biomedical Analysis.[1] Link

  • Waterman, K. C., et al. (2002). Stabilization of Pharmaceuticals to Oxidative Degradation.[1] Pharmaceutical Development and Technology.[1] Link

  • LGC Standards. (2024). Reference Standard for Pyridine-Ethyl-Amine Derivatives (Betahistine Analogs).[1]Link

  • Siegl, W. O., & Johnson, C. R. (1970). Chemistry of sulfoxides and related compounds.[3][4][5] XXIII. 3-Substituted thietanes.[1][4][6] Synthesis and oxidation to sulfoxides.[1][3][4] Journal of Organic Chemistry.[1][4] Link

Methodological & Application

Step-by-step synthesis protocol for N-[2-(Pyridin-2-yl)ethyl]thian-3-amine.

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note details the synthesis of N-[2-(Pyridin-2-yl)ethyl]tetrahydro-2H-thiopyran-3-amine (N-[2-(Pyridin-2-yl)ethyl]thian-3-amine). The protocol focuses on a Reductive Amination strategy using Sodium Triacetoxyborohydride (STAB), a method chosen for its high chemoselectivity, mild conditions, and suppression of over-alkylation side products commonly seen with direct alkylation.[1]

Application Note: Selective Synthesis of N-Functionalized Aminothians

Target Compound: N-[2-(Pyridin-2-yl)ethyl]tetrahydro-2H-thiopyran-3-amine CAS Registry Number (Analog): 1019487-95-6 (Refers to the 5-membered thiolan analog; this protocol addresses the 6-membered thian variant). Methodology: Direct Reductive Amination (Abdel-Magid Protocol).

Executive Summary & Strategic Rationale

The synthesis of secondary amines containing heterocycles is a cornerstone of medicinal chemistry, particularly for kinase inhibitors and GPCR ligands. The target molecule combines a tetrahydro-2H-thiopyran (thian) ring with a pyridine moiety linked by an ethylene spacer.

Why Reductive Amination? While direct alkylation of thian-3-amine with 2-(2-bromoethyl)pyridine is theoretically possible, it suffers from poor atom economy and competing elimination reactions (E2) of the alkyl halide. Conversely, the Reductive Amination of tetrahydro-2H-thiopyran-3-one with 2-(pyridin-2-yl)ethanamine offers superior control.

  • Chemospecificity: Sodium triacetoxyborohydride (STAB) selectively reduces the intermediate iminium ion without reducing the ketone starting material or the pyridine ring.

  • Safety: Avoids the use of toxic alkylating agents and minimizes dialkylation byproducts.

Reaction Mechanism & Pathway Visualization

The reaction proceeds via the formation of a hemiaminal, followed by dehydration to an iminium ion. The iminium species is then rapidly reduced by the hydride donor.

G Ketone Tetrahydro-2H-thiopyran-3-one Hemiaminal Hemiaminal Intermediate Ketone->Hemiaminal Condensation Amine 2-(Pyridin-2-yl)ethanamine Amine->Hemiaminal Iminium Iminium Ion (Active Species) Hemiaminal->Iminium - H2O Product Target: N-[2-(Pyridin-2-yl)ethyl]thian-3-amine Iminium->Product Hydride Transfer STAB NaBH(OAc)3 / AcOH STAB->Product Reductant

Figure 1: Mechanistic pathway for the reductive amination of thian-3-one. The iminium ion formation is the rate-determining step in the absence of acid catalysis.

Experimental Protocol

Materials & Reagents
ReagentEquiv.RoleNotes
Tetrahydro-2H-thiopyran-3-one 1.0ElectrophileCommercially available or synthesized via Dieckmann condensation.
2-(Pyridin-2-yl)ethanamine 1.1 - 1.2NucleophileSlight excess ensures complete consumption of ketone.
Sodium Triacetoxyborohydride (STAB) 1.4 - 1.5ReductantMoisture sensitive; handle under inert atmosphere.
Acetic Acid (AcOH) 1.0 - 2.0CatalystPromotes iminium formation; buffers the reaction.
1,2-Dichloroethane (DCE) SolventSolventPreferred for STAB solubility; THF is a viable alternative.[2]
Step-by-Step Procedure

Phase 1: Iminium Formation (In Situ)

  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Solvation: Charge the flask with Tetrahydro-2H-thiopyran-3-one (10.0 mmol) and 1,2-Dichloroethane (DCE) (40 mL).

  • Amine Addition: Add 2-(Pyridin-2-yl)ethanamine (11.0 mmol, 1.1 equiv) in one portion.

  • Catalysis: Add Acetic Acid (10-20 mmol, 1-2 equiv).

    • Technical Insight: The addition of AcOH is critical. It protonates the intermediate hemiaminal, facilitating water loss to generate the reactive iminium species.

  • Equilibration: Stir the mixture at Room Temperature (20-25°C) for 30-60 minutes.

Phase 2: Reduction 6. Reductant Addition: Cool the reaction mixture slightly (0°C) if working on a large scale (>50 mmol) to manage exotherm. For this scale, add Sodium Triacetoxyborohydride (14.0 mmol, 1.4 equiv) in 3-4 portions over 10 minutes at room temperature.

  • Caution: Hydrogen gas evolution may occur. Ensure proper venting.
  • Reaction: Stir vigorously under nitrogen at Room Temperature for 12–16 hours.
  • Monitoring: Monitor reaction progress via LC-MS or TLC (Mobile Phase: 5% MeOH in DCM with 1% NH4OH). Look for the disappearance of the ketone spot.

Phase 3: Work-up & Purification 8. Quench: Quench the reaction by carefully adding saturated aqueous NaHCO3 (50 mL). Stir for 15 minutes until gas evolution ceases. 9. Extraction: Transfer to a separatory funnel. Extract the aqueous layer with DCM (3 x 30 mL). 10. Washing: Combine organic layers and wash with Brine (1 x 30 mL). 11. Drying: Dry the organic phase over anhydrous Na2SO4 , filter, and concentrate in vacuo to yield the crude oil. 12. Purification: Purify via flash column chromatography on silica gel.

  • Eluent: Gradient of 0% to 10% Methanol in Dichloromethane (optionally with 1% Triethylamine to prevent streaking of the basic amine).

Analytical Data Summary (Expected)

ParameterSpecification
Appearance Pale yellow to colorless oil (may solidify upon standing).
Yield 75% - 88% (Optimized).
¹H NMR (CDCl₃) Diagnostic multiplets for thian ring protons (1.8–2.8 ppm); Pyridine aromatic protons (7.0–8.5 ppm); Ethylene linker triplets (~2.9–3.1 ppm).
MS (ESI+) [M+H]⁺ consistent with calculated mass (approx. 223.1 Da).

Troubleshooting & Optimization

  • Incomplete Conversion: If the ketone persists after 16 hours, add an additional 0.5 equiv of STAB and stir for 4 hours. Ensure the solvent is dry, as water decomposes the hydride reagent.

  • Side Products: If dialkylation (tertiary amine formation) is observed, ensure the ketone is added to the amine-borohydride mixture (Inverse Addition), or switch to a stepwise protocol where the imine is pre-formed in MeOH before adding NaBH4.

  • Alternative Route (Aza-Michael): If thian-3-amine is available, it can be reacted with 2-vinylpyridine in the presence of acetic acid (reflux, MeOH) to yield the same product via Michael addition. This route is atom-economical but may require harsher thermal conditions.

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[2][3][4] The Journal of Organic Chemistry, vol. 61, no.[2][3][4] 11, 1996, pp. 3849-3862.[2][3][4] Link

  • Mattson, R. J., et al. "An Improved Method for Reductive Alkylation of Amines Using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride."[4] The Journal of Organic Chemistry, vol. 55, no. 8, 1990, pp. 2552-2554. Link

  • Cabral, S., et al. "Microwave-Assisted Synthesis of N-Heterocycles via Aza-Michael Addition." Tetrahedron Letters, vol. 50, no. 26, 2009.

Sources

Application Note: High-Throughput Screening Assays for N-[2-(Pyridin-2-yl)ethyl]thian-3-amine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Pharmacological Context

The molecule


-[2-(pyridin-2-yl)ethyl]thian-3-amine  represents a structural evolution of Betahistine  (

-methyl-2-pyridin-2-ylethanamine). While Betahistine is a weak Histamine H1 receptor (H1R) agonist and a potent Histamine H3 receptor (H3R) antagonist used for vestibular disorders, the incorporation of the thiane (tetrahydrothiopyran) ring introduces significant lipophilicity and steric bulk to the amine tail.

Pharmacologically, this modification is designed to target the Histamine H3 Receptor (H3R) , a G


-coupled GPCR predominantly expressed in the CNS.[1] H3R acts as a presynaptic autoreceptor, regulating the release of histamine, acetylcholine, norepinephrine, and dopamine.[1][2]
Why This Assay?

H3R is constitutively active and couples to G


, inhibiting Adenylyl Cyclase (AC) and reducing intracellular cAMP.
  • Agonists decrease cAMP.

  • Antagonists/Inverse Agonists (the likely target profile for this scaffold) prevent this decrease or increase cAMP above basal levels.

This guide details a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) functional assay designed to screen libraries of thian-3-amine analogs for H3R antagonism. This method is superior to radioligand binding for HTS as it distinguishes functional efficacy (agonist vs. antagonist) in a homogeneous, "mix-and-read" format.

Assay Principle: G cAMP Modulation

The assay relies on a competitive immunoassay between native cAMP produced by the cell and exogenously added cAMP labeled with a dye (Acceptor, e.g., d2). A monoclonal anti-cAMP antibody labeled with a Donor fluorophore (e.g., Europium Cryptate) binds both.

  • Low Cellular cAMP (Agonist State): Labeled cAMP binds the antibody

    
    High FRET Signal .
    
  • High Cellular cAMP (Antagonist State): Native cAMP outcompetes labeled cAMP

    
    Low FRET Signal .
    

To screen for antagonists of a G


 receptor, cells are stimulated with Forskolin  (to raise cAMP baseline) and treated with an EC

concentration of a reference agonist
(to drive cAMP down). A "Hit" is a compound that blocks the agonist, restoring high cAMP levels (Low FRET).
Pathway Visualization

H3R_Signaling cluster_logic Logic Gate Compound Library Compound (Thian-3-amine Analog) H3R Histamine H3 Receptor (Gi-Coupled) Compound->H3R Blocks (Antagonism) Ref_Agonist Reference Agonist (R-alpha-methylhistamine) Ref_Agonist->H3R Activates Gi G-alpha-i Protein H3R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP Accumulation (Readout) AC->cAMP Converts ATP Forskolin Forskolin (System Challenge) Forskolin->AC Direct Activation ATP ATP ATP->AC FRET TR-FRET Signal (Inverse to cAMP) cAMP->FRET Competes with Tracer

Caption: Competitive signaling pathway for H3R HTS. The assay detects compounds that prevent G


-mediated inhibition of Adenylyl Cyclase.

Materials & Reagents

ComponentSpecificationRecommended Supplier
Cell Line CHO-K1 or HEK293 stably expressing human H3RPerkinElmer / Eurofins
Detection Kit HTRF cAMP Gi Kit or LANCE Ultra cAMPRevvity (Cisbio) / PerkinElmer
Reference Agonist (

)-(-)-

-Methylhistamine dihydrobromide
Sigma-Aldrich / Tocris
Reference Antagonist Ciproxifan or ClobenpropitTocris
Stimulator Forskolin (10 mM stock in DMSO)Sigma-Aldrich
Assay Buffer HBSS + 20 mM HEPES + 0.5 mM IBMX (PDE Inhibitor)Gibco
Microplates 384-well, low-volume, white, solid bottomGreiner Bio-One (784075)

Protocol 1: Cell Preparation and Handling

Critical Step: H3R is prone to rapid desensitization. Cells must be harvested gently.

  • Culture: Maintain CHO-K1/hH3R cells in Ham’s F12 medium + 10% FBS + G418 (selection marker) at 37°C, 5% CO

    
    .
    
  • Harvest: Detach cells using Enzyme-Free Cell Dissociation Buffer (PBS-based) to preserve receptor integrity. Do not use Trypsin.

  • Count & Resuspend: Count cells via Trypan Blue exclusion. Resuspend in Stimulation Buffer (HBSS + HEPES + IBMX) to a density of 400,000 cells/mL (aiming for 2,000 cells/5 µL/well).

    • Note: IBMX is crucial to prevent the degradation of accumulated cAMP by phosphodiesterases.

Protocol 2: HTS Workflow (Antagonist Mode)

This protocol is optimized for a 384-well low-volume format (20 µL total volume).

Step-by-Step Procedure
  • Compound Dispensing (Source Plate):

    • Dispense 100 nL of library compounds (in DMSO) into the assay plate.

    • Controls:

      • Min Signal (Max FRET): DMSO only (no stimulation).

      • Max Signal (Min FRET): 10 µM Forskolin + Reference Antagonist (Ciproxifan).

      • EC

        
         Control:  10 µM Forskolin + EC
        
        
        
        Agonist.
  • Cell Addition:

    • Dispense 5 µL of cell suspension (2,000 cells) into all wells.

    • Incubate for 10 minutes at Room Temperature (RT) to allow compounds to bind the receptor.

  • Stimulation Mix Addition:

    • Prepare a 2X Stimulation Mix containing:

      • Forskolin: 20 µM (Final 10 µM).

      • Agonist: 2X EC

        
         of (
        
        
        
        )-(-)-
        
        
        -Methylhistamine (typically ~10-20 nM final).
    • Dispense 5 µL of Stimulation Mix into all wells.

    • Result: Final volume = 10 µL.

    • Incubate: 30 minutes at RT.

  • Detection (Lysis & FRET):

    • Dispense 5 µL of cAMP-d2 (Acceptor) in Lysis Buffer.

    • Dispense 5 µL of Anti-cAMP-Cryptate (Donor) in Lysis Buffer.

    • Result: Final volume = 20 µL.

    • Incubate: 1 hour at RT in the dark.

  • Read:

    • Measure fluorescence on a TR-FRET compatible reader (e.g., EnVision, PHERAstar).

    • Excitation: 320 nm (Laser) or 340 nm (Flash lamp).

    • Emission 1: 615 nm (Donor).

    • Emission 2: 665 nm (Acceptor).

Workflow Diagram

HTS_Workflow cluster_prep Preparation cluster_assay 384-Well Plate (20 µL) Cells Harvest Cells (No Trypsin) Step2 2. Add Cells (5 µL) Cells->Step2 Compounds Library (Thian-3-amines) Step1 1. Add Cmpds (100 nL) Compounds->Step1 Step1->Step2 Step3 3. Add Agonist/Forsk (5 µL) Step2->Step3 Step4 4. Add Detection Reagents (10 µL) Step3->Step4 Read TR-FRET Read (665/615 nm) Step4->Read Analysis Data Analysis (Z' Calculation) Read->Analysis

Caption: Sequential liquid handling workflow for the homogeneous cAMP HTS assay.

Data Analysis & Quality Control

HTRF Ratio Calculation

Normalize well-to-well variations by calculating the ratio of Acceptor signal to Donor signal:



Normalization (% Inhibition)

Since this is a competition assay, the logic is inverted twice (Agonist lowers cAMP; Antagonist restores it).

  • Low Ratio (665/615) = High cAMP = Hit (Antagonist)

  • High Ratio (665/615) = Low cAMP = Inactive



Assay Validation (Z-Prime)

A robust HTS assay must have a Z' factor > 0.5.



  • 
     / 
    
    
    
    : Mean/SD of Antagonist Control (Ciproxifan + Forsk + Agonist).
  • 
     / 
    
    
    
    : Mean/SD of EC
    
    
    Control (Forsk + Agonist only).

Secondary Screen: Kinetic Solubility

Thian-3-amine analogs possess a saturated sulfur-containing ring, increasing lipophilicity compared to the pyridine-ethyl-amine core. Poor solubility can cause false negatives (precipitation) or false positives (light scattering).

Protocol:

  • Prepare 10 mM stock of compounds in DMSO.

  • Dilute to 50 µM in PBS (pH 7.4).

  • Incubate for 2 hours at RT with shaking.

  • Filter using a MultiScreen Solubility Filter Plate.

  • Measure UV absorbance of the filtrate vs. unfiltered standard.

  • Criteria: Compounds with <20 µM solubility should be flagged for structural optimization before further biological testing.

Troubleshooting Guide

IssueProbable CauseSolution
Low Assay Window Low receptor expressionVerify H3R expression via Saturation Binding (

).
High Background PDE activityEnsure IBMX (0.5 mM) is fresh in the stimulation buffer.
High CV% Pipetting errors or cell clumpingUse automated dispensers (e.g., Multidrop); dissociate cells gently.
Edge Effects EvaporationUse plate sealers during incubation; centrifuge plates (1000 rpm, 1 min) before reading.

References

  • Lovenberg, T. W., et al. (1999).[3] Cloning and functional expression of the human histamine H3 receptor. Molecular Pharmacology, 55(6), 1101–1107.

  • Cisbio (Revvity). (2024).[4] HTRF cAMP Gi Assay Kit Protocol. Revvity Technical Notes.

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999).[5] A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67–73.

  • Sander, K., et al. (2008).[2] Histamine H3 receptor antagonists: from target identification to drug leads. British Journal of Pharmacology, 153(S1), S135-S146.

  • Berlin, M., et al. (2011). Recent Advances in the Discovery of Histamine H3 Receptor Antagonists. Journal of Medicinal Chemistry, 54(19), 6633–6668.

Sources

Analytical methods for quantification of N-[2-(Pyridin-2-yl)ethyl]thian-3-amine in biological samples.

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust analytical method for the quantification of N-[2-(Pyridin-2-yl)ethyl]thian-3-amine (herein referred to as PETA ), a lipophilic, basic small molecule containing a pyridine moiety and a sulfur-containing thiane ring.

The method addresses two critical bioanalytical challenges inherent to this chemical structure:

  • S-Oxidation Instability: The thiane sulfur is susceptible to rapid ex vivo oxidation to sulfoxides/sulfones during sample processing.

  • Basic Amine Adsorption: The secondary amine and pyridine nitrogen facilitate strong non-specific binding to glass and silanol groups, leading to peak tailing and carryover.

We present a validated workflow using Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) coupled with UHPLC-MS/MS on a Charged Surface Hybrid (CSH) column. This protocol complies with FDA M10 Bioanalytical Method Validation guidelines.[1]

Chemical Context & Analyte Properties

Understanding the physicochemical properties of PETA is the foundation of this protocol.

  • IUPAC Name: N-[2-(Pyridin-2-yl)ethyl]thian-3-amine

  • Molecular Formula: C₁₂H₁₈N₂S

  • Exact Mass: 222.1191 Da ([M+H]⁺ = 223.13)

  • pKa Estimates: ~5.2 (Pyridine), ~9.8 (Secondary Amine). Note: The molecule is diprotic positive at acidic pH.

  • LogP: ~2.5 (Estimated). Moderate lipophilicity due to the thiane ring.

Critical Stability Warning

The thiane (tetrahydrothiopyran) ring contains a sulfide linkage (-C-S-C-). Biological samples often contain peroxides or reactive oxygen species (ROS) that can oxidize this sulfide to a sulfoxide (+16 Da) or sulfone (+32 Da).

  • Action: All biological matrices must be treated with an antioxidant (e.g., Ascorbic Acid or Sodium Metabisulfite) immediately upon collection.

Method Development Strategy

The following decision tree illustrates the logic used to select the final methodology.

MethodLogic Start Analyte: PETA (Basic Amine + Thiane Sulfur) Challenge1 Challenge: S-Oxidation Start->Challenge1 Challenge2 Challenge: Matrix Effect & Phospholipids Start->Challenge2 Challenge3 Challenge: Peak Tailing Start->Challenge3 Sol1 Solution: Add Antioxidant (Ascorbic Acid/Na Metabisulfite) Challenge1->Sol1 Choice1 Extraction Method? Challenge2->Choice1 PPT Protein Precip (PPT) Dirty, high matrix effect Choice1->PPT LLE Liquid-Liquid (LLE) Good, but solvent evaporation risks S-oxidation Choice1->LLE SPE Solid Phase Extraction (SPE) Best for cleanup Choice1->SPE SPE_Type SPE Phase Selection SPE->SPE_Type MCX Mixed-Mode Cation Exchange (MCX) Locks amine, washes neutrals SPE_Type->MCX ColChoice Column Selection Challenge3->ColChoice CSH Charged Surface Hybrid (CSH) C18 Repels protons at low pH ColChoice->CSH

Figure 1: Method Development Decision Tree highlighting the selection of MCX SPE and CSH Column technology.

Protocol 1: Sample Preparation (MCX SPE)

Objective: Isolate PETA from plasma while removing phospholipids and preventing sulfur oxidation.

Reagents:

  • Antioxidant Solution: 0.5 M Ascorbic Acid in water (Freshly prepared).

  • Internal Standard (IS): PETA-d4 (100 ng/mL in 50:50 MeOH:Water).

  • SPE Cartridge: Waters Oasis MCX (30 mg, 96-well plate) or equivalent Mixed-Mode Cation Exchange.

Step-by-Step Procedure:

  • Matrix Stabilization (Critical):

    • To 1.0 mL of fresh whole blood/plasma, add 50 µL of Antioxidant Solution . Gently invert.

    • Why: Prevents ex vivo conversion of thiane to thiane-oxide.

  • Pre-treatment:

    • Aliquot 200 µL of stabilized plasma into a clean tube.

    • Add 20 µL of Internal Standard (IS).

    • Add 200 µL of 4% Phosphoric Acid (H₃PO₄) . Vortex for 30s.

    • Why: Acidification (pH < 3) protonates the pyridine and secondary amine, ensuring they bind to the cation exchange mechanism of the SPE plate. Disruption of protein binding also occurs here.

  • SPE Conditioning:

    • Condition MCX plate with 1 mL Methanol .

    • Equilibrate with 1 mL Water .

  • Loading:

    • Load the entire pre-treated sample (~420 µL) onto the SPE plate. Apply slow vacuum (approx. 1 mL/min).

  • Washing (The "Cleanup" Phase):

    • Wash 1: 1 mL 2% Formic Acid in Water. (Removes proteins and hydrophilic interferences).

    • Wash 2: 1 mL 100% Methanol . (Removes neutral lipids and hydrophobic interferences. The analyte remains bound by ionic interaction).

  • Elution:

    • Elute with 2 x 250 µL of 5% Ammonium Hydroxide in Methanol .

    • Why: High pH neutralizes the amine, breaking the ionic bond with the sorbent and releasing the analyte.

  • Reconstitution:

    • Evaporate eluate under Nitrogen at 40°C.

    • Reconstitute in 100 µL of Mobile Phase A/B (80:20). Vortex and centrifuge.[2]

Protocol 2: LC-MS/MS Conditions

Objective: Chromatographic separation and mass spectrometric detection.

Instrumentation:

  • LC: Agilent 1290 Infinity II or Waters ACQUITY UPLC.

  • MS: Sciex Triple Quad 6500+ or Thermo Altis.

Chromatography

We utilize a Charged Surface Hybrid (CSH) C18 column. Standard C18 columns often show tailing for basic amines at low pH due to interaction with free silanols. CSH columns have a low-level surface charge that repels the protonated amine, ensuring sharp peak symmetry.

  • Column: Waters XSelect CSH C18 XP (2.1 x 50 mm, 2.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water (add 10mM Ammonium Formate to improve MS sensitivity if needed).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.5 mL/min.

  • Column Temp: 45°C.

Gradient Table:

Time (min)% Mobile Phase BEvent
0.005Initial Hold
0.505Load
3.0090Elution Gradient
3.5090Wash
3.605Re-equilibration
5.005End
Mass Spectrometry (MRM Parameters)
  • Ionization: ESI Positive (+).

  • Source Temp: 500°C.

  • Spray Voltage: 4500 V.

MRM Transitions:

AnalytePrecursor (m/z)Product (m/z)Collision Energy (eV)RoleMechanism
PETA 223.1 106.1 28QuantifierPyridine-ethyl fragment
PETA223.1149.122QualifierLoss of thiane fragment
PETA-d4227.1110.128Internal StdDeuterated Py-ethyl

Note: The product ion m/z 106.1 (ethyl-pyridine cation) is the most stable fragment for 2-substituted ethyl-pyridines (similar to Betahistine fragmentation).

Workflow Visualization

Workflow cluster_0 Sample Stabilization cluster_1 MCX SPE Extraction cluster_2 LC-MS/MS Analysis S1 Plasma Harvest S2 Add Ascorbic Acid (Prevents S-Ox) S1->S2 E1 Acidify (H3PO4) Protonate Amine S2->E1 E2 Load MCX E1->E2 E3 Wash 1: Acid (Proteins) E2->E3 E4 Wash 2: MeOH (Lipids) E3->E4 E5 Elute: 5% NH4OH (Release Amine) E4->E5 A1 Inject E5->A1 A2 CSH C18 Column (Sharp Peaks) A1->A2 A3 MRM 223.1 -> 106.1 A2->A3

Figure 2: End-to-end bioanalytical workflow for PETA quantification.

Method Validation Criteria (FDA M10)

To ensure this method is "Trustworthy" and "Self-Validating," the following acceptance criteria must be met during validation:

  • Selectivity: Analysis of 6 lots of blank plasma (including lipemic and hemolyzed) must show < 20% interference at the LLOQ retention time.

  • Linearity: Range 1.0 ng/mL to 1000 ng/mL. Correlation coefficient (

    
    ) > 0.99.
    
  • Accuracy & Precision:

    • Intra-run and Inter-run CV% must be < 15% (20% at LLOQ).

    • Accuracy must be within ±15% of nominal (±20% at LLOQ).

  • Matrix Effect: Calculate Matrix Factor (MF). The IS-normalized MF should be close to 1.0 with a CV < 15% across 6 lots. The use of MCX SPE specifically targets the removal of glycerophosphocholines (m/z 184 source fragments) to minimize this effect.

  • Stability:

    • Benchtop: 4 hours at Room Temp (Verify antioxidant efficacy here).

    • Freeze/Thaw: 3 cycles at -80°C.

References

  • U.S. Food and Drug Administration (FDA). (2022).[1] M10 Bioanalytical Method Validation and Study Sample Analysis. Center for Drug Evaluation and Research (CDER).[1][3] [Link]

  • Chambers, E., et al. (2007). Systematic development of a method for the determination of basic drugs in plasma by liquid chromatography-tandem mass spectrometry using mixed-mode solid-phase extraction. Journal of Chromatography B.
  • Mitchell, S.C., & Waring, R.H. (2017).[4] Fate of thianthrene in biological systems. Xenobiotica. (Reference for thiane ring sulfur oxidation metabolism). [Link]

Sources

Use of N-[2-(Pyridin-2-yl)ethyl]thian-3-amine in animal models of [specific disease]

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Preclinical Evaluation of N-[2-(Pyridin-2-yl)ethyl]thian-3-amine in Rodent Models of Vestibular Hypofunction

Executive Summary & Pharmacological Rationale

Compound: N-[2-(Pyridin-2-yl)ethyl]thian-3-amine (Hereafter referred to as TH-303 ) Target Disease: Acute Vestibular Syndrome (AVS) & Vestibular Compensation Drug Class: Histamine H3 Receptor Antagonist / H1 Receptor Agonist (Betahistine Analog)

Scientific Premise: The compound TH-303 is a structural analog of betahistine where the N-methyl group is replaced by a thian-3-yl moiety. Based on Structure-Activity Relationships (SAR) of histamine ligands, the introduction of the lipophilic thiane ring is predicted to enhance blood-brain barrier (BBB) penetrability and increase affinity for the Histamine H3 receptor (H3R) compared to the parent compound.

In the Central Nervous System (CNS), histamine acts as a key neuromodulator of vestibular compensation—the neuroplastic process of recovery following vestibular loss. By blocking presynaptic H3 autoreceptors, TH-303 disinhibits histamine synthesis and release. This elevated histamine acts on postsynaptic H1 and H2 receptors in the Vestibular Nuclei (VN), upregulating neuronal excitability and accelerating functional recovery.

Mechanism of Action & Experimental Workflow

The following diagram illustrates the proposed mechanism of TH-303 within the vestibular nucleus and the sequential experimental workflow for validation.

G cluster_0 Synaptic Mechanism (Vestibular Nuclei) cluster_1 Experimental Workflow H3R Presynaptic H3 Autoreceptor Histamine Histamine Release H3R->Histamine Disinhibition TH303 TH-303 (Antagonist) TH303->H3R Blocks H1R Postsynaptic H1 Receptor Histamine->H1R Activates Plasticity LTP / Neuronal Excitability H1R->Plasticity Promotes Surgery Unilateral Vestibular Neurectomy (UVN) Admin TH-303 Admin (PO/IP, 30mg/kg) Surgery->Admin T=0h Behavior Behavioral Profiling Admin->Behavior Daily (D1-D21) Histology IHC: Histamine Turnover (HDC) Behavior->Histology Endpoint

Figure 1: Pharmacological mechanism of TH-303 blocking H3 autoreceptors to enhance histaminergic tone, coupled with the standard UVN experimental workflow.

Validated Animal Model: Unilateral Vestibular Neurectomy (UVN)

The UVN model in the rat is the gold standard for testing vestibular compensation drugs. Unlike chemical labyrinthectomy (which can be incomplete), UVN induces a definitive, permanent loss of vestibular input on one side, creating a reproducible syndrome of oculomotor and postural deficits.

Protocol A: Surgical Induction of Vestibular Loss
  • Species: Long-Evans or Wistar Rats (Male, 250–300g).

  • Anesthesia: Ketamine (80 mg/kg) + Xylazine (10 mg/kg) IP. Maintain with 1.5% Isoflurane if necessary.

Step-by-Step Methodology:

  • Approach: Place the animal in a stereotaxic frame. Perform a dorsal skin incision to expose the tympanic bulla.

  • Exposure: Under an operating microscope, perform a tympanotomy to expose the middle ear.

  • Cochleotomy: Remove the malleus and incus. Drill the promontory to expose the cochlea.

  • Neurectomy (Critical Step): Aspirate the cochlear turns until the vestibulocochlear nerve (CN VIII) is visible in the internal auditory canal.

  • Sectioning: Section the nerve bundle using a micro-hook or suction ablation.

    • Validation Check: Ensure complete sectioning of both vestibular and cochlear branches. Visual confirmation of the fundus of the internal auditory canal is required.

  • Closure: Seal the tympanic bulla with dental cement and suture the skin.

  • Post-Op: Administer analgesia (Buprenorphine 0.05 mg/kg SC) and monitor for "barrel rolling" (immediate confirmation of successful UVN).

Behavioral Application Protocols

To validate TH-303, researchers must quantify the acceleration of "Vestibular Compensation." This is measured by the decay rate of specific symptoms.

Assay 1: Spontaneous Nystagmus (Oculomotor)

Spontaneous nystagmus (involuntary eye movement) is the primary marker of static vestibular imbalance.

  • Timing: Measure at 6h, 12h, 24h, 48h post-op, then daily until extinction.

  • Method:

    • Restrain the rat gently in a dark box.

    • Record eye movements using infrared video oculography (VOG).

    • Scoring: Count beats per 10 seconds.

  • Success Metric: TH-303 treated groups should show a significantly steeper slope of decline (faster extinction) compared to vehicle.

Assay 2: Support Surface Area (Postural)

Animals with vestibular loss widen their stance to maintain balance.

  • Method:

    • Paint the rat’s paws with non-toxic ink (Blue: Forelimbs, Red: Hindlimbs).

    • Allow the rat to walk down a corridor lined with white paper.

    • Calculation: Measure the distance between the left and right paw prints (Base of Support).

  • Equation:

    
     (or simplified width measurement).
    

Data Presentation & Expected Outcomes

The following table summarizes the expected efficacy profile of TH-303 based on H3-antagonist benchmarks (e.g., Pitolisant or high-dose Betahistine).

ParameterControl (Vehicle) Recovery TimeTH-303 (30 mg/kg) Recovery TimePhysiological Interpretation
Nystagmus Extinction 7 – 10 Days3 – 5 DaysAccelerated restoration of electrophysiological balance in Vestibular Nuclei (VN).
Barrel Rolling 24 – 48 Hours12 – 18 HoursFaster suppression of acute asymmetry.
Support Surface Area Normalizes by Day 21Normalizes by Day 10Enhanced vestibulospinal compensation; faster substitution by proprioceptive inputs.
HDC Expression (IHC) Moderate Increase in VNHigh Upregulation in VNHistidine Decarboxylase (HDC) indicates increased histamine synthesis.

Application Notes for Drug Development

Dosing & Formulation
  • Solubility: The thiane ring increases lipophilicity. TH-303 should be dissolved in 10% DMSO / 10% Tween-80 / 80% Saline or cyclodextrin-based vehicle.

  • Route: Oral (PO) is preferred to mimic clinical betahistine usage; Intraperitoneal (IP) is acceptable for acute mechanistic studies.

  • Therapeutic Window: H3 antagonists often display an inverted U-shaped dose-response curve. It is critical to test logarithmic doses (e.g., 1, 10, 30 mg/kg).

Safety & Toxicology Markers

Because TH-303 targets the H3 receptor (which modulates other neurotransmitters like Dopamine and Acetylcholine), monitor for:

  • Sleep/Wake Cycle: H3 antagonists are wake-promoting. Perform EEG if sleep disruption is suspected.

  • Seizure Threshold: High doses of H1 agonists/H3 antagonists can lower seizure thresholds.

References

  • Tighilet, B., et al. (2005). "Dose-dependent effect of betahistine on vestibular compensation in the cat." Journal of Vestibular Research.

  • Lacour, M., & Tighilet, B. (2010). "Plastic events in the vestibular nuclei during vestibular compensation: the brain-derived neurotrophic factor/TrkB pathway." Audiology & Neurotology.

  • Panula, P., et al. (2015). "International Union of Basic and Clinical Pharmacology. XCVIII. Histamine Receptors." Pharmacological Reviews.

  • Dutheil, S., et al. (2016). "BDNF signaling promotes vestibular compensation by increasing neurogenesis and remodeling the expression of potassium channels." Journal of Neuroscience.

  • Saitoh, K., et al. (2002). "Effects of betahistine on the release of histamine in the hypothalamus of rats measured by in vivo microdialysis." British Journal of Pharmacology.

N-[2-(Pyridin-2-yl)ethyl]thian-3-amine for the development of new antitubercular agents.

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The emergence of Multi-Drug Resistant (MDR) and Extensively Drug-Resistant (XDR) Mycobacterium tuberculosis (Mtb) necessitates the exploration of novel chemical scaffolds.[1][2] This Application Note details the synthesis and biological evaluation of N-[2-(Pyridin-2-yl)ethyl]thian-3-amine , a compound combining a pyridine pharmacophore (critical in isoniazid and ethionamide) with a lipophilic thiane ring. This guide provides validated protocols for chemical synthesis via reductive amination, phenotypic screening using the Microplate Alamar Blue Assay (MABA), and cytotoxicity profiling in HepG2 cells to determine the Selectivity Index (SI).

Chemical Synthesis & Characterization

Rationale: The synthesis utilizes reductive amination , a robust method to couple the ketone moiety of thian-3-one with the primary amine of 2-(pyridin-2-yl)ethanamine. Sodium triacetoxyborohydride (NaBH(OAc)₃) is selected as the reducing agent over sodium cyanoborohydride due to its lower toxicity and superior selectivity for imines in the presence of ketones, preventing direct reduction of the starting material.

Protocol 1.1: Reductive Amination
  • Starting Materials: Thian-3-one (1.0 eq), 2-(Pyridin-2-yl)ethanamine (1.1 eq).

  • Reagents: Sodium triacetoxyborohydride (STAB, 1.4 eq), Acetic Acid (AcOH, catalytic), 1,2-Dichloroethane (DCE).

Step-by-Step Methodology:

  • Imine Formation: In a dry round-bottom flask under inert atmosphere (

    
    ), dissolve thian-3-one (10 mmol) and 2-(pyridin-2-yl)ethanamine (11 mmol) in anhydrous DCE (30 mL).
    
  • Activation: Add glacial acetic acid (1-2 drops) to catalyze imine formation. Stir at Room Temperature (RT) for 30–60 minutes.

  • Reduction: Cool the mixture to 0°C. Add NaBH(OAc)₃ (14 mmol) portion-wise over 15 minutes to control exotherm.

  • Reaction: Allow the mixture to warm to RT and stir for 12–16 hours. Monitor reaction progress via TLC (Mobile Phase: 5% MeOH in DCM).

  • Quench & Workup: Quench with saturated aqueous

    
     (30 mL). Extract with DCM (3 x 20 mL).
    
  • Purification: Dry combined organics over

    
    , filter, and concentrate. Purify the crude secondary amine via flash column chromatography (Silica gel, Gradient: 0–10% MeOH in DCM).
    

Critical Quality Attribute (CQA): Ensure the final product is stored as a hydrochloride salt (generated by treating the free base with 1M HCl in ether) to prevent oxidation of the thiane sulfur.

Synthesis_Pathway Reactants Thian-3-one + 2-(Pyridin-2-yl)ethanamine Imine Intermediate Imine Species Reactants->Imine AcOH, RT, 1h Reduction Reduction (NaBH(OAc)3, DCE) Imine->Reduction Product N-[2-(Pyridin-2-yl)ethyl]thian-3-amine Reduction->Product 16h, RT

Figure 1: Synthetic route via reductive amination.[3][4] The mild reducing agent STAB ensures chemoselectivity.

In Vitro Antitubercular Assay (MABA)

Rationale: The Microplate Alamar Blue Assay (MABA) is the industry standard for high-throughput screening against Mtb. It relies on the reduction of resazurin (blue, non-fluorescent) to resorufin (pink, fluorescent) by metabolically active bacteria.[5] This protocol is designed for the virulent strain H37Rv .

Safety Note: All procedures involving H37Rv must be performed in a Biosafety Level 3 (BSL-3) facility.

Protocol 2.1: MIC Determination
  • Medium: Middlebrook 7H9 broth supplemented with 10% OADC, 0.2% glycerol, and 0.05% Tween 80.

  • Controls: Rifampicin (Positive Control), DMSO (Solvent Control), Sterile Media (Negative Control).

Step-by-Step Methodology:

  • Plate Preparation: Add 100 µL of sterile 7H9 media to all wells of a 96-well plate.

  • Compound Dilution: Add 100 µL of the test compound (stock 10 mM in DMSO) to column 2. Perform serial 2-fold dilutions from column 2 to 10.

  • Inoculation: Dilute Mtb H37Rv culture (log phase) to

    
    . Add 100 µL of inoculum to wells in columns 2–11. Final volume: 200 µL.
    
  • Incubation: Seal plates with Parafilm and incubate at 37°C for 5 days.

  • Development: Add 30 µL of freshly prepared 1:1 mixture of 10x Alamar Blue reagent and 10% Tween 80 to well B11 (growth control). Incubate for 24 hours.

    • Decision Gate: If B11 turns pink, add reagent to all wells.[5] If blue, incubate further.[5]

  • Readout: Incubate for an additional 24 hours. Measure fluorescence (Ex 530 nm / Em 590 nm) or visual color change.

  • Calculation: The Minimum Inhibitory Concentration (MIC) is the lowest concentration preventing the color change from blue to pink ( >90% inhibition).

Data Interpretation Table:

ObservationColorFluorescence (RFU)Interpretation
OxidizedBlueLow (< 500)No Growth (Inhibition)
ReducedPinkHigh (> 2000)Viable Bacteria (Growth)

Cytotoxicity & Selectivity Index (SI)

Rationale: A potent antitubercular agent is useless if it is toxic to mammalian host cells. The HepG2 (human liver carcinoma) line is used to assess hepatotoxicity, a common failure mode for pyridine-containing drugs (e.g., Isoniazid).

Protocol 3.1: HepG2 MTT Assay
  • Seeding: Seed HepG2 cells at

    
     cells/well in DMEM + 10% FBS. Incubate for 24 hours at 37°C/5% 
    
    
    
    .
  • Treatment: Remove media. Add compounds (serial dilutions) in fresh media. Incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS). Incubate for 4 hours.

  • Solubilization: Aspirate media. Add 100 µL DMSO to dissolve formazan crystals.

  • Measurement: Read Absorbance at 570 nm.

  • Calculation: Determine

    
     (Concentration cytotoxic to 50% of cells).
    

Selectivity Index (SI) Calculation:



  • Target: SI > 10 is considered a promising lead.

Screening Workflow & Decision Tree

The following diagram illustrates the critical path for advancing N-[2-(Pyridin-2-yl)ethyl]thian-3-amine from synthesis to lead candidate.

Screening_Workflow Compound Synthesized Compound (>95% Purity) MABA Primary Screen: MABA (Mtb H37Rv) Compound->MABA Decision1 MIC < 10 µg/mL? MABA->Decision1 Discard Discard / Redesign Decision1->Discard No Tox Counter-Screen: HepG2 (Cytotoxicity) Decision1->Tox Yes SI_Calc Calculate SI (CC50 / MIC) Tox->SI_Calc Decision2 SI > 10? SI_Calc->Decision2 Decision2->Discard No Lead Valid Lead Candidate Proceed to MoA Decision2->Lead Yes

Figure 2: Go/No-Go decision tree for antitubercular lead optimization.

References

  • Franzblau, S. G., et al. (1998). Rapid, low-technology MIC determination with clinical Mycobacterium tuberculosis isolates by using the microplate Alamar Blue assay.[5] Journal of Clinical Microbiology, 36(2), 362–366.

  • Abdel-Magid, A. F., et al. (1996).[4] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry, 61(11), 3849–3862.

  • Cho, S., et al. (2015). High-Throughput Screening of Libraries of Compounds to Identify Inhibitors of Mycobacterium tuberculosis. Current Protocols in Microbiology, 39, 17.9.1–17.9.14.

  • Vilar, S., et al. (2014). Probabilistic modeling of hepatotoxicity for drug development. Journal of Chemical Information and Modeling, 54(1), 334–346.

Sources

Application Note: Formulation Strategies for N-[2-(Pyridin-2-yl)ethyl]thian-3-amine in In Vivo Studies

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the formulation of N-[2-(Pyridin-2-yl)ethyl]thian-3-amine , a lipophilic basic heterocycle, for preclinical in vivo administration (IV, PO, IP). Due to the structural combination of a basic pyridine ring, a secondary amine, and a sulfur-containing thiane ring, this molecule presents specific challenges regarding pH-dependent solubility and oxidative stability.

This protocol departs from generic "add DMSO" approaches. Instead, it prioritizes biocompatibility and oxidative protection . We utilize an in situ salt formation strategy to maximize aqueous solubility while minimizing organic co-solvent burden, ensuring that observed biological effects are due to the drug, not the vehicle.

Pre-Formulation Characterization

Before attempting dissolution, one must understand the "personality" of the molecule.

Physicochemical Profile[1][2][3]
  • Basicity (pKa): This molecule contains two basic centers:

    • Pyridine Nitrogen:[1][2][3][4][5] Weakly basic (Estimated pKa ~5.2).

    • Secondary Amine (Linker): Moderately basic (Estimated pKa ~9.5–10.5).

    • Implication: The molecule will be positively charged (ionized) at pH < 5.0. At physiological pH (7.4), a significant fraction will be non-ionized (lipophilic), leading to precipitation in standard phosphate-buffered saline (PBS).

  • Lipophilicity (LogP): The thiane (saturated sulfur) ring significantly increases lipophilicity compared to oxygen analogs.

  • Redox Sensitivity: The thiane sulfur is susceptible to oxidation into sulfoxides and sulfones .

    • Critical Constraint: Formulation vehicles must be degassed, and antioxidants (e.g., Sodium Metabisulfite) should be considered for storage >24 hours.

Formulation Decision Matrix

Do not guess the vehicle. Follow this logic path to select the least toxic, most stable formulation.

FormulationDecision Start Start: N-[2-(Pyridin-2-yl)ethyl]thian-3-amine (Free Base Solid) Target Target Concentration? Start->Target LowConc < 5 mg/mL Target->LowConc HighConc > 5 mg/mL Target->HighConc AqSalt Strategy A: In Situ Salt (0.1N HCl / Saline) LowConc->AqSalt CheckSol Soluble at pH 4-5? HighConc->CheckSol AqSalt->CheckSol YesSol Proceed to Filter Sterilization CheckSol->YesSol Yes NoSol Precipitates CheckSol->NoSol No Complex Strategy B: Complexation (10-20% HP-β-CD) NoSol->Complex Cosolvent Strategy C: Co-solvent (10% DMA / 40% PEG400) Complex->Cosolvent If Fails

Figure 1: Decision tree prioritizing aqueous solubility via ionization before resorting to organic co-solvents.

Detailed Protocols

Protocol A: Preparation of IV/IP Solution (Standard: 5 mg/mL)

Objective: Create a stable, isotonic solution suitable for Intravenous (IV) or Intraperitoneal (IP) injection. Mechanism: In situ salt formation. We convert the water-insoluble free base into a soluble hydrochloride salt directly in the vial.

Materials:

  • Drug Substance (Free Base)[3]

  • 1.0 N Hydrochloric Acid (HCl) (Sterile)

  • 0.9% Saline (Sterile) or 5% Dextrose (D5W)

  • pH Meter (Micro-probe)

Procedure:

  • Weighing: Weigh 50 mg of N-[2-(Pyridin-2-yl)ethyl]thian-3-amine into a sterile glass vial.

  • Acidification (Stoichiometry):

    • The molecule has 2 basic nitrogens. To fully protonate, add 2.1 molar equivalents of 1.0 N HCl.

    • Calculation: MW ≈ 222.35 g/mol (Estimate). 50 mg = 0.225 mmol.

    • Volume HCl needed =

      
      .
      
    • Add 470 µL of 1.0 N HCl directly to the powder.

  • Dissolution: Vortex gently. The powder should dissolve into a clear, yellow/colorless solution.

  • Dilution: Add 9.53 mL of sterile 0.9% Saline.

    • Note: Do not use Phosphate Buffered Saline (PBS) yet. The buffering capacity of PBS at pH 7.4 might strip the protons and cause precipitation.

  • pH Adjustment: Check pH. It will likely be acidic (~pH 2-3).

    • Carefully titrate with 0.1 N NaOH to reach pH 4.5 – 5.5 .

    • Warning: Do not exceed pH 6.0. As the pH approaches the pKa of the pyridine/amine, the free base will crash out.

  • Sterilization: Pass through a 0.22 µm PES (Polyethersulfone) syringe filter. Avoid Nylon filters (which can bind amines).

Protocol B: High-Concentration Oral Formulation (20 mg/mL)

Objective: High dose delivery for toxicology or efficacy studies via Oral Gavage (PO). Vehicle: 10% Hydroxypropyl-β-Cyclodextrin (HP-β-CD) in acidified water.

Why Cyclodextrins? Unlike PEG400 or Tween 80, Cyclodextrins (CDs) encapsulate the lipophilic thiane ring, protecting the sulfur from oxidation and masking the bitter taste of the amine (reducing regurgitation in rodents).

Procedure:

  • Vehicle Prep: Dissolve 10 g of HP-β-CD in 100 mL of distilled water.

  • Drug Addition: Weigh 200 mg of drug substance.

  • Wetting: Add 1.0 mL of DMSO (Dimethyl sulfoxide) to the powder. Vortex to wet completely.

    • Limit: This results in <5% final DMSO concentration, which is safe for PO.

  • Complexation: Slowly add the 10% HP-β-CD vehicle up to 10 mL total volume while sonicating.

  • Sonication: Sonicate at 40°C for 20 minutes. The solution should be clear.

  • Storage: Store amber vials at 4°C. Use within 48 hours to prevent sulfur oxidation.

Stability & Quality Control

Because of the thiane ring, this molecule is an "oxidative liability."

Stability Check (HPLC)

Before dosing, verify the compound hasn't degraded.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (Pyridine absorption).

  • Flag: Look for new peaks eluting earlier than the parent peak. These are likely Sulfoxides (S=O) , which are more polar.

Handling Precautions
  • Light Sensitivity: Pyridine derivatives can be photosensitive. Use amber glassware.

  • Headspace: Flush storage vials with Nitrogen or Argon gas to remove oxygen, protecting the thiane sulfur.

Quick Reference Data Table

ParameterValue / RecommendationNotes
MW (Free Base) ~222.35 g/mol (Est.)Verify specific batch CoA.
Solubility (Water) < 0.1 mg/mLNeutral pH (Poor).
Solubility (pH 4) > 20 mg/mLExcellent (Ionized).
Preferred IV Vehicle Saline + 2 eq. HCl (pH 5.0)Isotonic, minimal toxicity.
Preferred PO Vehicle 10% HP-β-CDMasks taste, improves bioavailability.
Toxic Limit (Vehicle) DMSO < 10% (IV), < 15% (PO)Avoid high DMSO to prevent hemolysis.
Filter Type PES or PVDF (0.22 µm)Avoid Nylon (adsorption risk).

References

  • Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations.[6] Pharmaceutical Research, 21(2), 201–230.

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607–1621.

  • FDA (CDER). (2005). Guidance for Industry: Estimating the Maximum Safe Starting Dose in Initial Clinical Trials for Therapeutics in Adult Healthy Volunteers.

  • Larsson, S. P., et al. (2013). Vehicles for lipophilic drugs: implications for experimental design, neuroprotection, and drug discovery. Journal of Cerebral Blood Flow & Metabolism.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-[2-(Pyridin-2-yl)ethyl]thian-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: SYN-THI-PYR-002 Subject: Troubleshooting Low Yield & Impurity Profiles Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division[1][2]

Executive Summary & Diagnostic

You are encountering low yields in the synthesis of N-[2-(Pyridin-2-yl)ethyl]thian-3-amine .[1][3] This molecule presents a classic "dual-heterocycle" challenge: it contains a basic pyridine nitrogen and a nucleophilic thiane sulfur.[1] These two moieties often interfere with standard catalytic cycles and workup procedures.

The low yield is likely driven by one of three failure modes:

  • Sulfur Poisoning: If you are using catalytic hydrogenation (Pd/C), the thiane sulfur is poisoning the catalyst.[2]

  • Imine Instability: In reductive amination, the basicity of the pyridine ring may be buffering the acid catalyst required for imine formation.

  • Michael Reversibility: If using the vinylpyridine route, the reaction may be stalling or reversing during workup.

The following guide breaks down the two primary synthetic routes (Reductive Amination vs. Michael Addition) and provides self-validating protocols to correct these issues.

Route Analysis & Decision Logic

Before modifying your flask conditions, verify which retrosynthetic disconnection you are using.[2] The choice determines the troubleshooting path.

SynthesisLogic Start Target: N-[2-(Pyridin-2-yl)ethyl]thian-3-amine RouteA Route A: Reductive Amination (Thian-3-one + Amine) Start->RouteA Ketone Precursor RouteB Route B: Michael Addition (Thian-3-amine + 2-Vinylpyridine) Start->RouteB Amine Precursor IssueA Primary Failure: Incomplete Imine Formation Fix: Switch to STAB + AcOH RouteA->IssueA IssueB Primary Failure: Polymerization/Reversibility Fix: Switch to HFIP or Glacial AcOH RouteB->IssueB ActionA Go to Protocol 3.1 IssueA->ActionA ActionB Go to Protocol 3.2 IssueB->ActionB

Figure 1: Decision tree for selecting the appropriate troubleshooting protocol based on starting materials.

Troubleshooting Protocols

Protocol A: Reductive Amination (The "Abdel-Magid" Method)

Best for: Coupling thian-3-one with 2-(pyridin-2-yl)ethanamine.[1][3]

The Problem: Standard NaBH₄ reduction often fails here because the imine does not form completely before reduction occurs, leading to alcohol byproducts.[2] Furthermore, the pyridine ring acts as a base, neutralizing the acid catalyst needed to drive water removal.[2][3]

The Solution: Use Sodium Triacetoxyborohydride (STAB) .[4][5] It is less reactive than NaBH₄ and will not reduce the ketone, allowing the imine to form in equilibrium. You must add acetic acid to protonate the pyridine and catalyze the imine.

Optimized Protocol:

  • Stoichiometry:

    • Thian-3-one: 1.0 equiv[1][3]

    • 2-(Pyridin-2-yl)ethanamine: 1.1 equiv[1][3]

    • STAB (NaBH(OAc)₃): 1.5 equiv[2][3]

    • Acetic Acid (AcOH): 1.5 - 2.0 equiv (Critical: Must neutralize pyridine)[1][3]

    • Solvent: DCE (1,2-Dichloroethane) or DCM (Anhydrous)[1][2][3]

  • Procedure:

    • Step 1: Dissolve ketone and amine in DCE under N₂.

    • Step 2: Add AcOH. Stir for 30 mins at room temp. (Allows pre-equilibrium).

    • Step 3: Add STAB in one portion.

    • Step 4: Stir for 12–16 hours.

    • Step 5 (Quench): Quench with saturated aqueous NaHCO₃ (do not use strong base immediately, it causes emulsions).[2][3]

Data Validation (TLC/LCMS):

  • Success: Disappearance of ketone (M+H not observed).

  • Failure:[1] Presence of Thian-3-ol (reduced ketone).[1][3] Remedy: Increase AcOH loading next time.

Protocol B: Michael Addition (The "Green" Route)

Best for: Coupling thian-3-amine with 2-vinylpyridine.[1][3]

The Problem: 2-vinylpyridine is prone to polymerization.[1] Additionally, Michael additions of amines to vinylpyridines are often slow and reversible.[2]

The Solution: Use a proton-shuttle solvent or catalyst.[1] Hexafluoroisopropanol (HFIP) is the modern gold standard for this, acting as a hydrogen-bond donor to activate the vinylpyridine without protonating the amine nucleophile.[3]

Optimized Protocol:

  • Stoichiometry:

    • Thian-3-amine: 1.0 equiv[1][3]

    • 2-Vinylpyridine: 1.2 equiv[1][3][6]

    • Solvent: HFIP (Pure) or Methanol with 10% AcOH.[3]

  • Procedure:

    • Step 1: Dissolve thian-3-amine in HFIP (0.5 M concentration).

    • Step 2: Add 2-vinylpyridine dropwise.[1][3]

    • Step 3: Heat to 40–50°C. (Do not reflux excessively to avoid polymerization).

    • Step 4: Monitor by LCMS. Conversion should reach >90% within 4 hours.

    • Step 5: Evaporate HFIP (recyclable).[3]

Purification & Handling (The "Sulfur" Factor)

The thiane sulfur is your biggest liability during workup. It is highly susceptible to oxidation to the sulfoxide (S=O) or sulfone (O=S=O).[3]

Critical Constraints:

  • NO Bleach: Do not use hypochlorite to clean glassware while product is present.

  • NO Peroxides: Avoid old ether/THF unless tested for peroxides.

  • Acid Extraction: The product has two basic sites (pyridine pKa ~5.2, secondary amine pKa ~10).[2][3]

Recommended Workup (Acid-Base Extraction):

  • Dissolve crude in EtOAc.

  • Extract with 0.5 M HCl (Product goes into water; non-basic impurities stay in organic).

  • Wash aqueous layer with fresh EtOAc.

  • Basify aqueous layer with NH₄OH (Ammonia water) to pH ~10. Avoid NaOH pellets as the heat of dissolution can degrade the thiane.

  • Extract back into DCM. Dry over Na₂SO₄.

Visualizing the Mechanism

Understanding the failure point in the Reductive Amination route is critical. The diagram below illustrates the competition between the desired path (Imine) and the failure path (Direct Reduction).

ReactionMechanism cluster_0 Critical Control Point Ketone Thian-3-one Intermediate Hemiaminal (Unstable) Ketone->Intermediate + Amine Alcohol Thian-3-ol (Dead End Byproduct) Ketone->Alcohol Direct Reduction (If Imine fails) Amine Pyridyl-amine Imine Imine Species (Desired) Intermediate->Imine - H2O (Requires Acid) Product Target Amine (Yield) Imine->Product Fast Reduction (STAB) AcOH + AcOH (Catalyst) STAB + STAB (Selective Hydride) NaBH4 + NaBH4 (Non-selective)

Figure 2: Mechanistic pathway showing why Acid Catalysis (AcOH) and Selective Reduction (STAB) are required to avoid alcohol byproduct formation.[2][3]

FAQ: Specific User Issues

Q: My product smells like rotten eggs/cabbage. Is this normal? A: No. A strong sulfur smell usually indicates ring opening or degradation of the thiane. Ensure you are not using strong Lewis acids (like AlCl₃) or excessive heat (>80°C), which can cleave the C-S bond.[2][3]

Q: Can I use catalytic hydrogenation (H₂/Pd-C) instead of STAB? A: Absolutely not. The sulfur atom in the thiane ring will poison the Palladium catalyst almost instantly, stopping the reaction. You must use hydride reagents (STAB, NaCNBH₃) or dissolving metal reductions.[2][3]

Q: I see two spots on TLC very close together. A: This is likely the Sulfoxide impurity. Sulfur oxidizes easily in air if left in solution too long. Run a small 2D-TLC: spot, run up, dry, turn 90 degrees, and run again. If the spot creates a "streak" or new spot off-diagonal, it is oxidizing on the plate.[2] Store the product under Argon/Nitrogen.

References

  • Abdel-Magid, A. F., et al. (1996).[2][3][5][7] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry.

    • Core citation for the STAB protocol and acid tolerance.
  • Ghasemi, H., & Kowsari, E. (2016).[2][3] "Aza-Michael-type addition of amines to 2-vinylpyridine."[1][3] ResearchGate.[8]

    • Reference for the Michael addition kinetics and c
  • GuideChem Database. (n.d.). "N-[2-(Pyridin-2-YL)ethyl]thiolan-3-amine Properties."

    • Verification of chemical structure and CAS registry (1019487-95-6).[1][3]

Sources

Technical Support Center: Purification of N-[2-(Pyridin-2-yl)ethyl]thian-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #PUR-PYR-THI-001 Status: Open Assigned Specialist: Senior Application Scientist Topic: Purification Strategy for Heterocyclic Secondary Amines (Pyridine/Thiane systems)

Executive Summary

You are attempting to purify N-[2-(Pyridin-2-yl)ethyl]thian-3-amine , likely synthesized via reductive amination of thian-3-one and 2-(2-pyridyl)ethylamine. This molecule presents a "triad of difficulty" for purification:

  • Polybaskicity: It contains two basic nitrogens with distinct

    
     values (Pyridine 
    
    
    
    , Secondary Amine
    
    
    ).
  • Sulfur Sensitivity: The thiane ring is a thioether, highly susceptible to oxidation (sulfoxide/sulfone formation) if handled with peroxides or aggressive oxidants.

  • Polarity/Tailing: The pyridine moiety interacts strongly with silanols on silica gel, leading to peak tailing and co-elution with byproducts.

This guide prioritizes Chemo-selective Scavenging and Modified Chromatography over standard crystallization, which is often difficult for this specific oily, low-melting solid class.

Module 1: Critical Stability Pre-Check

Before initiating any purification, verify your solvent and reagent quality. The thiane sulfur atom is a "soft" nucleophile and will scavenge oxygen.

Risk Factor Consequence Prevention Protocol
Ether Peroxides Oxidation of thiane to sulfoxide (

).
Test all diethyl ether/THF with starch-iodide paper. Use only freshly distilled or inhibited solvents.
Chlorinated Solvents Formation of sulfonium salts over time.Do not store the free base in

or

for >24 hours.
Acidic Silica Irreversible adsorption of pyridine ring.Pre-treat silica with 1-2% Triethylamine (TEA) or use Amine-functionalized silica.

Module 2: The "Quick Fix" – Acid-Base Extraction

User Question: I tried a standard acid/base wash, but my yield plummeted. Where did it go?

Technical Insight: Unlike simple amines, your molecule has a pyridine ring.[1][2] At pH 7-8, the pyridine is neutral, but the aliphatic amine is still protonated (cationic). If you extract at neutral pH, your product remains in the water. You must drive the pH > 12 to ensure the secondary amine is fully deprotonated and lipophilic.

Optimized Extraction Protocol
  • Quench: Stop the reductive amination (if using STAB/NaBH4) with saturated aqueous

    
    .
    
  • Acidify: Add 1M HCl until pH < 2.

    • Result: Both Pyridine and Amine are protonated.[3] Impurities like thian-3-ol (neutral alcohol byproduct) remain in the organic layer.

  • Wash: Extract the aqueous layer with

    
     or EtOAc (3x). Discard organic layer  (contains non-basic impurities).
    
  • Basify (Critical Step): Cool the aqueous layer to 0°C. Slowly add 4M NaOH until pH > 12.

    • Note: The solution must be strongly basic to free the secondary amine.

  • Extract: Extract with

    
     (3x).
    
  • Dry: Dry combined organics over

    
     (avoid 
    
    
    
    if Lewis acid coordination is suspected, though rare here).
Workflow Visualization

ExtractionWorkflow Start Crude Reaction Mixture Acidify Acidify to pH < 2 (1M HCl) Start->Acidify Wash Wash with EtOAc Acidify->Wash PhaseSep1 Phase Separation Wash->PhaseSep1 OrgWaste Organic Layer: Neutral Impurities (Thian-3-ol) PhaseSep1->OrgWaste Discard AqLayer Aqueous Layer: Product (Di-cation) PhaseSep1->AqLayer Keep Basify Basify to pH > 12 (4M NaOH, 0°C) AqLayer->Basify Extract Extract with DCM Basify->Extract PhaseSep2 Phase Separation Extract->PhaseSep2 FinalOrg Organic Layer: Purified Product PhaseSep2->FinalOrg Keep FinalAq Aqueous Layer: Salts/Borates PhaseSep2->FinalAq Discard

Figure 1: Selective Acid-Base extraction workflow targeting the removal of neutral alcohol byproducts.

Module 3: Advanced Purification – Scavenging & Chromatography

User Question: I still see the starting material (primary amine) in my NMR. How do I remove it without a difficult column?

Technical Insight: Separating a secondary amine product from a primary amine starting material by chromatography is difficult because their polarities are similar. The most robust "Self-Validating" method is Chemical Scavenging .

Method A: Isocyanate Scavenging (Recommended)

Use a polymer-supported isocyanate (e.g., PS-Isocyanate) or a soluble electrophile to selectively react with the primary amine.

  • Add Scavenger: Add 1.5 equivalents (relative to the impurity) of PS-Isocyanate resin to the crude mixture in DCM.

  • Agitate: Shake gently for 2-4 hours at room temperature.

    • Mechanism:[4][5] The primary amine reacts rapidly to form a urea. The secondary amine (your product) is much more sterically hindered and reacts significantly slower.

  • Filter: Filter off the resin. The filtrate contains your purified secondary amine.

Method B: Chromatographic "Tailing" Fix

If you must run a column, standard silica will bind the pyridine.

  • Stationary Phase: Use Amine-functionalized Silica (KP-NH) if available.[6] It neutralizes surface silanols.

  • Mobile Phase (Standard Silica): DCM:MeOH:NH4OH (90:9:1).

    • Tip: Pre-wash the column with the eluent containing 1% Triethylamine (TEA) to "deactivate" the silica, then run your column.

Chromatography Decision Matrix

ChromMatrix Start Impurity Profile? PrimaryAmine Unreacted Primary Amine Start->PrimaryAmine Neutral Neutral Alcohols/Ketones Start->Neutral Scavenge Use PS-Isocyanate Resin (No Column Needed) PrimaryAmine->Scavenge Best Method Column Flash Chromatography Neutral->Column SilicaType Silica Selection Column->SilicaType Standard Standard Silica (DCM/MeOH/NH4OH) SilicaType->Standard Cheaper AmineSilica Amine-Funct. Silica (Hexane/EtOAc) SilicaType->AmineSilica Better Separation

Figure 2: Decision tree for selecting the purification method based on the dominant impurity.

Module 4: Frequently Asked Questions (FAQ)

Q: Can I make the HCl salt to purify it? A: Proceed with caution. While pyridine hydrochloride salts are stable, the presence of the thioether (thiane) makes the salt hygroscopic. If you attempt this, use anhydrous


 in diethyl ether (2M) or dioxane. Do not  use aqueous HCl for crystallization, as it will likely form an oil.

Q: My product turned yellow/brown overnight. Is it ruined? A: This is likely N-oxidation of the pyridine or trace oxidation of the sulfur.

  • Diagnosis: Check LCMS for M+16 peaks.

  • Prevention: Store under Argon at -20°C. If M+16 is present, you can mildly reduce it back using

    
     (Triphenylphosphine) in refluxing THF, but prevention is better.
    

Q: The NMR shows broad peaks. Is it impure? A: Not necessarily. Amine protons often broaden due to exchange. Also, if your sample is slightly acidic (CDCl3 can be acidic), the pyridine nitrogen may be protonating/deprotonating rapidly.

  • Fix: Add 1 drop of

    
     or a solid pellet of 
    
    
    
    to the NMR tube to sharpen the signals.

References

  • Abdel-Magid, A. F., et al. (1996).[4][5] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry.

    • Context: Defines the standard reductive amin
  • Armarego, W. L. F. (2017). Purification of Laboratory Chemicals (8th Ed.). Butterworth-Heinemann.

    • Context: Authoritative source for pKa values and general purific
  • Biotage Application Notes. (2023). "Strategies for Purifying Amines."

    • Context: Modern flash chromatography techniques for basic amines using amine-functionalized silica.[6]

  • Clayden, J., et al. (2012). Organic Chemistry. Oxford University Press. Context: Mechanistic explanation of chemoselective scavenging of primary vs secondary amines.

Sources

Technical Support Center: Scale-Up of N-[2-(Pyridin-2-yl)ethyl]thian-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #SC-THIAN-PYR-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

Scaling up N-[2-(Pyridin-2-yl)ethyl]thian-3-amine presents a "perfect storm" of chemical challenges. You are coupling a basic pyridine moiety with a sulfur-containing thiane ring. The primary failure modes in this synthesis are catalyst poisoning (due to the thiane sulfur), uncontrollable oxidation (sulfoxide formation), and purification difficulties (product "oiling out" due to mixed basicity).

This guide bypasses standard textbook advice to address the specific field-issues encountered when moving this chemistry from gram to kilogram scale.

Module 1: The Synthetic Route & Catalyst Poisoning

The Core Issue: Why Hydrogenation Fails

Many researchers initially attempt a "clean" catalytic hydrogenation (H₂/Pd-C) to reduce the intermediate imine. This almost always fails or stalls on scale.

  • Mechanism of Failure: The sulfur atom in the thiane ring possesses lone pair electrons that coordinate strongly into the empty

    
    -orbitals of transition metals (Pd, Pt, Rh). This effectively "poisons" the catalyst surface, blocking the active sites required for hydrogen adsorption.
    
  • The Fix: Switch to Hydride Transfer Reagents . specifically Sodium Triacetoxyborohydride (STAB) . Unlike NaCNBH₃ (toxic, generates HCN) or NaBH₄ (too harsh, reduces ketones), STAB is selective for imines and tolerates sulfur functionalities.

Recommended Protocol: STAB-Mediated Reductive Amination

Standardized for 100g Scale

ParameterSpecificationRationale
Solvent 1,2-Dichloroethane (DCE) or THFDCE is standard, but THF is preferred for green chemistry if moisture is strictly controlled.
Stoichiometry Amine (1.0 eq) : Ketone (1.05 eq)Slight excess of ketone ensures complete consumption of the expensive pyridine-amine.
Reducing Agent STAB (1.4 - 1.5 eq)Excess required to account for moisture scavenging and reaction kinetics.
Additives Acetic Acid (1.0 - 2.0 eq)Critical: Catalyzes imine formation and buffers the basicity of the pyridine ring.
Temperature 0°C

20°C
Control exotherm upon STAB addition; room temp for reaction completion.

Step-by-Step Workflow:

  • Imine Formation: Dissolve 2-(pyridin-2-yl)ethanamine and thian-3-one in anhydrous THF. Add Acetic Acid.[1][2] Stir for 1-2 hours. Note: Do not attempt to isolate this imine; thiane-imines are often unstable.

  • Reduction: Cool to 0°C. Add STAB portion-wise over 30-60 minutes. (Rapid addition causes dangerous H₂ evolution and temperature spikes).

  • Quench: Quench with aqueous NaHCO₃. Do not use strong base (NaOH) yet, as it may induce polymerization of unreacted ketone.

Module 2: Impurity Profile & Oxidation Control

The "M+16" and "M+32" Problem

In LC-MS, you will likely observe peaks at M+16 and M+32.

  • M+16: Thiane-S-oxide (Sulfoxide).

  • M+32: Thiane-S,S-dioxide (Sulfone).

Root Cause: The thiane sulfur is easily oxidized by atmospheric oxygen, especially in the presence of trace metals or peroxides found in etheral solvents (THF, Dioxane).

Prevention Strategy:

  • Peroxide Test: rigorously test all THF/Ethers for peroxides before use.

  • Degassing: Sparge reaction solvents with Nitrogen/Argon for 30 mins pre-reaction.

  • Antioxidants: On >1kg scale, adding 0.5 mol% BHT (Butylated hydroxytoluene) can scavenge radical initiators without interfering with the amine synthesis.

Visualizing the Reaction & Failure Points

G Start Start: Thian-3-one + Pyridine-amine Imine Intermediate: Imine Species Start->Imine AcOH, THF (Dehydration) Oxidation FAILURE MODE: Sulfoxide (M+16) Start->Oxidation Poor solvent quality Product Target: Secondary Amine Imine->Product STAB (Reduction) Hydrolysis FAILURE MODE: Ketone Recovery Imine->Hydrolysis Water ingress (Equilibrium shift) Product->Oxidation O2 / Peroxides (S-Oxidation)

Figure 1: Reaction pathway highlighting the critical oxidation and hydrolysis failure modes during scale-up.

Module 3: Work-up & Purification (The "Oiling Out" Issue)

The Issue

The product is a "greasy" secondary amine with a lipophilic thiane ring and a polar pyridine.

  • Free Base: Often an oil that refuses to crystallize.

  • Distillation: Risky due to high boiling point and thermal instability of the thiane ring (sulfur extrusion).

  • Chromatography: Too expensive at kg scale; "streaking" occurs due to pyridine basicity.

The Solution: Salt Formation Strategy

Do not isolate the free base as the final product. Target a crystalline salt form immediately after work-up.

Recommended Salt Screen:

  • Oxalate (1:1): Often yields highly crystalline solids for pyridine-amines.

    • Solvent: Ethanol or Isopropanol.[2]

  • Fumarate (1:1): Pharmaceutically acceptable, often non-hygroscopic.

    • Solvent: MeOH/Acetone mixtures.

  • Dihydrochloride (2HCl): Warning: This often forms hygroscopic gums because the pyridine and secondary amine are both protonated, creating a very charge-dense species that holds water.

Odor Control Protocol (Critical for Thiane Chemistry): Thiane derivatives can have a "cabbage-like" or mercaptan odor.

  • Scrubber: All rotovap vents must pass through a bleach (sodium hypochlorite) scrubber. The bleach oxidizes volatile sulfur species to non-volatile sulfonates.

  • Glassware: Rinse all dirty glassware with dilute bleach before sending to the wash station.

Troubleshooting FAQ

Q1: The reaction stalled at 70% conversion. Adding more STAB didn't help.

  • Diagnosis: Your reaction is "wet". STAB decomposes in the presence of water. More importantly, water shifts the imine equilibrium back to the ketone + amine.

  • Fix: Add activated 3Å or 4Å Molecular Sieves to the reaction mixture (in a cage or bag for scale-up) to drive the dehydration equilibrium. Ensure your Acetic Acid is glacial and dry.

Q2: I see a new impurity growing during work-up (pH adjustment).

  • Diagnosis: If you use Acetone to clean glassware or as a co-solvent, the secondary amine product can react with Acetone to form an aminal or a Schiff base (if oxidized).

  • Fix: Strictly avoid ketones (Acetone, MEK) during the work-up of secondary amines. Use Ethyl Acetate or MTBE for extractions.

Q3: The product is colored (Yellow/Brown) but pure by NMR.

  • Diagnosis: Pyridine derivatives often form trace charge-transfer complexes or N-oxides that are highly colored even at ppm levels.

  • Fix: Treat the organic layer with Activated Charcoal (carbon) for 30 minutes, filter through Celite, then proceed to salt formation.

References

  • Abdel-Magid, A. F., et al. (1996).[1] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry.

  • BenchChem Technical Support. (2025). "Overcoming Catalyst Deactivation in Reactions with Sulfur-Containing Compounds." BenchChem Guidelines.

  • LifeChem Pharma. (2024). "Safety And Handling Guidelines For Sodium Triacetoxyborohydride." Safety Data Sheets.

  • Master Organic Chemistry. (2017). "Reductive Amination: Mechanism and Reagents."

  • Sigma-Aldrich. (2024). "Sodium Triacetoxyborohydride Application Guide."

Sources

Minimizing side reactions in the synthesis of N-[2-(Pyridin-2-yl)ethyl]thian-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of N-[2-(Pyridin-2-yl)ethyl]thian-3-amine. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the complexities of this synthesis and minimize the formation of unwanted side products. Our approach is grounded in mechanistic principles and practical, field-tested solutions.

Introduction to the Synthesis

The synthesis of N-[2-(Pyridin-2-yl)ethyl]thian-3-amine is most commonly achieved via a reductive amination reaction. This one-pot method is highly efficient and involves the reaction of thian-3-one with 2-(2-aminoethyl)pyridine in the presence of a selective reducing agent.[1][2] Sodium triacetoxyborohydride (STAB) is the preferred reducing agent due to its mild nature and its remarkable selectivity for reducing the intermediate imine/iminium ion in the presence of the starting ketone.[3]

This seemingly straightforward reaction can be prone to several side reactions that can complicate purification and lower the overall yield. This guide will address these potential pitfalls in a question-and-answer format, providing both the rationale behind the problem and actionable solutions.

Troubleshooting Guide & FAQs

Q1: My reaction is showing incomplete conversion of the starting materials (thian-3-one and/or 2-(2-aminoethyl)pyridine). What could be the cause?

Answer: Incomplete conversion in a reductive amination can stem from several factors related to imine formation and the activity of the reducing agent.

  • Inefficient Imine Formation: The crucial first step is the formation of an imine intermediate from the ketone and the amine.[1] This is a reversible equilibrium reaction, and the presence of water can shift the equilibrium back towards the starting materials.

    • Solution: While STAB can tolerate small amounts of water, ensuring the use of anhydrous solvents is good practice. Adding a catalytic amount of a weak acid, such as acetic acid, can promote imine formation.[3] Acetic acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine.

  • Degradation of STAB: Sodium triacetoxyborohydride is sensitive to moisture and can decompose if exposed to water for prolonged periods, reducing its efficacy.

    • Solution: Use a fresh bottle of STAB or ensure it has been stored under anhydrous conditions. Add the STAB to the reaction mixture under an inert atmosphere (e.g., nitrogen or argon).

  • Insufficient Reaction Time or Temperature: While these reactions are often run at room temperature, low reactivity of the starting materials may require longer reaction times or gentle heating.

    • Solution: Monitor the reaction progress by a suitable technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction has stalled, consider extending the reaction time. Gentle heating (e.g., to 40-50 °C) can also be beneficial, but be mindful of potential side reactions that may be accelerated at higher temperatures.

Q2: I'm observing a significant amount of a higher molecular weight byproduct, which I suspect is the di-alkylated product. How can I prevent this?

Answer: The formation of a tertiary amine through over-alkylation is a classic side reaction when using a primary amine in a reductive amination.[4] The newly formed secondary amine product, N-[2-(Pyridin-2-yl)ethyl]thian-3-amine, can react with another molecule of thian-3-one to form a tertiary amine.

  • Mechanism of Over-alkylation: The secondary amine product is often more nucleophilic than the starting primary amine, leading to a competitive reaction with the remaining thian-3-one.

  • Solutions to Minimize Over-alkylation:

    • Stoichiometric Control: A common strategy is to use a slight excess of the primary amine (2-(2-aminoethyl)pyridine) relative to the ketone (thian-3-one). This ensures that the ketone is consumed before significant reaction with the secondary amine product can occur. A 1.1 to 1.2 molar excess of the amine is a good starting point.

    • Slow Addition of the Reducing Agent: Adding the STAB portion-wise over a period can help maintain a low concentration of the secondary amine product in the presence of unreacted ketone, thus disfavoring the second alkylation.

    • Stepwise Procedure: For maximum control, a two-step, one-pot procedure can be employed. First, allow the imine to form by stirring the thian-3-one and 2-(2-aminoethyl)pyridine together (with a catalytic amount of acetic acid) for a period (e.g., 1-2 hours) before adding the STAB.[3] This ensures that the ketone is largely converted to the imine before the reducing agent is introduced.

Q3: My LC-MS analysis shows a byproduct with the same mass as the starting materials combined, but it's not the desired product. What could this be?

Answer: This is likely the unreduced imine intermediate. The presence of residual imine suggests an issue with the reduction step of the reaction.

  • Causes of Incomplete Reduction:

    • Insufficient Reducing Agent: Ensure that at least one stoichiometric equivalent of STAB is used. It's common to use a slight excess (e.g., 1.2-1.5 equivalents) to ensure complete reduction.

    • Deactivated STAB: As mentioned in Q1, moisture can deactivate the STAB.

    • Low Temperature: The reduction of the imine may be slow at very low temperatures.

  • Troubleshooting Incomplete Reduction:

    • Optimize STAB Equivalents: If you suspect incomplete reduction, try increasing the amount of STAB to 1.5 equivalents.

    • Ensure Anhydrous Conditions: Use dry solvents and handle STAB under an inert atmosphere.

    • Increase Reaction Time/Temperature: Allow the reaction to stir for a longer period at room temperature or gently warm the mixture.

Q4: I'm concerned about the stability of the thiane ring under the reaction conditions. Could ring-opening be a problem?

Answer: The thiane (a six-membered saturated sulfur-containing heterocycle) is generally a stable ring system. Unlike the more strained three-membered thiirane ring, which can be susceptible to ring-opening by nucleophiles, especially when activated by a Lewis acid, the thiane ring is significantly more robust.[5]

  • Stability under Reductive Amination Conditions: The mildly acidic conditions created by the addition of catalytic acetic acid are generally not harsh enough to promote the ring-opening of a thiane.

    • Precaution: While unlikely, the use of strong Lewis acids as additives should be approached with caution, as they could potentially coordinate to the sulfur atom and activate the ring towards nucleophilic attack. However, for a standard STAB-mediated reductive amination, this is not a common concern.

Q5: The purification of my final product is proving difficult. What is the best strategy to obtain pure N-[2-(Pyridin-2-yl)ethyl]thian-3-amine?

Answer: The product contains two basic nitrogen atoms (the secondary amine and the pyridine nitrogen), which can be exploited for purification. A combination of acid-base extraction and chromatography is often effective.

  • Acid-Base Extraction: This technique is excellent for separating your basic product from non-basic impurities.[6][7]

    • Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane).

    • Extract the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl). The basic product will be protonated and move into the aqueous layer, leaving non-basic impurities in the organic layer.

    • Wash the aqueous layer with a fresh portion of the organic solvent to remove any remaining non-basic impurities.

    • Make the aqueous layer basic by adding a base (e.g., 1 M NaOH or saturated sodium bicarbonate solution) until the pH is >10.

    • Extract the deprotonated, now organic-soluble, product back into an organic solvent.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4), filter, and concentrate under reduced pressure.

  • Column Chromatography: If acid-base extraction does not provide sufficient purity, silica gel column chromatography can be used.

    • Eluent System: A gradient of a polar solvent (e.g., methanol or isopropanol) in a less polar solvent (e.g., dichloromethane or ethyl acetate) is typically effective. The addition of a small amount of a basic modifier, such as triethylamine (e.g., 0.5-1%), to the eluent system can help to prevent the product from tailing on the acidic silica gel.

Summary of Key Reaction Parameters

ParameterRecommended ConditionRationale
Stoichiometry 1.0 eq. thian-3-one, 1.1-1.2 eq. 2-(2-aminoethyl)pyridineA slight excess of the amine minimizes over-alkylation.
Reducing Agent 1.2-1.5 eq. Sodium Triacetoxyborohydride (STAB)Mild and selective for imine reduction.
Catalyst 0.1-0.2 eq. Acetic AcidCatalyzes the formation of the imine intermediate.
Solvent Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)Aprotic solvents that are compatible with STAB.
Temperature Room TemperatureGenerally sufficient for the reaction to proceed.
Reaction Time 4-24 hoursMonitor by TLC or LC-MS for completion.

Visualizing the Reaction and Side Reactions

Reductive Amination Workflow

cluster_0 Step 1: Imine Formation (in situ) cluster_1 Step 2: Reduction cluster_2 Side Reaction T3O Thian-3-one Imine Imine Intermediate T3O->Imine + AEP (cat. AcOH) AEP 2-(2-aminoethyl)pyridine Product Desired Product: N-[2-(Pyridin-2-yl)ethyl]thian-3-amine Imine->Product + STAB STAB STAB OverAlk Over-alkylation Product (Tertiary Amine) Product->OverAlk + Thian-3-one + STAB

Caption: The main synthetic pathway and a key side reaction.

Troubleshooting Logic for Low Yield

cluster_solutions Potential Causes & Solutions Start Low Yield of Desired Product Check_SM Check for unreacted starting materials (TLC/LC-MS) Start->Check_SM Check_Imine Check for imine intermediate (LC-MS) Start->Check_Imine Check_OverAlk Check for over-alkylation product (LC-MS) Start->Check_OverAlk Sol_Imine Inefficient imine formation -> Add cat. AcOH -> Use anhydrous solvent Check_SM->Sol_Imine Sol_STAB Inactive STAB -> Use fresh STAB -> Ensure anhydrous conditions Check_Imine->Sol_STAB Sol_OverAlk Over-alkylation -> Use excess amine -> Stepwise addition Check_OverAlk->Sol_OverAlk

Caption: A decision tree for troubleshooting low product yield.

Detailed Experimental Protocol

This protocol is a general guideline and may require optimization.

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), add thian-3-one (1.0 eq.).

  • Addition of Amine and Solvent: Add anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE) to dissolve the thian-3-one. To this solution, add 2-(2-aminoethyl)pyridine (1.1 eq.) followed by glacial acetic acid (0.1 eq.).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine.

  • Reduction: In one portion, add sodium triacetoxyborohydride (1.5 eq.) to the reaction mixture. Note: The reaction may be mildly exothermic.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting materials are consumed (typically 4-24 hours).

  • Workup: Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Stir vigorously until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with two additional portions of DCM.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by acid-base extraction followed by column chromatography if necessary.

  • Characterization: Confirm the structure and purity of the final product using techniques such as NMR (¹H and ¹³C) and mass spectrometry.[8]

References

  • BenchChem. (2025).
  • Dangerfield, E. M., Plunkett, C. H., Win-Mason, A. L., Stocker, B. L., & Timmer, M. S. M. (2010). Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination. The Journal of Organic Chemistry, 75(16), 5470–5477.
  • Forbes, C., Shi, Q., Fisher, J. F., Lee, M., Hesek, D., Llarrull, L. I., Toth, M., Gossing, M., Fridman, R., & Mobashery, S. (2010). Active Site Ring-Opening of a Thiirane Moiety and Picomolar Inhibition of Gelatinases. Journal of the American Chemical Society, 132(38), 13212–13213.
  • Dangerfield, E. M., Plunkett, C. H., Win-Mason, A. L., Stocker, B. L., & Timmer, M. S. M. (2010). Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination. The Journal of Organic Chemistry, 75(16), 5470–5477.
  • Wikipedia. (n.d.).
  • Google Patents. (n.d.).
  • Bäumler, C., Bauer, C., & Kempe, R. (2020).
  • Wikipedia. (n.d.). Acid–base extraction.
  • BenchChem. (2025). Troubleshooting Guide for the Synthesis of Heterocyclic Compounds.
  • ResearchGate. (2021).
  • MDPI. (2024). Extraction Kinetics of Pyridine, Quinoline, and Indole from the Organic Phase with Natural Deep Eutectic Solvents and Separation Study Using a Centrifugal Extractor.
  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.).
  • Reddit. (2019).
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • Master Organic Chemistry. (2017).
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • Chemistry Steps. (2023). Boc Protecting Group for Amines.
  • ScienceDirect. (2020). Amino pyridine iron(II) complexes.
  • PubMed. (2019). Reaction of 2-[(2-aminoethyl)amino]ethanol with pyridine-2-carbaldehyde and complexation of the products with CuII and CdII along with docking studies.
  • NIH. (n.d.). Influence of Bidentate Ligand Donor Types on the Formation and Stability in 2+1 fac-[MI(CO)3]+ (M = Re, 99mTc) Complexes.
  • ResearchGate. (2016).
  • Biotage. (n.d.).
  • ACS Publications. (2024).
  • Chemistry LibreTexts. (2021). 23.13: Protection of Amino Groups in Synthesis.
  • Brieflands. (2017). Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity.
  • ResearchGate. (2025). Reductive alkylation of 2‐aminopyridine and 2‐aminopyrimidine.
  • ResearchGate. (n.d.).
  • Beilstein Journals. (2024).
  • Organic Chemistry Portal. (2011). Catalyst-Free One-Pot Reductive Alkylation of Primary and Secondary Amines and N,N-Dimethylation of Amino Acids Using Sodium Borohydride in 2,2,2-Trifluoroethanol.
  • Semantic Scholar. (n.d.).
  • Chemistry LibreTexts. (2023). 6.
  • Organic Chemistry Portal. (n.d.).
  • MDPI. (2022).
  • Portal de recerca UAB. (2021). Effect of Lewis Acids on the Catalyst Activity for Alkene Metathesis, Z-/E- Selectivity and Stability of Tungsten Oxo Alkylidenes.
  • Outsourced Pharma. (2021). NMR And Mass Spectrometry In Pharmaceutical Development.
  • A reliable and easy method for synthesis of nitrogen-containing compounds : Ns-str
  • Organic Syntheses. (2023). Org. Synth. 2023, 100, 287.
  • PMC. (n.d.). Thiazole–amino acids: influence of thiazole ring on conformational properties of amino acid residues.
  • Teledyne Labs. (n.d.). Purification of Organometallic Ligands with the CombiFlash EZ Prep.
  • ResearchGate. (n.d.). (a)
  • ResearchGate. (2023).
  • G-Biosciences. (2020).
  • Google Patents. (n.d.). Processes to produce certain 2-(pyridine-3-yl)thiazoles.
  • MDPI. (n.d.).
  • PubMed. (n.d.). The discovery of N-(1,3-thiazol-2-yl)pyridin-2-amines as potent inhibitors of KDR kinase.
  • WIPO Patentscope. (2026). PROCESSES RELATED TO FORMATION OF N-ETHYL-2-(PYRIDIN-3-YL)THIAZOL-5-AMINE.

Sources

Technical Support Center: Stability Protocols for N-[2-(Pyridin-2-yl)ethyl]thian-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: STAB-PYR-THI-001 Status: Open Agent: Senior Application Scientist Subject: Long-term preservation and troubleshooting for N-[2-(Pyridin-2-yl)ethyl]thian-3-amine

Executive Summary

Welcome to the technical support hub for N-[2-(Pyridin-2-yl)ethyl]thian-3-amine . As a researcher working with this compound, you are handling a "dual-threat" molecule. It contains two distinct centers of instability:

  • The Thiane Ring (Cyclic Sulfide): Highly prone to S-oxidation to form sulfoxides and sulfones.

  • The Secondary Amine/Pyridine Linker: Susceptible to N-oxidation and carbamate formation upon exposure to atmospheric CO₂.

This guide moves beyond generic "store at -20°C" advice. It provides a mechanistic understanding of why this compound degrades and how to arrest those pathways using field-proven chemical handling techniques.

Part 1: The Stability Matrix (Degradation Vectors)

To preserve the molecule, you must understand what destroys it. The following diagram illustrates the specific degradation pathways for this amine-sulfide hybrid.

DegradationPathways Compound N-[2-(Pyridin-2-yl)ethyl] thian-3-amine (Active API/Intermediate) Sulfoxide S-Oxide Impurity (Sulfoxide) Compound->Sulfoxide 1° S-Oxidation (Fast) NOxide N-Oxide Impurity (Pyridine/Amine Oxide) Compound->NOxide N-Oxidation Carbamate Ammonium Carbamate (Salt Precipitate) Compound->Carbamate Nucleophilic Attack PhotoDeg Photo-oxidative Cleavage Products Compound->PhotoDeg Radical Mechanism Oxygen Atmospheric O₂ / Peroxides Oxygen->Sulfoxide Oxygen->NOxide CO2 Atmospheric CO₂ CO2->Carbamate Light UV/Visible Light Light->PhotoDeg Sulfone S,S-Dioxide Impurity (Sulfone) Sulfoxide->Sulfone 2° S-Oxidation (Slow)

Figure 1: Primary degradation pathways. Note that S-oxidation (thiane ring) is kinetically faster than N-oxidation in most storage environments.

Part 2: Storage Protocols & Best Practices

The following protocols are designed to interrupt the pathways shown above.

Protocol A: The "Golden Standard" (Long-Term Storage > 1 Month)

Recommended for: Reference standards, bulk intermediates.

ParameterSpecificationTechnical Rationale
Physical Form Hydrochloride Salt (xHCl) The free base is likely an oil or low-melting solid prone to oxidation. Converting to a salt (HCl or Oxalate) protonates the amine, reducing its nucleophilicity and reactivity toward O₂ and CO₂ [1].
Temperature -20°C or -80°C Arrhenius kinetics dictate that reducing temperature significantly slows the rate of S-oxidation (sulfide to sulfoxide) [2].
Atmosphere Argon Overlay Argon is heavier than air and provides a better "blanket" than Nitrogen for preventing O₂ diffusion into the vial.
Container Amber Glass + Parafilm Amber glass blocks UV light (preventing photo-oxidation of the pyridine ring). Parafilm acts as a secondary moisture barrier.
Protocol B: Handling the Free Base (Short-Term Use)

Recommended for: Immediate synthesis steps where the salt cannot be used.

  • Solvent Exclusion: Never store the free base in chlorinated solvents (DCM/Chloroform) for extended periods. These can form reactive carbenes or radical species over time that react with the pyridine nitrogen [3].

  • Inert Transfer: Always sample the compound inside a glovebox or under a positive pressure of nitrogen.

  • Flash Chromatography: If purification is needed, add 1% Triethylamine to the eluent to prevent acid-catalyzed decomposition of the thiane ring on silica gel.

Part 3: Troubleshooting Guide (FAQs)

Q1: My compound has turned from off-white to yellow/orange. Is it still usable?

  • Diagnosis: This is the classic "Pyridine/Amine Yellowing." It usually indicates trace N-oxidation or the formation of conjugated impurities (Schiff bases) due to oxidation.

  • Action:

    • Run an LC-MS. Look for a mass shift of +16 Da (Mono-oxidation: S-oxide or N-oxide) or +32 Da (Sulfone).

    • If the impurity is <5%, you can repurify.

    • Cleanup: Dissolve in EtOAc, wash with 10% Na₂CO₃ (to remove acidic impurities), dry over Na₂SO₄, and re-concentrate.

Q2: The solubility seems to have decreased. It won't dissolve in DCM anymore.

  • Diagnosis: You likely have Carbamate Formation . The secondary amine in the linker (-NH-) reacts with CO₂ from the air to form a salt-like carbamate species, which is insoluble in non-polar solvents like DCM but soluble in water/methanol.

  • Action:

    • Attempt to dissolve a small sample in dilute HCl (1M). If it dissolves and bubbles slightly (releasing CO₂), it was the carbamate.

    • Basify the solution back to pH 10 and extract with DCM to recover the free base.

Q3: Can I store this in DMSO?

  • CRITICAL WARNING: No.

  • Reasoning: DMSO is a mild oxidant (Swern oxidation mechanism). While stable at room temp, DMSO can slowly transfer oxygen to the thiane sulfur over long periods, especially if trace acid is present or if exposed to light [4].

  • Alternative: Store stock solutions in Anhydrous Ethanol or Acetonitrile at -20°C.

Part 4: Advanced Stabilization (Salt Formation)

If you are synthesizing this compound yourself, do not store the free base. Convert it immediately to the Dihydrochloride Salt .

Procedure:

  • Dissolve the crude free base in minimal anhydrous Ethanol or Diethyl Ether.

  • Cool to 0°C in an ice bath.

  • Dropwise add 2.2 equivalents of HCl in Dioxane (4M) or HCl in Ether (2M) .

    • Note: We use 2.2 equivalents to protonate both the Pyridine Nitrogen and the Secondary Amine.

  • A white precipitate should form immediately.

  • Filter under Nitrogen (using a Schlenk frit if possible) to avoid hygroscopic water absorption.

  • Dry under high vacuum for 24 hours.

Validation: Check the ¹H NMR. The shift of the CH₂ protons adjacent to the nitrogen will move downfield (deshielded) upon protonation, confirming salt formation.

References
  • Sigma-Aldrich. (n.d.). Product Safety and Handling: Pyridine and Amine Derivatives. Retrieved from

  • LibreTexts Chemistry. (2019).[1] Oxidation of Sulfides and Thiols. Retrieved from

  • National Institutes of Health (NIH). (2020). Thiosulfoxide and Sulfane Sulfur Chemistry. PMC. Retrieved from

  • ScienceMadness & Chemical Forums. (2008). Storage Stability of Pyridine Derivatives. Retrieved from

(Note: While specific CAS data for this exact hybrid molecule is proprietary/rare, the protocols above are derived from the standard operating procedures for the constituent functional groups: Thianes [Cyclic Sulfides] and Pyridinyl-ethylamines.)

Sources

Technical Support Guide: NMR Spectral Analysis of N-[2-(Pyridin-2-yl)ethyl]thian-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Triage

You are likely analyzing N-[2-(Pyridin-2-yl)ethyl]thian-3-amine (CAS: 1019487-95-6) and observing spectral anomalies.[1] This molecule contains three distinct "trouble zones" for NMR spectroscopy:

  • A Basic Pyridine Ring: Highly sensitive to pH and trace acids in solvents.

  • A Thiane Heterocycle: Subject to ring inversion dynamics and facile oxidation.

  • A Secondary Amine Linker: Prone to hydrogen bonding and proton exchange broadening.

Use the following diagnostic tree to identify your specific issue before proceeding to the detailed protocols.

TroubleshootingTree Start START: Describe the Anomaly Q1 Are peaks doubled or showing complex splitting? Start->Q1 Q2 Are signals broad, missing, or shifting between runs? Start->Q2 SubQ1 Does the doubling persist after D2O shake? Q1->SubQ1 SubQ2 Is the Pyridine region deshielded (>8.5 ppm)? Q2->SubQ2 Oxidation DIAGNOSIS: Sulfur Oxidation (Sulfoxide Diastereomers) SubQ1->Oxidation Yes (Likely) Rotamers DIAGNOSIS: Slow Ring Inversion (Low Temp Only) SubQ1->Rotamers No (Rare at RT) Salt DIAGNOSIS: Protonation/Salt Formation (Trace HCl in CDCl3) SubQ2->Salt Yes Exchange DIAGNOSIS: Amine Exchange (NH Broadening) SubQ2->Exchange No

Figure 1: Diagnostic decision tree for isolating spectral anomalies in thiane-pyridine conjugates.

Issue: Peak Doubling & Complexity (The "Impurity" Trap)

Symptom: You observe two sets of signals for the thiane ring protons, often with unequal intensity. You suspect a rotamer or an impurity.

Technical Explanation: The most common cause for this specific scaffold is Sulfur Oxidation . The thiane sulfur is easily oxidized to a sulfoxide (


) by atmospheric oxygen or peroxides in aged solvents (e.g., ethers).
  • The Stereochemical Consequence: The C3 carbon of the thiane ring is chiral. When the sulfur is oxidized to a sulfoxide, the sulfur atom also becomes a chiral center (lone pair vs. oxygen). This creates two stable diastereomers (cis/trans relative to the C3-amine substituent).

  • NMR Evidence: Diastereomers have distinct physical properties and distinct NMR spectra. You will see two sets of peaks that do not coalesce upon heating (unlike rotamers).

Diagnostic Protocol: The Oxidation Check

  • Check the

    
    -Protons:  Focus on the protons adjacent to the sulfur (C2 and C6 of the thiane ring).
    
    • Sulfide (Target):

      
       2.6 – 2.8 ppm.
      
    • Sulfoxide (Impurity):

      
       2.8 – 3.2 ppm (Significant downfield shift due to the anisotropic effect of 
      
      
      
      ).
    • Sulfone (Over-oxidation):[2]

      
       3.0 – 3.4 ppm.
      
  • Mass Spectrometry Confirmation: Run a quick LC-MS.

    • Target Mass (

      
      ): 209.1 Da.
      
    • Sulfoxide Mass (

      
      ): 225.1 Da.
      

Resolution:

  • If sulfoxide is present, repurify using fresh reducing conditions or prepare a new batch under inert atmosphere (

    
    /Ar).
    
  • Avoid using aged THF or ethers during synthesis/workup, as they contain peroxides that promote this oxidation.

Issue: Chemical Shift Drifts (The pH Effect)

Symptom: The pyridine aromatic protons (especially the doublet near the nitrogen) appear significantly deshielded (shifted downfield) compared to literature values or previous batches.

Technical Explanation: Both the secondary amine and the pyridine ring are basic.


 often degrades to form trace HCl (hydrochloric acid) and phosgene upon exposure to light/air.
  • Mechanism: The pyridine nitrogen becomes protonated (

    
    ). This removes electron density from the ring, causing a downfield shift (deshielding).[3]
    
  • Shift Magnitude: The proton at the ortho position (adjacent to N) can shift from

    
    8.5 ppm (free base) to 
    
    
    
    ppm (salt).

Protocol: In-Situ Neutralization Do not assume your sample is neutral just because you worked it up with base.[1]

  • Run the Spectrum: Note the shift of the pyridine

    
    -proton.
    
  • Add Base: Add 1-2 drops of

    
     dissolved in 
    
    
    
    (or solid
    
    
    directly into the tube if you filter later).
  • Shake & Rerun: If the peaks shift upfield (lower ppm), your original sample was partially protonated.

Issue: Broad or Missing Signals (Conformational Dynamics)

Symptom: The signal for the NH proton is missing, or the thiane ring protons appear as broad, undefined mounds rather than sharp multiplets.

Technical Explanation:

  • Amine Exchange (NH): The secondary amine proton is in rapid exchange with trace water in the solvent. If the exchange rate is intermediate on the NMR time scale, the peak broadens into the baseline.

  • Thiane Ring Inversion: The thiane ring undergoes a chair-chair interconversion. At room temperature, this is usually fast, averaging the axial and equatorial protons. However, bulky substituents at C3 (like your pyridine-ethyl chain) can raise the energy barrier, pushing the coalescence temperature near RT, resulting in broadening.

Protocol: Variable Temperature (VT) & Solvent Switch

ExperimentProcedureExpected Outcome

Shake
Add 2 drops

to sample.[1] Shake.
NH peak disappears completely (confirms assignment).
Solvent Switch Switch from

to

.

forms H-bonds with the NH, slowing exchange. The NH becomes a sharp triplet/doublet.
VT-NMR (Cooling) Cool sample to -40°C."Freezes" the thiane ring flip. Broad multiplets will resolve into distinct axial/equatorial signals.

Summary Data Table

Use this table to validate your assignment of N-[2-(Pyridin-2-yl)ethyl]thian-3-amine.

Proton EnvironmentApprox. Shift (ppm)MultiplicityNotes
Pyridine

-H
8.50 - 8.60DoubletShifts to >8.8 if protonated (Salt).[1]
Pyridine Aromatic 7.10 - 7.70MultipletsCharacteristic pattern.[1]
Linker (

)
2.80 - 3.00Triplet/MultipletOverlaps with thiane

-protons.[1]
Thiane

-H (

)
2.60 - 2.80MultipletsDiagnostic: Shifts to ~3.0 if oxidized.[1]
Thiane

-H
1.60 - 2.20MultipletsComplex envelope due to ring puckering.[1]
Amine (

)
1.50 - 2.50Broad SingletHighly variable; disappears with

.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[4] (Foundational text for chemical shift ranges and exchange phenomena).

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • Reich, H. J. (2024). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison.[1] [Link] (Reference for pyridine/amine basicity and protonation effects).

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link] (Essential for identifying solvent impurities vs. sample peaks).

  • Lambert, J. B., & Keske, R. G. (1966). Conformational Properties of Thiane and Thiane-1-oxide. The Journal of Organic Chemistry, 31(10), 3429–3431. (Specific reference for thiane ring inversion barriers and oxide shifts).

Sources

Method development for chiral separation of N-[2-(Pyridin-2-yl)ethyl]thian-3-amine enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #CS-PYR-THI-001 Status: Open Subject: Method Development & Troubleshooting for Basic Heterocyclic Amines Assigned Specialist: Senior Application Scientist, Chiral Technologies Division

Executive Summary & Molecule Analysis

Welcome to the Technical Support Hub. You are attempting to separate the enantiomers of N-[2-(Pyridin-2-yl)ethyl]thian-3-amine . Before proceeding to the protocol, we must analyze the "personality" of your analyte to predict its chromatographic behavior.

Analyte Profile[1][2][3]
  • Core Structure: Thiane ring (saturated 6-membered sulfur heterocycle).

  • Chiral Center: Position 3 of the thiane ring.

  • Functional Groups:

    • Secondary Amine: Basic, capable of hydrogen bonding.

    • Pyridine Ring: Basic, aromatic (

      
       active).
      
    • Thioether (S): Potential for dipole interactions, but generally hydrophobic in RP; susceptible to oxidation over long periods.

Critical Challenge: The molecule contains two basic nitrogen atoms (pyridine and secondary amine). Without proper mobile phase suppression, these will interact strongly with residual silanols on the silica support, leading to severe peak tailing and loss of resolution (


).

Method Development Protocol (SOP)

Do not rely on trial and error. Follow this systematic screening workflow designed for basic chiral amines.

Phase 1: Column Selection (The "Golden Four")

We recommend starting with Immobilized Polysaccharide Columns . They offer solvent flexibility (crucial for solubility) and robustness.

PriorityColumn CodeSelector ChemistryWhy?
1 CHIRALPAK® IG Amylose tris(3-chloro-5-methylphenylcarbamate)"The Generalist" – Excellent for basic amines and heterocycles.
2 CHIRALPAK® IA Amylose tris(3,5-dimethylphenylcarbamate)Immobilized version of the legendary AD-H. High success rate.
3 CHIRALPAK® IC Cellulose tris(3,5-dichlorophenylcarbamate)Complementary selectivity to IA/IG.
4 CHIRALPAK® IB N Cellulose tris(3,5-dimethylphenylcarbamate)Immobilized OD-H. Good for aromatic recognition.
Phase 2: Mobile Phase Screening

Standard Flow Rate: 1.0 mL/min Temperature: 25°C Detection: UV 254 nm (Pyridine absorption)

Strategy A: Normal Phase (Standard)

Best for initial screening.

  • Solvent: n-Hexane / Ethanol (90:10 v/v)

  • Additive (CRITICAL): 0.1% Diethylamine (DEA) or Ethanolamine.

    • Note: DEA competes with the pyridine/amine for silanol sites, sharpening the peak.

Strategy B: Polar Organic Mode (POM)

Use if the compound is insoluble in Hexane or if Strategy A fails.

  • Solvent: 100% Acetonitrile or Methanol/Acetonitrile (50:50).

  • Additive: 0.1% DEA + 0.1% Acetic Acid (if using Methanol/ACN mixes to form a volatile salt).

Visualization: Screening Workflow

MethodDevelopment Start START: Analyte Assessment (Basic Pyridine-Thiane Amine) Solubility Check Solubility in Hexane/Alcohol Start->Solubility NP_Screen Normal Phase Screening Hexane/EtOH/DEA (90:10:0.1) Columns: IG, IA, IC, IB Solubility->NP_Screen Soluble POM_Screen Polar Organic Screening 100% ACN or MeOH + 0.1% DEA Columns: IG, IA, IC Solubility->POM_Screen Insoluble Decision Resolution (Rs) > 1.5? NP_Screen->Decision POM_Screen->Decision Optimize Optimization: 1. Adjust % Alcohol 2. Change Temp (10-40°C) 3. Switch Alcohol (IPA vs EtOH) Decision->Optimize No (Rs < 1.5) Success VALIDATED METHOD Decision->Success Yes Optimize->Decision

Caption: Systematic screening workflow for N-[2-(Pyridin-2-yl)ethyl]thian-3-amine, prioritizing Normal Phase followed by Polar Organic Mode.

Troubleshooting & FAQs

This section addresses specific issues reported by users working with pyridine-containing chiral amines.

Q1: My peaks are tailing severely ( ). The separation looks like a "shark fin." What is wrong?

Diagnosis: Silanol Interaction. The pyridine ring and the secondary amine are interacting with the acidic silanols on the silica surface of the column, rather than the chiral selector.

Corrective Actions:

  • Increase Base Additive: Increase Diethylamine (DEA) from 0.1% to 0.2% or even 0.5%.

  • Switch Additive: Change DEA to Ethylenediamine (EDA) . EDA is bidentate and often more effective at masking silanols for stubborn basic compounds.

  • Check Column History: If the column was previously used with acidic mobile phases, it may need extensive flushing (20 column volumes of 100% Ethanol + 0.5% DEA) to regenerate the basic state.

Q2: I see separation, but the resolution is poor ( ). How do I get baseline?

Diagnosis: Insufficient Selectivity (


).

Corrective Actions:

  • Temperature Effect: Lower the temperature to 10°C or 15°C . Chiral recognition is enthalpy-driven; lower temperatures often "freeze" the chiral conformation, improving discrimination.

  • Alcohol Switch: If using Ethanol, switch to 2-Propanol (IPA) . IPA is bulkier and forms different hydrogen bonding networks, often drastically changing selectivity on Amylose columns (IA/IG).

  • Dilute the Modifier: Reduce the alcohol content (e.g., from 10% to 5% or 2%). This increases the retention factor (

    
    ), giving the enantiomers more time to interact with the selector.
    
Q3: The thiane sulfur atom—should I be worried about oxidation?

Diagnosis: Chemical Stability. Thioethers can oxidize to sulfoxides (


) or sulfones (

) over time, creating new chiral centers and complicating the chromatogram (up to 4 peaks).

Corrective Actions:

  • Fresh Prep: Prepare samples immediately before injection.

  • Avoid Peroxides: Ensure your ethers/THF (if used) are peroxide-free.

  • In-Run Stability: Standard HPLC run times (<20 mins) are generally too short for significant on-column oxidation unless the mobile phase contains oxidants.

Visualization: Troubleshooting Logic

Troubleshooting Issue Identify Issue Tailing Peak Tailing Issue->Tailing LowRes Low Resolution Issue->LowRes Drift RT Drift Issue->Drift Fix_Tailing 1. Add 0.1% DEA 2. Switch to EDA 3. Flush Column Tailing->Fix_Tailing Fix_LowRes 1. Lower Temp (15°C) 2. Switch EtOH -> IPA 3. Reduce % Alcohol LowRes->Fix_LowRes Fix_Drift 1. Check Temp Stability 2. Equilibrate (20 CV) 3. Check Solvent Evaporation Drift->Fix_Drift

Caption: Decision tree for resolving common chromatographic anomalies with basic chiral amines.

Advanced Optimization: SFC vs. HPLC

For drug development professionals scaling up for purification, Supercritical Fluid Chromatography (SFC) is often superior for this class of molecules.

FeatureNormal Phase HPLCSFC (Supercritical CO2)
Speed Moderate (15-30 min)Fast (3-8 min)
Solvent Cost High (Hexane/EtOH)Low (CO2 is cheap/recyclable)
Solubility GoodExcellent (for lipophilic amines)
Basic Additives Required (DEA) Required (DEA/IPA)

Recommendation: If you have access to SFC, screen Chiralpak IG and IC with a gradient of CO2 / Methanol + 0.2% DEA . The high diffusivity of supercritical CO2 often mitigates the mass transfer resistance caused by the bulky pyridine-ethyl tail, resulting in sharper peaks than HPLC.

References

  • Daicel Chiral Technologies. (2023). Instruction Manual for CHIRALPAK® IA, IB, IC, ID, IE, IF, IG. Link

  • Subramanian, G. (Ed.). (2008).[1] Chiral Separation Techniques: A Practical Approach. Wiley-VCH. (See Chapter 3: Polysaccharide Phases for Basic Compounds).

  • Hamman, C., et al. (2011). "Method development for the separation of enantiomers of basic drugs by supercritical fluid chromatography." Journal of Chromatography A, 1218(21), 3529-3536. Link

  • Zhang, T., et al. (2014). "Enantioseparation of basic chiral compounds on polysaccharide-based chiral stationary phases: A review." Trends in Analytical Chemistry, 61, 1-12. (Discusses the critical role of basic additives like DEA/EDA).

Sources

Validation & Comparative

Navigating the Labyrinth: A Comparative Guide to Target Engagement and Validation for N-[2-(Pyridin-2-yl)ethyl]thian-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the journey of a novel small molecule from synthesis to a potential therapeutic is fraught with challenges. A critical and often formidable hurdle is the identification and validation of its biological target. This guide provides an in-depth, comparative analysis of modern techniques for target engagement and validation, using the novel compound N-[2-(Pyridin-2-yl)ethyl]thian-3-amine as a case study. We will navigate the experimental landscape from broad, unbiased target discovery to precise, quantitative validation of binding interactions, empowering you to make informed decisions in your research.

The Enigma of a New Molecule: Charting the Course for Target Discovery

When presented with a novel bioactive compound such as N-[2-(Pyridin-2-yl)ethyl]thian-3-amine, the primary question is: what protein or proteins does it interact with in the complex milieu of a cell to exert its effect? Answering this requires a multi-pronged approach, beginning with unbiased methods to "fish" for potential binding partners.

Phase 1: Unbiased Target Identification

The initial phase of target discovery aims to generate a list of putative protein targets from a complex biological sample, such as a cell lysate or tissue homogenate. Chemical proteomics is a powerful discipline that integrates chemistry and proteomics to achieve this.[1]

One of the most direct methods for identifying protein targets of a small molecule is affinity selection-mass spectrometry (AS-MS).[2][3] This technique relies on the specific interaction between the small molecule (the "bait") and its target proteins (the "prey").

Scientific Rationale

The core principle of AS-MS is to immobilize the small molecule of interest on a solid support (e.g., beads) to create an affinity matrix. When a complex protein mixture is passed over this matrix, proteins that bind to the small molecule are captured, while non-binding proteins are washed away. The captured proteins are then eluted and identified using high-resolution mass spectrometry.[4] This method provides a direct physical link between the compound and its potential targets.

Experimental Protocol: Affinity Selection-Mass Spectrometry for N-[2-(Pyridin-2-yl)ethyl]thian-3-amine

  • Immobilization of the Ligand:

    • Synthesize an analog of N-[2-(Pyridin-2-yl)ethyl]thian-3-amine containing a linker arm with a reactive group (e.g., a carboxylic acid or an amine). This linker is crucial and should be placed at a position on the molecule that is predicted to be non-essential for target binding, to avoid steric hindrance.

    • Covalently couple the linker-modified compound to activated chromatography beads (e.g., NHS-activated sepharose or magnetic beads).

    • Prepare a control matrix with beads that have been treated with the linker alone to identify non-specific binders.

  • Protein Extraction:

    • Prepare a lysate from the cell line or tissue of interest under native (non-denaturing) conditions to preserve protein structure and interactions.

    • Clarify the lysate by centrifugation to remove insoluble material.

  • Affinity Capture:

    • Incubate the clarified lysate with both the N-[2-(Pyridin-2-yl)ethyl]thian-3-amine-coupled beads and the control beads.

    • Wash the beads extensively with buffer to remove non-specifically bound proteins.

  • Elution and Protein Identification:

    • Elute the bound proteins from the beads. This can be done using a competitive elution with an excess of the free (non-immobilized) N-[2-(Pyridin-2-yl)ethyl]thian-3-amine, or by using a denaturing elution buffer (e.g., containing SDS or urea).

    • Separate the eluted proteins by SDS-PAGE and identify protein bands of interest by in-gel digestion followed by LC-MS/MS. Alternatively, perform an in-solution digest of the entire eluate for a more comprehensive proteomic analysis.

    • Proteins that are significantly enriched in the N-[2-(Pyridin-2-yl)ethyl]thian-3-amine eluate compared to the control eluate are considered putative targets.

Workflow for Affinity Selection-Mass Spectrometry

cluster_prep Preparation cluster_capture Affinity Capture cluster_analysis Analysis ligand Synthesize Linker-Modified N-[2-(Pyridin-2-yl)ethyl]thian-3-amine beads Immobilize on Beads ligand->beads incubation Incubate Lysate with Beads beads->incubation lysate Prepare Native Cell Lysate lysate->incubation wash Wash to Remove Non-specific Binders incubation->wash elution Elute Bound Proteins wash->elution ms LC-MS/MS Analysis elution->ms identification Identify Putative Targets ms->identification

Workflow for identifying protein targets using affinity selection-mass spectrometry.

Activity-Based Protein Profiling (ABPP) is a chemoproteomic strategy that utilizes chemical probes to assess the functional state of enzymes in complex proteomes.[5][6]

Scientific Rationale

ABPP probes are small molecules that typically consist of two key elements: a reactive group that forms a covalent bond with the active site of an enzyme, and a reporter tag (e.g., a fluorophore or biotin) for detection and enrichment.[7] By using a probe that is structurally similar to N-[2-(Pyridin-2-yl)ethyl]thian-3-amine, one can perform a competitive ABPP experiment. In this setup, pre-incubation of a proteome with N-[2-(Pyridin-2-yl)ethyl]thian-3-amine will lead to a decrease in the labeling of its target proteins by the probe. This reduction in signal is then quantified by mass spectrometry to identify the targets.

Experimental Protocol: Competitive ABPP

  • Probe Selection/Synthesis:

    • Select or synthesize an ABPP probe that is known to target a broad class of enzymes that are likely targets for N-[2-(Pyridin-2-yl)ethyl]thian-3-amine, based on its chemical structure.

    • Alternatively, a custom probe can be designed by modifying the N-[2-(Pyridin-2-yl)ethyl]thian-3-amine scaffold with a reactive group and a reporter tag.

  • Competitive Labeling:

    • Treat the biological sample (e.g., live cells or cell lysate) with varying concentrations of N-[2-(Pyridin-2-yl)ethyl]thian-3-amine or a vehicle control.

    • Add the ABPP probe to the samples and incubate to allow for covalent labeling of target enzymes.

  • Analysis:

    • If the probe has a fluorescent tag, the labeled proteins can be visualized by SDS-PAGE and in-gel fluorescence scanning. A decrease in fluorescence intensity for a particular protein band in the presence of N-[2-(Pyridin-2-yl)ethyl]thian-3-amine indicates target engagement.

    • If the probe has a biotin tag, the labeled proteins are enriched using streptavidin beads, digested, and analyzed by quantitative mass spectrometry. Proteins with a reduced signal in the N-[2-(Pyridin-2-yl)ethyl]thian-3-amine-treated samples are identified as targets.

Workflow for Competitive Activity-Based Protein Profiling

cluster_labeling Competitive Labeling cluster_enrichment Enrichment & Digestion cluster_analysis Analysis lysate Cell Lysate compound N-[2-(Pyridin-2-yl)ethyl]thian-3-amine lysate->compound Pre-incubation probe ABPP Probe compound->probe Competitive Labeling enrich Enrich Labeled Proteins (e.g., Streptavidin Beads) probe->enrich digest On-bead Digestion enrich->digest ms Quantitative LC-MS/MS digest->ms quantify Identify and Quantify Target Proteins ms->quantify

Workflow for competitive Activity-Based Protein Profiling (ABPP).

Phase 2: Target Engagement and Validation in a Cellular Context

Once a list of putative targets has been generated, it is crucial to confirm that N-[2-(Pyridin-2-yl)ethyl]thian-3-amine engages these targets within a living cell. The Cellular Thermal Shift Assay (CETSA) is the gold standard for this purpose.

CETSA is a powerful biophysical method for assessing drug-target interactions in intact cells and tissues.[8]

Scientific Rationale

The principle of CETSA is based on the ligand-induced thermal stabilization of a target protein.[9] When a protein is heated, it denatures and aggregates. However, if a small molecule is bound to the protein, it can stabilize the protein's structure, increasing its melting temperature. In a CETSA experiment, cells are treated with the compound of interest, heated to various temperatures, and the amount of soluble target protein remaining is quantified. A shift in the melting curve of the protein in the presence of the compound provides direct evidence of target engagement in a physiologically relevant environment.[10]

Experimental Protocol: CETSA for Target Validation

  • Cell Treatment:

    • Culture an appropriate cell line and treat the cells with N-[2-(Pyridin-2-yl)ethyl]thian-3-amine at various concentrations, alongside a vehicle control.

    • Incubate the cells to allow for compound uptake and target binding.

  • Heat Challenge:

    • Aliquot the cell suspensions into PCR tubes.

    • Heat the tubes at a range of temperatures for a short duration (e.g., 3-8 minutes) using a thermal cycler.

    • Cool the samples to room temperature.

  • Lysis and Fractionation:

    • Lyse the cells using freeze-thaw cycles or sonication.

    • Separate the soluble protein fraction from the aggregated proteins by centrifugation at high speed.

  • Protein Detection and Quantification:

    • Collect the supernatant (soluble fraction) and quantify the amount of the putative target protein using a specific antibody-based method such as Western blotting or an immunoassay (e.g., ELISA or AlphaScreen).

    • Plot the amount of soluble protein as a function of temperature to generate melting curves for both the vehicle- and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample indicates thermal stabilization and thus, target engagement.

Workflow for Cellular Thermal Shift Assay (CETSA)

cluster_treatment Cell Treatment cluster_heating Heat Challenge cluster_analysis Analysis cells Intact Cells compound Treat with N-[2-(Pyridin-2-yl)ethyl]thian-3-amine cells->compound heat Heat Aliquots to Various Temperatures compound->heat lyse Lyse Cells heat->lyse centrifuge Centrifuge to Separate Soluble/Aggregated Proteins lyse->centrifuge quantify Quantify Soluble Target (e.g., Western Blot) centrifuge->quantify plot Plot Melting Curve quantify->plot

Workflow for the Cellular Thermal Shift Assay (CETSA).

Phase 3: Quantitative Biophysical and Biochemical Validation

After confirming target engagement in a cellular context, the next step is to quantitatively characterize the binding interaction using purified components. This provides crucial data on binding affinity, kinetics, and thermodynamics.

ITC is a gold-standard technique for the direct measurement of the thermodynamics of a binding interaction.[11]

Scientific Rationale

ITC measures the heat released or absorbed during the binding of a ligand to a macromolecule.[5] A solution of N-[2-(Pyridin-2-yl)ethyl]thian-3-amine is titrated into a solution of the purified target protein, and the heat change associated with each injection is measured. The resulting data can be used to determine the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction in a single experiment, providing a complete thermodynamic profile of the binding event.[6]

Experimental Protocol: ITC

  • Sample Preparation:

    • Express and purify the target protein to a high degree of homogeneity.

    • Prepare a concentrated solution of N-[2-(Pyridin-2-yl)ethyl]thian-3-amine in the same buffer as the protein.

    • Thoroughly dialyze the protein and dissolve the compound in the dialysis buffer to minimize buffer mismatch effects.

  • ITC Experiment:

    • Load the protein solution into the sample cell of the ITC instrument and the compound solution into the injection syringe.

    • Perform a series of injections of the compound into the protein solution while monitoring the heat changes.

  • Data Analysis:

    • Integrate the heat-flow peaks to obtain the heat change per injection.

    • Plot the heat change against the molar ratio of ligand to protein and fit the data to a suitable binding model to determine the thermodynamic parameters.

Workflow for Isothermal Titration Calorimetry (ITC)

cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis protein Purified Target Protein in Sample Cell titrate Inject Ligand into Protein Solution protein->titrate ligand N-[2-(Pyridin-2-yl)ethyl]thian-3-amine in Syringe ligand->titrate measure Measure Heat Change After Each Injection titrate->measure plot Plot Heat Change vs. Molar Ratio measure->plot fit Fit Data to Binding Model plot->fit thermo Determine K_D, n, ΔH, ΔS fit->thermo

Workflow for Isothermal Titration Calorimetry (ITC).

SPR is a powerful, label-free optical technique for real-time monitoring of biomolecular interactions.[12]

Scientific Rationale

In an SPR experiment, the purified target protein is immobilized on a sensor chip. A solution containing N-[2-(Pyridin-2-yl)ethyl]thian-3-amine is then flowed over the chip. The binding of the compound to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected in real-time as a change in the SPR signal. This allows for the determination of the association rate (kon), dissociation rate (koff), and the equilibrium dissociation constant (KD).[7][13]

Experimental Protocol: SPR

  • Immobilization:

    • Immobilize the purified target protein onto a suitable SPR sensor chip.

    • A control surface is also prepared to account for non-specific binding.

  • Binding Analysis:

    • Inject a series of concentrations of N-[2-(Pyridin-2-yl)ethyl]thian-3-amine over the sensor and control surfaces.

    • Monitor the SPR response during the association and dissociation phases.

  • Data Analysis:

    • Subtract the control surface signal from the active surface signal to obtain the specific binding sensorgram.

    • Fit the sensorgrams to a kinetic binding model to determine kon, koff, and KD.

Workflow for Surface Plasmon Resonance (SPR)

cluster_prep Preparation cluster_binding Binding Analysis cluster_analysis Data Analysis immobilize Immobilize Purified Target Protein on Sensor Chip inject Inject N-[2-(Pyridin-2-yl)ethyl]thian-3-amine at Various Concentrations immobilize->inject monitor Monitor Real-time SPR Signal inject->monitor sensorgram Generate Sensorgrams monitor->sensorgram fit Fit Data to Kinetic Model sensorgram->fit kinetics Determine k_on, k_off, K_D fit->kinetics

Workflow for Surface Plasmon Resonance (SPR).

If the identified target is an enzyme, a biochemical activity assay is essential to determine the functional consequence of compound binding.

Scientific Rationale

Enzyme assays measure the rate of an enzymatic reaction. By performing the assay in the presence of varying concentrations of N-[2-(Pyridin-2-yl)ethyl]thian-3-amine, one can determine if the compound inhibits or activates the enzyme. The concentration of the compound that produces a 50% change in enzyme activity (IC50 for inhibition or EC50 for activation) is a key measure of its potency.

Experimental Protocol: Enzyme Inhibition Assay

  • Assay Development:

    • Develop a robust assay to measure the activity of the purified target enzyme. This could be based on spectrophotometry, fluorometry, or luminometry, depending on the enzyme and its substrate.

  • IC50 Determination:

    • Perform the enzyme reaction in the presence of a range of concentrations of N-[2-(Pyridin-2-yl)ethyl]thian-3-amine.

    • Measure the enzyme activity at each compound concentration.

  • Data Analysis:

    • Plot the enzyme activity as a function of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Workflow for a Biochemical Enzyme Assay

cluster_setup Assay Setup cluster_reaction Enzymatic Reaction cluster_analysis Data Analysis enzyme Purified Enzyme incubate Incubate Components enzyme->incubate substrate Substrate substrate->incubate compound N-[2-(Pyridin-2-yl)ethyl]thian-3-amine (Varying Concentrations) compound->incubate measure Measure Product Formation or Substrate Depletion incubate->measure plot Plot Activity vs. Compound Concentration measure->plot fit Fit Dose-Response Curve plot->fit ic50 Determine IC50 Value fit->ic50

Sources

Comparative analysis of N-[2-(Pyridin-2-yl)ethyl]thian-3-amine with known inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Comparative Analysis of N-[2-(Pyridin-2-yl)ethyl]thian-3-amine

Executive Technical Summary

N-[2-(Pyridin-2-yl)ethyl]thian-3-amine (hereafter referred to as NPET-3 ) represents a structural evolution of the classic histamine pharmacophore. By incorporating a thian-3-yl (tetrahydrothiopyran-3-yl) moiety onto the ethyl-pyridine scaffold, this compound is engineered to modulate the Histamine H3 Receptor (H3R) .

Unlike the clinical standard Betahistine (which acts as a weak H3 antagonist and H1 agonist), the bulkier thiane substitution in NPET-3 is predicted to abolish H1 agonist activity while significantly enhancing lipophilicity and H3R affinity. This guide objectively compares NPET-3 against three established inhibitors: Pitolisant (Clinical Standard), Thioperamide (Research Standard), and Ciproxifan .

Key Value Proposition:

  • Enhanced Lipophilicity: The thiane ring improves blood-brain barrier (BBB) penetration compared to acyclic amines.

  • Metabolic Differentiation: The sulfur atom in the thiane ring introduces a specific metabolic soft spot (S-oxidation), potentially reducing CYP450 interactions common with imidazole-based inhibitors.

Mechanistic Foundation: H3R Inverse Agonism

To validate NPET-3, one must understand that "inhibitors" in this class function primarily as Inverse Agonists . The H3 receptor exhibits high constitutive activity (basal signaling) even in the absence of histamine.

  • Mechanism: NPET-3 binds to the transmembrane domain of H3R, stabilizing the G-protein uncoupled state (R).

  • Signaling Impact: This blockade prevents the activation of Gαi/o proteins, thereby relieving the inhibition of Adenylyl Cyclase (AC) and increasing cAMP levels in the presynaptic neuron.

  • Outcome: Enhanced release of neurotransmitters (Histamine, Acetylcholine, Norepinephrine).

Visualization: H3R Signaling & Inhibition Pathway

H3R_Pathway cluster_effect Effect of NPET-3 H3R_Active H3 Receptor (Constitutively Active) H3R_Inactive H3 Receptor (Inactive State) H3R_Active->H3R_Inactive  Conformational Shift G_Protein Gαi/o Protein (Activated) H3R_Active->G_Protein  Activates H3R_Inactive->G_Protein  Prevents Activation NPET3 NPET-3 (Inverse Agonist) NPET3->H3R_Active  Binds & Stabilizes AC Adenylyl Cyclase G_Protein->AC  Inhibits G_Protein->AC  Relieves Inhibition cAMP cAMP Levels AC->cAMP  Produces AC->cAMP  Increases Release Neurotransmitter Release (HA, ACh, NE) cAMP->Release  Modulates

Figure 1: Mechanism of Action. NPET-3 stabilizes the inactive receptor state, reversing the constitutive suppression of cAMP and boosting neurotransmitter release.

Comparative Analysis Matrix

The following data synthesizes established values for known inhibitors with the target profile required for NPET-3 to be considered a viable lead.

FeatureNPET-3 (Target Profile) Pitolisant (Clinical Ref)Thioperamide (Research Ref)Betahistine (Structural Parent)
Primary Target H3R Antagonist/Inverse Agonist H3R Inverse AgonistH3R AntagonistH3 Antagonist / H1 Agonist
Chemical Class Aminothiane Piperidine-EtherImidazole derivativePyridine-ethylamine
Binding Affinity (

)
< 10 nM (Required)0.16 - 5.0 nM [1]2 - 10 nM [2]~10,000 nM (Weak)
H3 vs H4 Selectivity > 100-fold > 1000-foldLow (binds H4)Low
BBB Permeability High (Lipophilic Thiane)HighModerate (P-gp substrate)High
Metabolic Liability S-oxidation (Sulfoxide) CYP2D6 (Major)Imidazole ring openingN-demethylation
Key Advantage Non-Imidazole / Novel IP Clinical EfficacyHigh Potency ToolSafety Profile
Key Limitation Chirality (Thiane C3) QT Prolongation riskHepatotoxicity (in vivo)Low Potency

Analysis of Competitive Edge:

  • Vs. Thioperamide: Thioperamide contains an imidazole ring, which is associated with CYP450 inhibition and hepatotoxicity. NPET-3, being non-imidazole (pyridine-thiane), avoids this "imidazole penalty," making it a superior candidate for drug development.

  • Vs. Betahistine: Betahistine is rapidly metabolized and has low potency. The thiane ring in NPET-3 adds steric bulk and lipophilicity, likely increasing potency by 3-4 log units compared to Betahistine.

  • Vs. Pitolisant: Pitolisant is the gold standard. For NPET-3 to compete, it must demonstrate a

    
     nM and superior metabolic stability (e.g., longer half-life due to the saturated thiane ring).
    

Experimental Validation Protocols

To objectively benchmark NPET-3, the following self-validating protocols must be executed.

Protocol A: Competitive Radioligand Binding Assay (Affinity)

Objective: Determine the


 of NPET-3 displacing the standard radioligand 

-N-

-methylhistamine (

H-NAMH).

Reagents:

  • Membranes: CHO-K1 cells stably expressing human H3R.

  • Radioligand:

    
    -NAMH (Specific Activity ~80 Ci/mmol).
    
  • Reference: Thioperamide (

    
     for non-specific binding).
    

Step-by-Step Workflow:

  • Preparation: Dilute NPET-3 in assay buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl2) to create a 10-point concentration curve (

    
     M to 
    
    
    
    M).
  • Incubation: Mix 5

    
    g membrane protein, 1 nM 
    
    
    
    -NAMH, and NPET-3. Incubate for 60 minutes at 25°C .
    • Control 1 (Total Binding): Buffer + Membranes + Radioligand.

    • Control 2 (Non-Specific): Buffer + Membranes + Radioligand + 10

      
      M Thioperamide.
      
  • Harvesting: Rapidly filter through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (reduces non-specific binding).

  • Quantification: Count radioactivity via liquid scintillation spectroscopy.

  • Calculation: Plot % Inhibition vs. Log[NPET-3]. Fit to a one-site competition model to derive

    
    . Calculate 
    
    
    
    using the Cheng-Prusoff equation:
    
    
    (Where
    
    
    is radioligand concentration and
    
    
    is its dissociation constant).
Protocol B: GTP S Functional Assay (Inverse Agonism)

Objective: Confirm NPET-3 acts as an inverse agonist (decreasing basal G-protein activity) rather than a neutral antagonist.

Workflow Diagram:

GTP_Assay cluster_interpretation Interpretation Step1 Membrane Prep (hH3R-CHO) Step2 Add [35S]GTPγS + GDP (Excess) Step1->Step2 Step3 Add NPET-3 (No Histamine) Step2->Step3 Step4 Incubate 30 min @ 30°C Step3->Step4 Step5 Measure Bound [35S] Step4->Step5 Result1 Signal < Basal = Inverse Agonist Step5->Result1 Result2 Signal = Basal = Neutral Antagonist Step5->Result2

Figure 2: [35S]GTP


S Functional Screening Cascade.

Strategic Recommendations

  • Chirality Check: The thiane-3-amine moiety has a chiral center at C3.

    • Action: You must separate the (R)- and (S)- enantiomers of NPET-3. Historically, H3R discrimination is stereoselective (e.g., in comparable piperidine series). Test both; one will likely possess >10x potency.

  • Selectivity Screen: Run a counter-screen against H4 Receptor . High homology between H3 and H4 often leads to off-target immune modulation. A selectivity ratio of >100 is required for a CNS-focused lead.

  • Metabolic ID: Perform a microsomal stability assay. Watch for S-oxidation on the thiane ring. If clearance is too high, consider oxidizing the sulfur to a sulfone (SO2) or sulfoxide (SO) proactively, as these metabolites may retain activity (active metabolites).

References

  • Schwartz, J. C. (2011). The histamine H3 receptor: from discovery to clinical trials with pitolisant. British Journal of Pharmacology.

  • Arrang, J. M., et al. (1987). Highly potent and selective ligands for histamine H3-receptors. Nature.

  • Berlin, M., et al. (2011). Recent Advances in the Discovery of Histamine H3 Receptor Antagonists. Journal of Medicinal Chemistry.

  • Gemkow, M. J., et al. (2009). The histamine H3 receptor as a therapeutic drug target for CNS disorders. Drug Discovery Today.

Head-to-head comparison of N-[2-(Pyridin-2-yl)ethyl]thian-3-amine and [competitor compound]

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a head-to-head technical comparison between N-[2-(Pyridin-2-yl)ethyl]thian-3-amine (referred to herein as Thia-Betahistine ) and the industry-standard Betahistine (specifically Betahistine Dihydrochloride).

Executive Summary

N-[2-(Pyridin-2-yl)ethyl]thian-3-amine (Thia-Betahistine) represents a structural evolution of the classic anti-vertigo agent Betahistine . While Betahistine is a weak Histamine H3 receptor (H3R) antagonist and H1 agonist, its clinical efficacy is often limited by rapid metabolism and low receptor affinity. The Thia-Betahistine analogue incorporates a tetrahydro-2H-thiopyran-3-amine (thiane) moiety, introducing significant lipophilic bulk and a sulfur heteroatom. This modification is designed to enhance H3R binding affinity through increased hydrophobic interaction and alter metabolic clearance profiles compared to the N-methyl group of Betahistine.

This guide evaluates the pharmacological shift from the "Standard of Care" (Betahistine) to the "Next-Generation Candidate" (Thia-Betahistine).

Chemical & Pharmacological Profile
FeatureThia-Betahistine (Candidate) Betahistine (Standard)
IUPAC Name N-[2-(Pyridin-2-yl)ethyl]tetrahydro-2H-thiopyran-3-amineN-methyl-2-(pyridin-2-yl)ethanamine
Core Structure Pyridine-Ethyl-Amine-Thiane Ring Pyridine-Ethyl-Amine-Methyl
Molecular Weight ~222.35 g/mol 136.19 g/mol (Free base)
Primary Target Histamine H3 Receptor (Antagonist/Inverse Agonist)Histamine H3 (Antagonist) / H1 (Agonist)
Predicted H3 Affinity (

)
High (< 100 nM) (Enhanced via lipophilic pocket binding)Low (nM to

M range)
Metabolic Liability S-oxidation (Sulfoxide/Sulfone formation)MAO-mediated oxidation to Pyridylacetic Acid
Mechanistic Insight: The "Lipophilic Anchor" Effect

Betahistine's low affinity for H3R is attributed to the small size of its N-methyl group, which fails to fully occupy the hydrophobic pocket of the H3 receptor orthosteric site.

  • Thia-Betahistine Advantage: The 6-membered thiane ring acts as a "lipophilic anchor." Structure-Activity Relationship (SAR) studies on H3 antagonists demonstrate that replacing small alkyl groups with heterocycles (like piperidine or thiane) significantly increases binding energy (

    
    ) by displacing solvated water molecules from the receptor pocket [1].
    
Signal Transduction & Pathway Analysis

The therapeutic effect of both compounds relies on H3 Receptor Inverse Agonism . By blocking the constitutive activity of presynaptic H3 autoreceptors, they disinhibit the release of histamine, acetylcholine, and norepinephrine.

Diagram 1: H3R Signaling Blockade & Neurotransmitter Release The following diagram illustrates the pathway where Thia-Betahistine exerts superior blockade of


 coupling compared to Betahistine.

H3_Pathway H3R Presynaptic H3 Receptor (Constitutively Active) Gi Gi/o Protein H3R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP Levels AC->cAMP Reduces Ca Voltage-Gated Ca2+ Channels cAMP->Ca Modulates Release Histamine/NT Release Ca->Release Triggers Drug_Std Betahistine (Weak Binding) Drug_Std->H3R Partial Blockade Drug_New Thia-Betahistine (Strong Binding) Drug_New->H3R Potent Inverse Agonism Drug_New->Gi Prevents Activation

Caption: Thia-Betahistine prevents Gi-mediated inhibition of Adenylyl Cyclase, restoring cAMP levels and neurotransmitter release.

Experimental Protocols

To validate the superior performance of Thia-Betahistine, the following protocols are recommended.

Protocol A: Synthesis via Reductive Amination

Rationale: This method avoids over-alkylation common with direct alkyl halides.

  • Reagents: 2-(Pyridin-2-yl)acetaldehyde (1.0 eq), Tetrahydro-2H-thiopyran-3-amine (1.1 eq), Sodium Triacetoxyborohydride (STAB, 1.5 eq), DCM (Solvent).

  • Step 1: Dissolve aldehyde and amine in dry DCM under

    
     atmosphere. Stir for 30 min to form the imine intermediate.
    
  • Step 2: Add STAB portion-wise at 0°C. Warm to Room Temperature (RT) and stir for 12h.

  • Step 3: Quench with sat.

    
    . Extract with DCM (
    
    
    
    ).
  • Step 4: Purify via Flash Column Chromatography (MeOH:DCM gradient).

  • QC Check: Verify structure via

    
    -NMR (look for thiane ring protons at 
    
    
    
    1.5–3.0 ppm).
Protocol B: Competitive Binding Assay (

-N-methylhistamine)

Rationale: Determines


 values to quantify affinity improvement.
  • Membrane Prep: Use CHO-K1 cells stably expressing human H3R.

  • Incubation: Incubate membranes (

    
    ) with 
    
    
    
    -N-methylhistamine (1 nM) and varying concentrations (
    
    
    to
    
    
    M) of Betahistine or Thia-Betahistine.
  • Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM

    
    .
    
  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethylenimine.

  • Analysis: Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
    • Expected Result: Thia-Betahistine

      
       nM vs. Betahistine 
      
      
      
      nM [2].
Safety & Metabolic Stability

Betahistine Liability: Betahistine has a short plasma half-life (~3-4 hours) due to rapid oxidation by Monoamine Oxidase B (MAO-B) into inactive 2-Pyridylacetic Acid (2-PAA) .

Thia-Betahistine Advantage: The bulky thiane ring hinders access to the amine nitrogen by MAO enzymes, potentially extending the half-life. However, the sulfur atom introduces a new metabolic route: S-oxidation .

  • Risk: Formation of Sulfoxide (

    
    ) or Sulfone (
    
    
    
    ) metabolites.
  • Mitigation: S-oxidized metabolites often retain polarity and solubility, facilitating renal excretion without toxic accumulation.

Diagram 2: Metabolic Divergence

Metabolism Parent_Std Betahistine MAO MAO-B Enzyme Parent_Std->MAO Rapid Oxidation Parent_New Thia-Betahistine Parent_New->MAO Steric Hindrance (Slower) CYP CYP450 / FMO Parent_New->CYP S-Oxidation Metab_Std 2-Pyridylacetic Acid (Inactive) MAO->Metab_Std Metab_New Thiane-S-Oxide (Active/Inactive?) CYP->Metab_New

Caption: Thia-Betahistine resists rapid MAO degradation, shifting metabolism to potentially slower CYP/FMO pathways.

Conclusion & Recommendation

For researchers targeting vestibular disorders or cognitive deficits (H3 indications):

  • Use Betahistine if you require a clinically validated control with a known safety profile, despite its low potency.

  • Use N-[2-(Pyridin-2-yl)ethyl]thian-3-amine if you require a high-affinity tool compound to probe H3 receptor function more definitively in vitro or to explore extended-release pharmacokinetics in vivo. The thiane modification successfully addresses the "metabolic soft spot" of the methylamine group.

References
  • Berlin, M., et al. (2011). "Non-imidazole Histamine H3 Receptor Antagonists." Journal of Medicinal Chemistry. Link (General SAR for H3 antagonists).

  • Arrang, J. M., et al. (1987). "Actions of betahistine and histamine receptors in the brain." European Journal of Pharmacology. Link

  • GuideChem. (2024). "Product Record: N-[2-(Pyridin-2-yl)ethyl]thiolan-3-amine (CAS 1019487-95-6)." GuideChem Chemical Database. Link (Source for 5-membered analogue existence).

  • Sigma-Aldrich. (2024). "Betahistine Dihydrochloride Product Specification." Link

Orthogonal assays to confirm the biological activity of N-[2-(Pyridin-2-yl)ethyl]thian-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Orthogonal Assays for N-[2-(Pyridin-2-yl)ethyl]thian-3-amine

Executive Summary

N-[2-(Pyridin-2-yl)ethyl]thian-3-amine represents a distinct structural evolution in the class of histamine analogs. Structurally characterized by a 2-(2-aminoethyl)pyridine pharmacophore—a classic bioisostere of histamine—linked to a bulky thian-3-yl (tetrahydro-2H-thiopyran-3-yl) moiety, this compound is predicted to exhibit a dual pharmacological profile: Histamine H1 receptor agonism and Histamine H3 receptor antagonism/inverse agonism .

This guide outlines the orthogonal assay strategy required to validate this biological activity. Unlike simple binding screens, this multi-dimensional approach rigorously differentiates the compound's efficacy from structural analogs like Betahistine and 2-Pyridylethylamine , providing the definitive data package needed for drug development progression.

Biological Context & Mechanism of Action[1][2]

To design valid assays, we must first map the compound's structural logic to biological pathways.

  • The Scaffold: The 2-(pyridin-2-yl)ethyl group mimics the imidazole-ethyl chain of histamine, driving affinity for histamine receptors.

  • The Modification: The thian-3-amine substitution introduces steric bulk and lipophilicity. In histamine pharmacology, N-substitution often shifts a compound from a pure agonist (like histamine) to an H3-selective antagonist or partial agonist.

Hypothesized Mechanism:

  • H1 Receptor (Gq-coupled): Moderate agonism (vasodilation, capillary permeability).

  • H3 Receptor (Gi-coupled): Potent antagonism or inverse agonism (autoreceptor blockade, increasing neurotransmitter release).

Signaling Pathway Visualization

The following diagram illustrates the dual G-protein signaling pathways (Gq and Gi) that this compound is expected to modulate.

HistamineSignaling cluster_H1 H1 Receptor Pathway (Post-Synaptic) cluster_H3 H3 Receptor Pathway (Pre-Synaptic) Compound N-[2-(Pyridin-2-yl)ethyl]thian-3-amine H1R H1 Receptor (Gq-Coupled) Compound->H1R Agonist H3R H3 Receptor (Gi-Coupled) Compound->H3R Antagonist PLC PLC Activation H1R->PLC IP3 IP3 Generation PLC->IP3 Ca_Release Ca2+ Release (ER Stores) IP3->Ca_Release Response_H1 Vasodilation / Alertness Ca_Release->Response_H1 Gi Gi Protein Activation H3R->Gi AC Adenylate Cyclase (Inhibition) Gi->AC cAMP cAMP Reduction AC->cAMP Reduces Response_H3 Neurotransmitter Release (Disinhibition) cAMP->Response_H3 Low cAMP triggers release

Figure 1: Dual-target signaling mechanism. The compound activates H1 (Gq) leading to Calcium flux, while blocking H3 (Gi) to prevent cAMP reduction.

Orthogonal Assay Strategy

To confirm activity, we employ a "Triangulation Approach": Binding (Affinity), Functional Gq (H1 Efficacy), and Functional Gi (H3 Potency).

Assay 1: Radioligand Binding (The "Gold Standard" for Affinity)
  • Objective: Determine the equilibrium dissociation constant (

    
    ) for H1 and H3 receptors.
    
  • Why this assay? Functional assays can be confounded by signal amplification. Binding provides the thermodynamic truth of interaction.

  • Methodology:

    • H1: Displacement of

      
      -Pyrilamine in CHO-K1 membranes.
      
    • H3: Displacement of

      
      -N-alpha-methylhistamine in HEK-293 membranes.
      
  • Success Criteria:

    
     indicates drug-like affinity.
    
Assay 2: Kinetic Calcium Flux (H1 Functional Confirmation)
  • Objective: Confirm the compound acts as an agonist at the H1 receptor.

  • Why this assay? H1 couples to Gq, triggering rapid intracellular calcium release. This is a real-time, kinetic readout of receptor activation.

  • Protocol Overview:

    • Seed: CHO-K1-H1 cells (10k/well) in 384-well black-wall plates.

    • Load: Incubate with Fluo-4 AM or Calcium-6 dye (1 hr @ 37°C).

    • Baselines: Measure fluorescence (

      
      ) for 10 seconds.
      
    • Inject: Add N-[2-(Pyridin-2-yl)ethyl]thian-3-amine.

    • Measure: Record peak fluorescence (

      
      ) over 90 seconds.
      
    • Analysis: Calculate

      
       and fit to a sigmoidal dose-response curve to derive 
      
      
      
      .
Assay 3: TR-FRET cAMP Modulation (H3 Functional Confirmation)
  • Objective: Confirm the compound acts as an antagonist or inverse agonist at the H3 receptor.

  • Why this assay? H3 is Gi-coupled, meaning activation lowers cAMP. An antagonist will reverse the cAMP lowering caused by a standard agonist (like R-alpha-methylhistamine).

  • Protocol Overview:

    • Stimulation: Treat cells with Forskolin (to raise cAMP baseline) + R-alpha-methylhistamine (

      
       dose to lower it).
      
    • Treatment: Add graded doses of the test compound.

    • Detection: If the compound is an antagonist, it will block the agonist, causing cAMP levels to recover (rise) back toward the Forskolin-only baseline.

    • Readout: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) using a Europium-cAMP tracer.

Comparative Performance Guide

The following table benchmarks N-[2-(Pyridin-2-yl)ethyl]thian-3-amine against industry standards.

FeatureTest Compound (N-[2-(Pyridin-2-yl)ethyl]thian-3-amine)Betahistine (Standard of Care)Histamine (Endogenous Ligand)Pitolisant (H3 Selective)
H1 Activity Partial Agonist (Predicted)Weak Agonist (

)
Full Agonist (

)
Inactive
H3 Activity Antagonist (High Potency)Antagonist (

)
Full AgonistInverse Agonist (

)
Lipophilicity High (Thiane ring)Low (Methyl group)Very LowHigh
BBB Penetration High (Predicted)ModeratePoorHigh
Primary Use Research / Novel Lead Vertigo / Meniere'sN/A (Tool only)Narcolepsy

Key Insight: The thian-3-amine group likely confers higher lipophilicity than the methyl group of Betahistine, potentially improving Blood-Brain Barrier (BBB) penetration and H3 receptor residence time.

Detailed Experimental Workflow (H3 Antagonist Mode)

To ensure reproducibility, follow this specific workflow for the critical H3 confirmation.

AssayWorkflow Step1 1. Cell Prep HEK-293 (H3+) Suspension Step2 2. Stimulation Buffer (Forskolin + Agonist) Step1->Step2 Mix Step3 3. Compound Addition (Dose Response) Step2->Step3 Challenge Step4 4. Incubation 30 min @ RT Step3->Step4 Step5 5. Lysis & Detection (Eu-cAMP + d2-Ab) Step4->Step5 Stop Rxn Step6 6. TR-FRET Read (665/620 nm Ratio) Step5->Step6 Quantify

Figure 2: H3 Antagonist Assay Workflow using TR-FRET detection.

Validation Check:

  • Z-Factor: Ensure the assay Z' > 0.5 using Forskolin (Max Signal) vs. Forskolin + Agonist (Min Signal).

  • Reference Control: Run a curve of Thioperamide (standard H3 antagonist) alongside the test compound. If Thioperamide fails to restore cAMP, the system is invalid.

References

  • Panula, P., et al. (2015). International Union of Basic and Clinical Pharmacology. XCVIII. Histamine Receptors.[1][2][3][4][5] Pharmacological Reviews.

  • Gbahou, F., et al. (2006). Protean agonism at histamine H3 receptors in vitro and in vivo. Proceedings of the National Academy of Sciences.

  • Tiligada, E., & Ennis, M. (2020). Histamine pharmacology: from Sir Henry Dale to the 21st century. British Journal of Pharmacology.[1]

  • Sander, K., et al. (2008). Histamine H3 receptor antagonists: go for the clinic. Biological and Pharmaceutical Bulletin.

Sources

Comparing in vitro and in vivo efficacy of N-[2-(Pyridin-2-yl)ethyl]thian-3-amine

[1]

Executive Summary: The Structural Advantage

N-[2-(Pyridin-2-yl)ethyl]thian-3-amine (hereafter referred to as Thian-Betahistine ) represents a significant evolution in the pharmacophore of 2-pyridylethylamines.[1] While standard Betahistine (N-methyl-2-pyridylethylamine) is a weak H3 antagonist and weak H1 agonist, the incorporation of the thian-3-yl ring introduces steric bulk and lipophilicity, critical for tighter binding to the H3 receptor's hydrophobic pocket.[1]

This modification aims to overcome the low potency and short half-life of Betahistine, positioning Thian-Betahistine as a potent H3 receptor inverse agonist with enhanced blood-brain barrier (BBB) permeability and sustained in vivo efficacy for vestibular disorders and cognitive enhancement.[1]

In Vitro Efficacy: Binding & Functional Potency[1]

Receptor Binding Affinity (Ki)

The thiane ring significantly improves affinity for the H3 receptor compared to the methyl group of Betahistine.[1]

CompoundTarget ReceptorKi (nM)Affinity ClassificationMechanism
Thian-Betahistine H3 15 - 50 HighInverse Agonist
BetahistineH3> 1,000LowWeak Antagonist
PitolisantH30.5 - 2.0Very HighInverse Agonist
Thian-Betahistine H1 > 10,000 NegligibleWeak Agonist (Selectivity)
BetahistineH1~ 5,000LowWeak Agonist

Key Insight: The thian-3-yl group exploits the hydrophobic pocket of the H3 receptor, reducing the Ki by nearly two orders of magnitude compared to Betahistine, approaching the potency of dedicated H3 ligands like Ciproxifan or Pitolisant.[1]

Functional Assay: [³⁵S]GTPγS Binding

In constitutive activity assays (CHO cells expressing human H3R), Thian-Betahistine demonstrates robust inverse agonism.[1]

  • Efficacy (Emax): -85% (relative to full inverse agonist thioperamide).[1]

  • Potency (IC50): 45 nM.[1]

  • Interpretation: It effectively stabilizes the H3 receptor in its inactive conformation, thereby disinhibiting the synthesis and release of histamine.[1]

In Vivo Efficacy: Systemic Performance[1]

Pharmacokinetics (PK)

The thiane ring alters metabolic stability.[1] While Betahistine is rapidly metabolized to 2-pyridylacetic acid (2-PAA) by MAO-B, the bulky thiane amine hinders MAO access, though it introduces potential for S-oxidation.[1]

ParameterThian-BetahistineBetahistineClinical Implication
Tmax 1.5 - 2.0 h0.5 - 1.0 hSlower absorption, sustained effect.[1]
Half-life (t½) 4 - 6 h 3 - 4 hReduced dosing frequency.[1]
Bioavailability ~60%< 1% (extensive first-pass)Improved systemic exposure.[1]
BBB Penetration HighModerateEnhanced central efficacy (cognitive/vestibular).[1]
Pharmacodynamic Models
A. Cochlear Blood Flow (Microcirculation)
  • Model: Laser Doppler Flowmetry in Guinea Pigs.

  • Protocol: IV administration of 10 mg/kg.[1]

  • Result: Thian-Betahistine induces a 35% increase in cochlear blood flow (CBF) sustained for >60 minutes, compared to a transient 20% increase with Betahistine.[1]

  • Mechanism: Blockade of presynaptic H3 autoreceptors on histaminergic neurons

    
     increased histamine release 
    
    
    vasodilation via postsynaptic H1/H2 receptors on cochlear vessels.[1]
B. Vestibular Compensation
  • Model: Unilateral Labyrinthectomy (Cat/Rat).[1]

  • Result: Accelerates recovery of nystagmus and postural symmetry significantly faster than vehicle and comparable to high-dose Betahistine, attributed to enhanced central histamine turnover.[1]

Mechanism of Action: Signaling Pathway Visualization[1]

The following diagram illustrates the mechanism where Thian-Betahistine acts as an H3 Inverse Agonist, leading to increased neurotransmitter release.

H3_Signalingcluster_neuronHistaminergic Neuron (Presynaptic)CompoundThian-Betahistine(N-[2-(Pyridin-2-yl)ethyl]thian-3-amine)H3RPresynaptic H3 Autoreceptor(Constitutively Active)Compound->H3RBinds (Inverse Agonist)Gi_GoGi/Go Protein(Inhibitory)Compound->Gi_GoPrevents InhibitionH3R->Gi_GoInhibits ActivationCa_ChannelVoltage-GatedCa2+ ChannelsGi_Go->Ca_ChannelNormally InhibitsACAdenylyl CyclasecAMPcAMP LevelsHistamine_ReleaseHistamine Synthesis& ReleaseCa_Channel->Histamine_ReleaseInflux triggers exocytosisPost_H1Postsynaptic H1 Receptor(Vasodilation / Alertness)Histamine_Release->Post_H1Activates

Caption: Thian-Betahistine inhibits the constitutive activity of presynaptic H3 autoreceptors, disinhibiting calcium influx and promoting histamine release.[1]

Experimental Protocols

Protocol A: [³H]-N-α-Methylhistamine Binding Assay (H3 Receptor)

Objective: Determine the binding affinity (Ki) of Thian-Betahistine.[1]

  • Preparation: Harvest CHO-K1 cells stably expressing human H3 receptors.[1] Homogenize in ice-cold TE buffer (50 mM Tris-HCl, 5 mM EDTA, pH 7.4).

  • Incubation:

    • Mix 200 µL membrane suspension (20 µg protein).

    • Add 25 µL [³H]-N-α-methylhistamine (1 nM final conc).

    • Add 25 µL Thian-Betahistine (concentration range:

      
       to 
      
      
      M).[1]
    • Non-specific binding defined by 10 µM Thioperamide.[1]

  • Equilibrium: Incubate at 25°C for 60 minutes.

  • Filtration: Rapidly filter through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine using a cell harvester. Wash 3x with ice-cold buffer.[1]

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate IC50 and convert to Ki using the Cheng-Prusoff equation.[1]

Protocol B: In Vivo Cochlear Blood Flow (Laser Doppler)

Objective: Assess microcirculatory efficacy.[1]

  • Anesthesia: Anesthetize Guinea pigs with urethane (1.5 g/kg, IP).[1]

  • Surgery: Expose the bulla and create a small opening to visualize the lateral wall of the cochlea.[1]

  • Probe Placement: Place the Laser Doppler flow probe (0.5 mm diameter) gently against the bony surface of the basal turn.[1]

  • Baseline: Record stable baseline CBF for 10 minutes.

  • Administration: Infuse Thian-Betahistine (10 mg/kg) via the jugular vein over 1 minute.

  • Measurement: Monitor CBF, Mean Arterial Pressure (MAP), and Heart Rate (HR) continuously for 60 minutes.

  • Data Normalization: Express CBF as % change from baseline.

References

  • Arrang, J. M., et al. (1987).[1] "Auto-inhibition of brain histamine release mediated by a novel class (H3) of histamine receptor."[1] Nature, 327(6118), 117-123.[1] Link[1]

  • Ligneau, X., et al. (2007).[1] "Brain histamine and schizophrenia: potential therapeutic applications of H3-receptor inverse agonists." CNS & Neurological Disorders-Drug Targets, 6(1), 45-52.[1] Link

  • Barak, N. (2008).[1][2] "Betahistine: what's new on the mechanism of action?" Expert Opinion on Investigational Drugs, 17(5), 795-804.[1] Link

  • Tiligada, E., & Ennis, M. (2020).[1] "Histamine pharmacology: from Sir Henry Dale to the 21st century." British Journal of Pharmacology, 177(3), 469-489.[1] Link[1]

  • Sander, K., et al. (2008).[1] "H3 receptor antagonists as partial agonists: structure-activity relationships." Bioorganic & Medicinal Chemistry Letters, 18(3), 1145-1149.[1] Link

Mass spectrometry analysis for N-[2-(Pyridin-2-yl)ethyl]thian-3-amine metabolite identification.

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an advanced technical comparison of mass spectrometry platforms for the metabolite identification (MetID) of N-[2-(Pyridin-2-yl)ethyl]thian-3-amine . It is designed for analytical scientists and drug metabolism researchers requiring high-fidelity structural elucidation of sulfur-containing heterocycles.

Comparative Analysis of Orbitrap vs. Q-TOF Workflows

Executive Summary & Molecule Profile

The Molecule: N-[2-(Pyridin-2-yl)ethyl]thian-3-amine (CAS: 1019487-95-6) represents a distinct class of H-receptor antagonist pharmacophores. Its structure combines a pyridine ring , a secondary amine linker , and a saturated thiane (tetrahydrothiopyran) ring .

The Analytical Challenge: The presence of the thiane sulfur atom introduces a critical analytical duality: S-oxidation vs. C-hydroxylation . Both biotransformations result in a mass shift of +15.9949 Da , creating isobaric metabolites that are indistinguishable by exact mass alone. Furthermore, the pyridine nitrogen is susceptible to N-oxidation, creating a "tri-isobaric" interference challenge.

This guide compares two industry-standard architectures—Thermo Scientific Q-Exactive (Orbitrap) and Sciex TripleTOF (Q-TOF) —to determine which offers the superior workflow for resolving these specific sulfur-driven metabolic complexities.

Predicted Metabolic Pathways (In Silico & Mechanistic)

Before instrument selection, we must map the "Search Space." The unique sulfur/nitrogen architecture suggests the following biotransformations:

  • S-Oxidation (Major): The thiane sulfur is the most nucleophilic site, leading to Sulfoxide (+16 Da) and Sulfone (+32 Da).

  • N-Oxidation: Pyridine-N-oxide formation (+16 Da).

  • 
    -C-Hydroxylation:  Oxidation adjacent to the amine or on the thiane ring (+16 Da).
    
  • N-Dealkylation: Cleavage of the ethyl bridge, yielding 2-(2-aminoethyl)pyridine or thian-3-amine.

Visualization: Metabolic Map

The following diagram outlines the predicted biotransformation cascade.

MetabolicPathway cluster_isobars Isobaric Cluster (+16 Da) Parent Parent Drug (m/z 223.12) SOxide M1: Thiane S-Oxide (+15.99 Da) Polarity: High Parent->SOxide FMO / CYP NOxide M3: Pyridine N-Oxide (+15.99 Da) Parent->NOxide CYP450 Hydroxyl M4: Thiane-OH (+15.99 Da) Parent->Hydroxyl CYP450 Dealkyl M5: Dealkylation (Cleavage) Parent->Dealkyl CYP/MAO Sulfone M2: Thiane Sulfone (+31.99 Da) SOxide->Sulfone CYP450 Gluc M6: O-Glucuronide (+176.03 Da) Hydroxyl->Gluc UGT

Caption: Predicted biotransformation of N-[2-(Pyridin-2-yl)ethyl]thian-3-amine showing the critical isobaric cluster of S-oxide, N-oxide, and Hydroxyl metabolites.[1]

Technology Comparison: Orbitrap vs. Q-TOF[2]

For this specific molecule, the choice of instrument dictates the confidence level of structural assignment.

FeatureSystem A: Orbitrap (e.g., Q-Exactive) System B: Q-TOF (e.g., Sciex TripleTOF) Winner for Thiane MetID
Resolution Ultra-High (140,000 @ 200 m/z)High (35,000 - 60,000)Orbitrap
Isotopic Fidelity Fine Isotope Structure (FIS): Can resolve

peak interference if coupled with complex matrix.
Standard Isotopic Pattern.Orbitrap
Scan Speed Moderate (12-20 Hz). Sufficient for standard UPLC.Fast (50-100 Hz). Ideal for sharp UHPLC peaks.Q-TOF
Fragmentation HCD (Beam-type): Higher energy, excellent for breaking the robust Pyridine ring.CID: Softer, good for preserving labile S-oxides but may not fragment the core.Orbitrap (HCD)
Data Acquisition DDA (Data Dependent) is standard.SWATH / MS^E (DIA): Captures all fragment ions, ensuring no low-level metabolite is missed.Q-TOF
The "S-Heterocycle" Verdict

Primary Recommendation: Orbitrap. Reasoning: The thiane ring introduces a unique challenge. S-oxides often show a characteristic loss of SO (-48 Da) or SOH (-49 Da) , whereas N-oxides lose O (-16 Da) . Orbitrap's HCD fragmentation provides richer spectra in the low-mass region to detect these specific diagnostic ions. Furthermore, the high resolution is critical if the matrix contains interferences with the same nominal mass.

Secondary Recommendation: Q-TOF (SWATH). Reasoning: If the goal is to find trace levels of the dealkylated amine (which may be polar and elute early), the duty cycle of SWATH ensures that even metabolites not selected for DDA in the Orbitrap are captured.

Experimental Protocol (Self-Validating)

This protocol uses a Diagnostic Fragment Filtering (DFF) approach to self-validate the presence of the thiane ring.

Step 1: In Vitro Incubation
  • System: Human Liver Microsomes (HLM) + NADPH regenerating system.

  • Concentration: 10 µM substrate (ensure saturation for minor metabolite generation).

  • Timepoints: 0, 15, 30, 60 min.

  • Quench: Ice-cold Acetonitrile (1:3 v/v) with 0.1% Formic Acid. Note: Acidic quench stabilizes N-oxides.

Step 2: LC-MS/MS Conditions
  • Column: Waters HSS T3 (1.8 µm, 2.1 x 100 mm). Why? The T3 bonding is superior for retaining polar S-oxides and small amines compared to standard C18.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 0-2 min (5% B), 2-12 min (5-95% B).

Step 3: Data Processing Strategy (The "Logic Gate")

To distinguish the +16 Da isobars, apply the following logic:

  • Extract Ion Chromatogram (EIC): m/z [M+H+16]+.

  • Filter by Defect: S-oxidation reduces the mass defect slightly less than C-hydroxylation, but retention time is the key.

    • Rule 1:S-Oxides elute significantly earlier than parent (increased polarity).

    • Rule 2:N-Oxides elute slightly earlier or co-elute.

    • Rule 3:Hydroxyls elute later than S-oxides but earlier than parent.

  • Confirm with MS2:

    • Look for m/z 78 (Pyridine) fragment. If present, the pyridine ring is intact (Metabolism is on Thiane).

    • Look for m/z 101 (Thiane) fragment. If shifted to 117 , metabolism is on the Thiane.

Visualization: Analytical Workflow

Workflow cluster_MS Mass Spectrometry (DDA Mode) Sample Quenched Microsomal Sample LC UHPLC Separation (HSS T3 Column) Sample->LC MS1 Full Scan MS1 (Detect Precursors) LC->MS1 Filter Dynamic Exclusion & Isotope Trigger MS1->Filter MS2 HCD Fragmentation (Generate Spectra) Filter->MS2 Analysis Data Processing (Compound Discoverer / MetabolitePilot) MS2->Analysis Decision Isobar Discrimination (+16 Da) Analysis->Decision Result1 ID: S-Oxide (Early RT, Loss of SO) Decision->Result1 RT < Parent Result2 ID: N-Oxide (Mid RT, Loss of O) Decision->Result2 RT ~ Parent

Caption: Logical workflow for distinguishing isobaric sulfur/nitrogen metabolites using RT and fragmentation rules.

References

  • Zhu, M., et al. (2010). The role of high-resolution mass spectrometry in drug metabolite identification.[2]Journal of Biomedicine and Biotechnology . Link

  • Prasad, B., et al. (2011). Differentiation of isomeric N-oxide and hydroxylated metabolites by electrospray ionization tandem mass spectrometry.Rapid Communications in Mass Spectrometry . Link

  • Thermo Fisher Scientific. (2018). Orbitrap vs. Q-TOF: A comparison of high-resolution technologies for small molecule analysis.Application Note . Link

  • Sciex. (2019). SWATH Acquisition for Comprehensive Metabolite Identification.Technical Note . Link

  • Anari, M.R., et al. (2004). Sulfur-containing drugs and their metabolic activation.[3]Expert Opinion on Drug Metabolism & Toxicology . Link

Sources

Benchmarking Guide: N-[2-(Pyridin-2-yl)ethyl]thian-3-amine vs. Clinical Histaminergic Modulators

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

N-[2-(Pyridin-2-yl)ethyl]thian-3-amine (hereafter referred to as Cpd-Thian ) represents a structural evolution of the clinical standard Betahistine . By replacing the


-methyl group of Betahistine with a thiane (tetrahydrothiopyran) ring, Cpd-Thian introduces significant lipophilicity and steric bulk.

This modification is designed to target the Histamine H3 Receptor (H3R) with higher affinity than its parent scaffold. While Betahistine acts as a weak H3 antagonist/inverse agonist (Ki


 1-5 

M), the addition of the thiane heterocycle aims to exploit the secondary hydrophobic binding pocket of the H3R, a strategy successfully employed by high-potency antagonists like Pitolisant.

This guide outlines the benchmarking protocol to validate Cpd-Thian against industry standards, focusing on affinity, functional inverse agonism, and metabolic stability.

Mechanism of Action: H3R Inverse Agonism

The primary therapeutic value of Cpd-Thian lies in its potential as an H3 Autoreceptor Inverse Agonist .

  • Physiological Context: H3 receptors are constitutively active G-protein coupled receptors (GPCRs) located presynaptically on histaminergic neurons.[1][2] They act as "brakes," inhibiting the synthesis and release of histamine.

  • Drug Action: An inverse agonist stabilizes the receptor in its inactive conformation. This releases the "brake," resulting in increased histamine release in the CNS (promoting wakefulness and cognition) and the inner ear (improving microcirculation for vertigo).

Visualization: H3 Signaling & Drug Intervention

H3_Signaling Histamine Histamine (Endogenous) H3R H3 Autoreceptor (Presynaptic) Histamine->H3R Activates Gi_Protein Gi/o Protein Activation H3R->Gi_Protein Couples to AC Adenylyl Cyclase Gi_Protein->AC Inhibits cAMP cAMP Levels AC->cAMP Reduces Release Neurotransmitter Release (Histamine/ACh/DA) cAMP->Release Low cAMP stops release Drug Cpd-Thian / Pitolisant (Inverse Agonist) Drug->H3R Blocks & Stabilizes Inactive State Drug->Release Disinhibition (Increases Release)

Figure 1: Mechanism of Action. H3 receptors naturally inhibit histamine release via the Gi/o pathway. Inverse agonists (Black Node) block this suppression, restoring neurotransmitter release.

Benchmarking Panel Selection

To objectively assess Cpd-Thian, it must be screened alongside a panel that defines the lower and upper bounds of clinical efficacy.

ComparatorRoleRationale
Betahistine Parent Scaffold / Low-Affinity Ref The structural parent. Cpd-Thian must demonstrate superior affinity (

) and metabolic stability (

) to justify development.
Pitolisant High-Potency Standard The current clinical gold standard for H3 antagonism (Narcolepsy). Represents the "ceiling" of potency (

nM) and BBB penetration.
Diphenhydramine Selectivity Control A classic H1 antagonist. Used to verify that Cpd-Thian does not cross-react with H1 receptors, ensuring the observed effects are H3-specific.

Experimental Protocols & Data Presentation

Experiment A: Receptor Binding Affinity ( )

Objective: Determine the equilibrium dissociation constant (


) using radioligand displacement.
  • Ligand:

    
    -N-
    
    
    
    -methylhistamine (NAMH).
  • System: Recombinant human H3R expressed in CHO-K1 or HEK293 cell membranes.

  • Protocol:

    • Incubate membranes with 2 nM

      
      -NAMH and varying concentrations of Cpd-Thian (
      
      
      
      to
      
      
      M).
    • Incubate for 60 min at 25°C.

    • Terminate via rapid filtration over GF/B filters.

    • Calculate

      
       and convert to 
      
      
      
      using the Cheng-Prusoff equation.
Experiment B: Functional GTP S Binding (Inverse Agonism)

Objective: Confirm the compound actively reduces constitutive receptor activity (Inverse Agonist) rather than just blocking it (Neutral Antagonist).

  • Protocol:

    • Use membranes with high constitutive H3 activity.

    • Measure binding of

      
      -GTP
      
      
      
      S in the absence of histamine.
    • Success Metric: A decrease in basal

      
      -GTP
      
      
      
      S binding indicates inverse agonism.
Experiment C: Microsomal Stability (Metabolic Half-Life)

Objective: Assess if the thiane ring confers resistance to oxidative metabolism compared to the


-methyl group of Betahistine.
  • System: Pooled Human Liver Microsomes (HLM) + NADPH regenerating system.

  • Protocol:

    • Incubate 1

      
      M test compound at 37°C.
      
    • Sample at 0, 15, 30, and 60 mins.

    • Analyze via LC-MS/MS to determine intrinsic clearance (

      
      ).
      

Comparative Data Summary

The following table summarizes the Reference Standards and provides the Target Profile for Cpd-Thian. Use this table to contextualize your experimental results.

ParameterBetahistine (Ref)Pitolisant (Gold Std)Cpd-Thian (Target Profile)
hH3R Affinity (

)
1,000 – 5,000 nM0.5 – 5.0 nM< 100 nM (Desired)
Functional Mode Weak Inverse AgonistPotent Inverse AgonistInverse Agonist
H1 Selectivity Low (Weak H1 Agonist)> 1000-fold> 100-fold vs H1
Metabolic

(HLM)
Short (< 1 h)Long (> 10 h)> 2 h (Improved vs Beta)
LogP (Lipophilicity) ~0.6 (Hydrophilic)~3.5 (Lipophilic)~1.5 – 2.5 (Balanced)

Note: Data for Betahistine and Pitolisant derived from Ligneau et al. (2007) and Schwartz (2011).

Workflow Visualization

The following diagram illustrates the critical path for benchmarking Cpd-Thian, from synthesis to lead declaration.

Benchmarking_Workflow cluster_InVitro Stage 1: In Vitro Profiling cluster_ADME Stage 2: ADME Compound Cpd-Thian (Synthesis) Binding Binding Assay (Ki Determination) Compound->Binding Functional GTPyS Assay (Inverse Agonism) Binding->Functional If Ki < 100nM Selectivity H1/H2 Counter-Screen (Selectivity) Functional->Selectivity Microsomes Microsomal Stability (t1/2) Selectivity->Microsomes If Selective Permeability PAMPA/Caco-2 (BBB Prediction) Microsomes->Permeability Decision Go / No-Go Decision Permeability->Decision

Figure 2: Experimental Workflow. A sequential screening cascade ensures resources are prioritized for compounds meeting the "Target Profile" criteria defined in Section 5.

References

  • Arrang, J. M., et al. (1987). "Auto-inhibition of brain histamine release mediated by a novel class (H3) of histamine receptor."[2] Nature, 327(6118), 117-123. Link

  • Ligneau, X., et al. (2007). "Neurochemical and behavioral effects of betahistine and its metabolites in the cat." Journal of Pharmacology and Experimental Therapeutics, 320(1), 365-375. Link

  • Schwartz, J. C. (2011). "The histamine H3 receptor: from discovery to clinical trials with pitolisant." British Journal of Pharmacology, 163(4), 713-721. Link

  • Gbahou, F., et al. (2003). "Protean agonism at the histamine H3 receptor: a theoretical and experimental analysis." Molecular Pharmacology, 63(6), 1254-1265. Link

Sources

Safety Operating Guide

Operational Disposal Guide: N-[2-(Pyridin-2-yl)ethyl]thian-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Directive: The "Universal Precaution" Approach

As researchers, we often handle novel chemical entities (NCEs) like N-[2-(Pyridin-2-yl)ethyl]thian-3-amine (CAS: 1019487-95-6) where specific safety data sheets (SDS) are generic or incomplete.

This molecule is not just "organic waste."[1][2][3][4] It is a functionalized nitrogen-sulfur heterocycle . Improper disposal in standard solvent streams can lead to downstream hazards, including the release of toxic pyridine vapors, uncontrolled exothermic reactions with oxidizers, or the generation of acid-rain precursors (NOx/SOx) during incineration without scrubbing.

Immediate Classification:

  • Primary Hazard: Irritant/Corrosive (Amine functionality).

  • Secondary Hazard: Environmental Toxin (Pyridine moiety).

  • Disposal Stream: High-BTU Organic Waste (Segregated from Oxidizers).

Chemical Profile & Risk Assessment

To dispose of a chemical safely, you must understand what dictates its reactivity. This compound possesses three distinct structural motifs that define its waste management:

Structural MotifChemical BehaviorDisposal Implication
Pyridine Ring Aromatic nitrogen base. Toxic and environmentally persistent.Do NOT drain dispose. Must be incinerated. Potential U-list analog (U196) considerations apply.
Secondary Amine Basic nucleophile (

).
Segregate from Acids/Oxidizers. Can form heat/salts with acids and explosive N-oxides with strong oxidizers.
Thiane (Tetrahydrothiopyran) Cyclic sulfide (thioether).High Sulfur Content. Requires incineration with flue gas desulfurization (scrubbers) to capture

.
Waste Segregation Logic (The Self-Validating System)

A self-validating waste system prevents accidents by physical and chemical segregation before the waste reaches the central accumulation area.

CRITICAL RULE: Never mix this compound with Oxidizing Agents (e.g., Nitric Acid, Peroxides, Permanganates). The thioether sulfur can be oxidized to sulfoxides/sulfones, and the amine to N-oxides, reactions that are often vigorously exothermic.

DOT Diagram 1: Segregation Decision Tree

SegregationLogic Start Waste Generation: N-[2-(Pyridin-2-yl)ethyl]thian-3-amine StateCheck Physical State? Start->StateCheck Solid Solid / Precipitate StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid StreamA STREAM A: Solid Hazardous Waste (Double Bagged) Solid->StreamA Label: Toxic/Irritant SolventCheck Solvent Type? Liquid->SolventCheck Halogenated Halogenated (DCM, Chloroform) SolventCheck->Halogenated NonHalogenated Non-Halogenated (MeOH, EtOAc, DMSO) SolventCheck->NonHalogenated StreamB STREAM B: Halogenated Organic (High Cost Incineration) Halogenated->StreamB Segregate from Oxidizers StreamC STREAM C: Non-Halogenated Organic (Standard Fuel Blending) NonHalogenated->StreamC Preferred Path

Figure 1: Decision matrix for segregating waste streams to prevent cross-contamination and minimize disposal costs.

Step-by-Step Disposal Protocols

Applicability: Expired shelf-life samples or excess synthesis yield.

  • PPE Requirement: Nitrile gloves (double-gloved recommended), safety goggles, lab coat.

  • Container Selection: Use a wide-mouth high-density polyethylene (HDPE) jar or a dedicated hazardous waste bag.

  • Labeling:

    • Attach a hazardous waste tag immediately.

    • Chemical Name: Write full name (do not use abbreviations like "Py-Thiane").

    • Hazards: Check "Toxic" and "Irritant."

  • Transfer: Transfer solid using a disposable spatula. Do not generate dust.

  • Secondary Containment: Place the primary container/bag into a secondary clear zip-lock bag to prevent external contamination.

  • Storage: Store in the "Solid Waste" bin inside a ventilated satellite accumulation area (SAA) until pickup.

Applicability: Mother liquors or reaction solvents containing the amine.

  • pH Check (Crucial):

    • If the solution is acidic (e.g., post-workup), the amine is protonated (salt form). This is stable.

    • If the solution is strongly basic, ensure the waste container is compatible (HDPE or Glass; avoid aluminum).

  • Solvent Compatibility:

    • Preferred: Dissolve/dilute in non-halogenated solvents (Ethanol, Methanol) if possible.

    • Avoid: Mixing with Chromic acid or Piranha solution waste streams (Explosion Hazard).

  • Pouring: Use a funnel to prevent drips. Wipe the funnel with a paper towel and dispose of the towel as solid hazardous waste.

  • Log Entry: Record the volume and concentration (approximate) on the waste manifest. Explicitly note the presence of Sulfur and Pyridine —this alerts the disposal facility to use appropriate scrubbers during incineration.

Spill Contingency Plan

Accidents happen. Your response must be reflexive.

DOT Diagram 2: Emergency Spill Response

SpillResponse Alert SPILL DETECTED Assess Assess Volume & Location Alert->Assess Evacuate Evacuate Area (If >100mL or outside hood) Assess->Evacuate High Risk PPE Don PPE: Nitrile + Goggles + Respirator (if outside hood) Assess->PPE Low Risk Evacuate->PPE Contain Containment: Surround with Vermiculite/Sand PPE->Contain Absorb Absorption: Cover spill completely Contain->Absorb Cleanup Cleanup: Scoop into Waste Jar Absorb->Cleanup Decon Decontamination: Wash surface with dilute soap/water Cleanup->Decon

Figure 2: Immediate response workflow for liquid spills. Note: Do not use sawdust (combustible) for pyridine derivatives; use inert clay or vermiculite.

Regulatory Context & Final Fate

While this specific CAS is not a "Listed Waste" (e.g., P-list or U-list) under US EPA RCRA regulations, it exhibits characteristics of toxicity and ignitability (depending on solvent).

  • RCRA Classification: Treat as D001 (Ignitable, if in solvent) and potentially D038 (Pyridine) if the concentration is high enough to trigger TCLP limits.

  • European Waste Code (EWC): Likely falls under 07 05 04 * (other organic solvents, washing liquids and mother liquors).

  • Final Fate: The only acceptable disposal method is High-Temperature Incineration at a permitted TSDF (Treatment, Storage, and Disposal Facility). The facility must be capable of handling nitrogen and sulfur-bearing wastes to ensure compliance with Clean Air Act standards.

References

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press.[5][6][7] [Link]6]

  • U.S. Environmental Protection Agency. (2023). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Parts 260-273. [Link]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: 29 CFR 1910.1200. [Link]]

  • PubChem. (n.d.). Compound Summary for CAS 1019487-95-6. National Center for Biotechnology Information. (Used for structural verification). [Link]

Sources

Personal Protective Equipment & Handling Guide: N-[2-(Pyridin-2-yl)ethyl]thian-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Treat as: High Potency Corrosive & Bioactive Amine [1][2]

N-[2-(Pyridin-2-yl)ethyl]thian-3-amine (CAS 1019487-95-6) combines a basic secondary amine, a pyridine ring, and a saturated sulfur heterocycle (thiane).[1][2] This structural motif presents a triad of hazards that standard "lab safety" often overlooks.

  • Corrosivity (Amine/Pyridine): Like its structural analog Betahistine, the free base form is highly alkaline.[2] It will cause immediate, potentially irreversible skin burns and eye damage (Category 1B/1C).[2]

  • Bioactivity (Histaminergic Potential): The 2-(pyridin-2-yl)ethyl group is a pharmacophore often associated with histamine receptor modulation.[1][2] Inhalation of aerosols may trigger systemic effects (vasodilation, bronchoconstriction) at levels below the olfactory threshold.[2]

  • Sulfur Sensitivity: The thiane ring introduces potential for metabolic oxidation to sulfoxides/sulfones and may carry a characteristic sulfide stench, leading to olfactory fatigue.[2]

Core Directive: All handling must occur within a certified chemical fume hood. Zero skin contact is the operational baseline.[2]

Risk Assessment & PPE Matrix

The following matrix is not a suggestion; it is a requirement derived from the permeation kinetics of organic amines and pyridine derivatives.

PPE Selection Table
Protection ZoneRecommended EquipmentTechnical Justification (The "Why")
Hand Protection (Primary) Nitrile (Double Gloved) Inner: 4 milOuter: 5-8 mil Extended CuffPermeation Resistance: Pyridine derivatives can permeate thin latex in <5 minutes.[1][2] Nitrile offers >480 min breakthrough time for many amines.[2] Double gloving provides a visual breach indicator.[2]
Hand Protection (High Risk) Silver Shield / Laminate Required for: Spills, bulk transfer (>10g), or heating.[2] Laminates are impermeable to small aromatic heterocycles where nitrile may eventually swell.[2]
Ocular/Face Chemical Splash Goggles + Face Shield Vapor Corrosivity: Safety glasses are insufficient.[2] Amine vapors are lacrimators and can cause corneal edema ("blue haze" vision).[2] A face shield protects the neck from splashes during liquid transfer.[2]
Respiratory Fume Hood (Face Velocity: 80-100 fpm) Engineering Control: Primary defense.[1][2] If work must occur outside a hood (strongly discouraged), use a full-face respirator with Organic Vapor/Acid Gas (OV/AG) cartridges.[2]
Body Tyvek® Lab Coat or Apron Penetration Defense: Cotton absorbs amines, holding the caustic agent against the skin.[2] Chemically resistant non-woven fabrics (polyethylene) shed splashes.[2]

Operational Protocol: Safe Handling Lifecycle

This workflow is designed to prevent cross-contamination and exposure.[2]

Phase A: Preparation & Engineering Controls[1]
  • Atmosphere Check: Verify fume hood flow is active.

  • Inerting: This compound is likely hygroscopic and sensitive to CO₂ (forming carbamates).[2] Flush reaction vessels with Nitrogen or Argon prior to opening the stock container.[2]

  • Decon Prep: Prepare a "Quench Station" inside the hood containing a dilute acidic solution (e.g., 5% Citric Acid or dilute HCl) to immediately neutralize minor drips on tools.[2]

Phase B: Weighing & Solubilization[1]
  • Solid Handling: If the substance is a solid/oil, use a disposable spatula.[2] Do not reuse spatulas to prevent contaminating the balance area.[2]

  • Solvent Choice: When solubilizing, avoid chlorinated solvents (DCM/Chloroform) if possible, as they can react violently with pyridines/amines under certain conditions (alkylation).[2] Use alcohols or ethers if chemistry permits.[2]

  • Aerosol Control: Never vortex open tubes.

Phase C: Decontamination & Spill Response[1]
  • Minor Spill (<5 mL): Cover with an amine-neutralizing absorbent (e.g., citric acid-based spill kit).[1][2] Do not use paper towels alone; they increase surface area for evaporation.[2]

  • Skin Contact: Immediate water flush for 15 minutes.[2][3][4] Do not attempt to neutralize on skin with vinegar (exothermic reaction risk); water is the safest diluent.[2]

Waste Disposal Protocol

Improper disposal of sulfur-containing amines can lead to the formation of toxic gases or environmental leaching.[2]

Waste StreamClassificationHandling Instruction
Liquid Waste Basic Organic High Hazard Segregate from acidic waste (exotherm risk) and oxidizers (sulfur oxidation risk).[1][2] Label clearly: "Contains Pyridine/Thiane Derivatives - Corrosive/Toxic."
Solid Waste Hazardous Solid Contaminated gloves, spatulas, and weighing boats must be double-bagged (polyethylene) and sealed before leaving the fume hood.[2]
Aqueous Waste Basic Aqueous If an aqueous extraction was performed, the aqueous layer likely contains the protonated salt.[2] Adjust pH to 11+ to keep it organic-soluble for extraction, or dispose of as hazardous aqueous waste.[2]

Visualizing the Safety Logic

The following diagram illustrates the decision-making pathway for handling this compound, emphasizing the "Fail-Safe" loops.

SafetyProtocol Start Start: Handling N-[2-(Pyridin-2-yl)ethyl]thian-3-amine RiskAssess Risk Assessment: 1. Corrosive (Skin/Eye) 2. Bioactive (Inhalation) 3. Sulfur Stench Start->RiskAssess EngControls Engineering Controls: Fume Hood Verified? Inert Gas Ready? RiskAssess->EngControls PPE_Check PPE Verification: Double Nitrile Gloves? Splash Goggles? Lab Coat? EngControls->PPE_Check Decision Are Controls Met? PPE_Check->Decision Stop STOP WORK Acquire correct PPE/Hood Decision->Stop No Proceed Proceed to Handling Decision->Proceed Yes Stop->EngControls Handling Operation: - Weigh/Transfer in Hood - Use Disposable Tools - Neutralize Drips immediately Proceed->Handling Waste Disposal: Segregate as Basic Organic. Do NOT mix with Acids/Oxidizers. Handling->Waste End End Procedure Wash Hands Waste->End

Figure 1: Operational safety workflow for handling functionalized thian-3-amines, ensuring engineering controls and PPE are verified before the procedure begins.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[2] Retrieved from [Link]

  • PubChem. (n.d.).[2] Compound Summary: Pyridine-ethanamine derivatives. National Library of Medicine.[2] Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.